2-Bromothiazole-5-methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNJWSPPORNJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428422 | |
| Record name | 2-Bromothiazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
687636-93-7 | |
| Record name | 2-Bromothiazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromo-1,3-thiazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromothiazole-5-methanol synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Bromothiazole-5-methanol
Abstract
This compound is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its unique structural motif, featuring a reactive bromine atom at the 2-position and a versatile hydroxymethyl group at the 5-position, provides a bivalent scaffold for the synthesis of complex molecular architectures. The thiazole ring itself is recognized as a "privileged structure," present in numerous approved therapeutic agents, making its derivatives highly sought after.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights, step-by-step protocols, and a critical analysis of the causality behind experimental choices. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of this compound
The thiazole nucleus is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals, including anticancer agents like Dasatinib and antibacterial compounds.[3][4] The strategic placement of a bromine atom and a hydroxymethyl group on this scaffold, as in this compound, creates a molecule with exceptional synthetic utility.
-
The 2-Bromo Group: Serves as a versatile synthetic handle for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[5][6][7] This allows for the facile introduction of aryl, vinyl, or alkynyl substituents, enabling the exploration of extensive chemical space to optimize pharmacological properties.
-
The 5-Hydroxymethyl Group: This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups such as ethers, esters, or amines. This functional handle is crucial for modifying solubility, introducing hydrogen bonding motifs, or serving as an attachment point for other pharmacophores.
This guide will detail the most robust and scientifically validated methods for the synthesis of this key intermediate, focusing on two primary strategies: the functional group transformation of pre-existing thiazole precursors and the direct C-H functionalization of a 2-bromothiazole core.
Pathway I: Synthesis via Ester Reduction from 2-Aminothiazole Precursors
This is arguably the most established and reliable route, commencing from readily available starting materials. It leverages classic, high-yielding transformations, including the Hantzsch thiazole synthesis, a Sandmeyer-type diazotization/bromination, and a final ester reduction.
Workflow Overview: Pathway I
Caption: Workflow for the synthesis of this compound via an ester reduction pathway.
Step 1: Hantzsch Synthesis of Ethyl 2-aminothiazole-5-carboxylate
The initial step involves the construction of the thiazole ring. The Hantzsch synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. In this variation, an α-halo-β-ketoester is cyclized with thiourea.[8]
Causality: The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halogenated ketoester, followed by intramolecular condensation and dehydration to form the stable aromatic thiazole ring. Using thiourea directly installs the C2-amino group, which is essential for the subsequent diazotization step.
Experimental Protocol:
-
To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate, ethyl 2-aminothiazole-5-carboxylate, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Diazotization and Bromination to Ethyl 2-bromothiazole-5-carboxylate
This step converts the C2-amino group into the target C2-bromo group via a Sandmeyer-type reaction. This is a robust and widely used method for the conversion of aromatic amines to halides.[5]
Causality: The primary amino group is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and, upon introduction of a copper(I) bromide catalyst, decomposes with the loss of nitrogen gas to yield the 2-bromo-substituted thiazole.[4] The low temperature is critical to prevent premature decomposition of the unstable diazonium salt.
Experimental Protocol:
-
Suspend ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous gas evolution (N₂) will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude ethyl 2-bromothiazole-5-carboxylate can be purified by column chromatography.[9]
Step 3: Reduction of Ethyl 2-bromothiazole-5-carboxylate
The final step is the reduction of the ethyl ester at the C5 position to the primary alcohol.
Causality: Esters are relatively unreactive carbonyl compounds and require a powerful reducing agent for conversion to alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[10] Milder reagents like sodium borohydride (NaBH₄) are generally not effective for reducing esters. The reaction proceeds via nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.
Experimental Protocol:
-
To a solution of ethyl 2-bromothiazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the flask to 0 °C.
-
Add a solution of lithium aluminum hydride (1.5-2.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.
-
Combine the filtrates, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[11][12]
Data Summary: Pathway I
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1. Hantzsch Synthesis | Ethyl 2-chloroacetoacetate, Thiourea | Ethanol | Reflux | 75-85% |
| 2. Diazotization | NaNO₂, HBr, CuBr | Water | 0-5 °C | 65-75% |
| 3. Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF | 0 °C to RT | 80-90% |
Pathway II: Synthesis via C5-Lithiation of 2-Bromothiazole
This pathway offers a more convergent approach, starting from 2-bromothiazole and directly introducing the hydroxymethyl group at the C5 position. This strategy relies on the principles of directed ortho-metalation, or more accurately, heteroatom-directed lithiation.
Workflow Overview: Pathway II
Caption: Workflow for the synthesis of this compound via C5-lithiation.
Step 1: Regioselective C5-Lithiation
The key to this pathway is the selective deprotonation of the C5-proton of 2-bromothiazole. The C5 proton is the most acidic proton on the ring (after the C2 proton, which is absent), making it susceptible to deprotonation by a strong organolithium base.[13][14]
Causality: The acidity of the C-H bonds on the thiazole ring is in the order C2 > C5 > C4. Since the C2 position is blocked by bromine, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) will selectively abstract the proton at the C5 position.[13] The use of cryogenic temperatures (-78 °C) is essential to prevent side reactions, such as halogen-metal exchange at the C2 position or decomposition of the organolithium intermediate.
Experimental Protocol:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF under an inert atmosphere, cool the flask to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (1.05 eq, solution in hexanes) dropwise and stir for 30 minutes at -78 °C to generate LDA in situ.
-
Add a solution of 2-bromothiazole (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the 2-bromo-5-lithiothiazole intermediate.
Step 2: Electrophilic Quench with Formaldehyde
The highly nucleophilic 5-lithiothiazole intermediate is then reacted with an appropriate electrophile to install the hydroxymethyl group.
Causality: Anhydrous paraformaldehyde or gaseous formaldehyde serves as the electrophilic source of the -CH₂OH group. The carbanion at C5 attacks the electrophilic carbon of the formaldehyde, forming a new carbon-carbon bond.[13] A subsequent aqueous workup protonates the resulting alkoxide to yield the final primary alcohol.
Experimental Protocol:
-
To the solution of 2-bromo-5-lithiothiazole at -78 °C, add anhydrous paraformaldehyde (2.0 eq) as a solid in one portion.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Data Summary: Pathway II
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1. C5-Lithiation | 2-Bromothiazole, LDA or n-BuLi | THF | -78 °C | (In situ) |
| 2. Electrophilic Quench | Paraformaldehyde | THF | -78 °C to RT | 60-75% |
Alternative Route: Reduction of 2-Bromothiazole-5-carboxaldehyde
A third, highly efficient pathway exists if the corresponding aldehyde, 2-bromothiazole-5-carboxaldehyde, is available.[] This precursor can be synthesized by quenching the 2-bromo-5-lithiothiazole intermediate (from Pathway II) with N,N-dimethylformamide (DMF) instead of formaldehyde.[13] The reduction of an aldehyde to a primary alcohol is one of the most fundamental transformations in organic synthesis.
Workflow Overview: Aldehyde Reduction
Caption: Direct reduction of 2-bromothiazole-5-carboxaldehyde to the target alcohol.
Causality: Aldehydes are significantly more electrophilic and reactive than esters. Therefore, a milder and more selective reducing agent, sodium borohydride (NaBH₄), can be employed.[16] This offers a significant operational advantage over LiAlH₄, as NaBH₄ is stable in protic solvents like methanol or ethanol and does not require strictly anhydrous conditions or an inert atmosphere, making the procedure safer and more scalable.
Experimental Protocol:
-
Dissolve 2-bromothiazole-5-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with dilute HCl to destroy excess NaBH₄.
-
Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield high-purity this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several reliable pathways. The choice of route often depends on the availability of starting materials, scale, and specific laboratory capabilities.
-
Pathway I (Ester Reduction) is a robust, multi-step sequence ideal for building the molecule from fundamental precursors. Its well-understood, high-yielding steps make it a dependable choice for large-scale synthesis.
-
Pathway II (C5-Lithiation) offers a more convergent and elegant solution, suitable for rapid analog synthesis where 2-bromothiazole is the preferred starting point. However, it requires proficiency with organolithium chemistry and cryogenic conditions.
-
The Alternative Route (Aldehyde Reduction) is the most straightforward and operationally simple method, provided the aldehyde precursor is accessible. Its use of mild conditions makes it highly attractive for laboratory-scale synthesis.
Each pathway provides a validated and trustworthy method for accessing this critical building block, empowering chemists to advance the frontiers of drug discovery and development.
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Characterization of 2-Bromothiazole-5-methanol: A Technical Guide for Drug Development Professionals
Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry
The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it a cornerstone in the design of novel bioactive molecules. Within this class of compounds, 2-Bromothiazole-5-methanol emerges as a versatile building block, offering multiple reaction sites for the synthesis of complex molecular architectures. The presence of a bromine atom at the 2-position and a hydroxymethyl group at the 5-position provides orthogonal handles for chemical modification, enabling the exploration of vast chemical space in the pursuit of potent and selective drug candidates. This guide provides a comprehensive technical overview of the characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding the precise physicochemical and spectroscopic properties of this key intermediate is paramount for ensuring the quality, reproducibility, and success of subsequent synthetic campaigns and drug discovery efforts. Thiazole derivatives have shown a wide range of biological activities, including as kinase inhibitors for cancer therapy and as agents targeting neurodegenerative diseases.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is the foundation for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄BrNOS | [2][3][4][5] |
| Molecular Weight | 194.05 g/mol | [2][3][4][5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 46-48 °C | [2][4] |
| Boiling Point (Predicted) | 288.3 ± 15.0 °C | [2][4] |
| Density (Predicted) | 1.899 ± 0.06 g/cm³ | [2][4] |
| CAS Number | 687636-93-7 | [2][4] |
Synthesis and Purification
The reliable synthesis and effective purification of this compound are critical for obtaining high-purity material suitable for downstream applications. A common and efficient synthetic route involves the reduction of the corresponding aldehyde.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
A robust method for the synthesis of this compound involves the reduction of 2-bromo-5-formylthiazole.
Materials:
-
2-bromo-5-formylthiazole
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-5-formylthiazole in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in portions, while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a mixed solvent system of hexane and ethyl acetate or a single solvent system of ethanol or methanol can be effective.[6]
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Characterization Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number and chemical environment of the hydrogen atoms in a molecule.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | Singlet | 1H | Thiazole-H4 |
| ~4.8 | Singlet | 2H | -CH₂OH |
| ~2.0 - 3.0 | Broad Singlet | 1H | -OH |
Interpretation:
-
The singlet in the aromatic region corresponds to the single proton on the thiazole ring.
-
The singlet around 4.8 ppm is characteristic of the two protons of the methylene group adjacent to the hydroxyl group.
-
The broad singlet, which is exchangeable with D₂O, is indicative of the hydroxyl proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | Thiazole-C2 (C-Br) |
| ~145 - 150 | Thiazole-C5 (C-CH₂OH) |
| ~120 - 125 | Thiazole-C4 |
| ~60 - 65 | -CH₂OH |
Interpretation:
-
The downfield signals are attributed to the carbon atoms of the thiazole ring, with the carbon bearing the bromine atom being the most deshielded.
-
The signal in the 60-65 ppm range is characteristic of the methylene carbon of the primary alcohol.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1540 | Medium | C=N stretch (thiazole ring) |
| ~1450 | Medium | C=C stretch (thiazole ring) |
| 1250 - 1000 | Strong | C-O stretch (primary alcohol) |
| Below 800 | Medium | C-Br stretch |
Interpretation:
-
A broad and strong absorption in the 3400-3200 cm⁻¹ region is a clear indication of the hydroxyl group.
-
The presence of both aromatic and aliphatic C-H stretches confirms the overall structure.
-
The characteristic stretches of the thiazole ring and the C-O and C-Br bonds further corroborate the identity of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 193 and 195, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Major Fragments:
-
Loss of H₂O (M⁺ - 18): Peaks at m/z 175 and 177.
-
Loss of CH₂OH (M⁺ - 31): Peaks at m/z 162 and 164.
-
Loss of Br (M⁺ - 79/81): Peak at m/z 114.
-
Cleavage of the C-C bond between the thiazole ring and the methanol group, leading to a thiazole-containing fragment.
-
Interpretation: The isotopic pattern of the molecular ion is a definitive indicator of the presence of a single bromine atom. The observed fragmentation pattern, consistent with the loss of the alcohol and hydroxymethyl groups, provides further structural confirmation.[7][8][9][10]
Chromatographic Purity Assessment
Chromatographic techniques are essential for assessing the purity of this compound.
Thin Layer Chromatography (TLC)
TLC is a rapid and convenient method for monitoring reaction progress and assessing purity.
Typical TLC Conditions:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 1:1 or 2:1 v/v). The polarity can be adjusted to achieve an optimal Rƒ value (typically between 0.3 and 0.7).
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate or iodine.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative assessment of purity.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
The comprehensive characterization of this compound is a critical step in its utilization as a building block in drug discovery. This guide has provided a detailed overview of its physicochemical properties, a reliable synthetic and purification protocol, and a thorough analysis of its expected spectroscopic signatures. By adhering to these methodologies, researchers can ensure the quality and integrity of this important synthetic intermediate, thereby facilitating the development of novel thiazole-based therapeutics. The versatility of the thiazole scaffold continues to make it an exciting area of research, and a solid understanding of its key derivatives is fundamental to advancing the field of medicinal chemistry.
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- Crystalliz
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An In-Depth Technical Guide to (2-bromothiazol-5-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-bromothiazol-5-yl)methanol is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique structural features, comprising a reactive bromine atom and a versatile hydroxymethyl group on a thiazole scaffold, render it an invaluable precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of (2-bromothiazol-5-yl)methanol, detailed protocols for its synthesis and characterization, and an exploration of its applications, with a particular focus on the development of novel therapeutics such as kinase inhibitors.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, its aromatic nature, and its metabolic stability contribute to its frequent appearance in molecules designed to interact with biological targets. The strategic functionalization of the thiazole core allows for the fine-tuning of a compound's physicochemical properties and its interactions with specific proteins. (2-bromothiazol-5-yl)methanol emerges as a particularly useful synthon, offering two distinct points for chemical modification, enabling the construction of complex molecular architectures.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of (2-bromothiazol-5-yl)methanol is essential for its effective use in synthesis and for ensuring safe handling and storage.
Structural and General Properties
| Property | Value | Source(s) |
| Chemical Name | (2-bromothiazol-5-yl)methanol | [1][2][3] |
| Synonyms | 2-Bromo-5-(hydroxymethyl)thiazole, (2-Bromo-1,3-thiazol-5-yl)methanol | [1][3][4] |
| CAS Number | 687636-93-7 | [1] |
| Molecular Formula | C₄H₄BrNOS | [1][2] |
| Molecular Weight | 194.05 g/mol | [1][2] |
| Appearance | Light yellow powder | [5] |
| Melting Point | 46-48 °C | [1] |
| Boiling Point (Predicted) | 288.3 ± 15.0 °C | [1] |
| Density (Predicted) | 1.899 ± 0.06 g/cm³ | [1] |
Spectral Data
While comprehensive, publicly available spectral data for (2-bromothiazol-5-yl)methanol is limited, the following represents typical characterization data that would be expected.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the proton on the thiazole ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the solvent used. For comparison, the protons on the unsubstituted 2-bromothiazole appear at approximately 7.61 ppm and 7.31 ppm in CDCl₃.[6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for the three carbon atoms of the thiazole ring and one for the methylene carbon of the hydroxymethyl group. The carbon bearing the bromine atom would appear at a characteristic downfield shift.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Other significant peaks would include C-H stretching and C=N and C-S stretching vibrations of the thiazole ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the hydroxymethyl group and cleavage of the thiazole ring.
Synthesis and Purification
(2-bromothiazol-5-yl)methanol is typically synthesized via the reduction of the corresponding aldehyde, 2-bromo-5-formylthiazole.
Synthetic Workflow
Caption: Synthetic workflow for (2-bromothiazol-5-yl)methanol.
Detailed Experimental Protocol
Materials:
-
2-Bromo-5-formylthiazole
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-formylthiazole (1.0 eq) in anhydrous methanol.
-
Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.0-1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of deionized water at 0 °C. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2-bromothiazol-5-yl)methanol.
Reactivity and Applications in Drug Discovery
The dual functionality of (2-bromothiazol-5-yl)methanol makes it a versatile intermediate in organic synthesis. The bromine atom is amenable to various cross-coupling reactions, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups.
Key Reactions
Caption: Key reactions of (2-bromothiazol-5-yl)methanol.
Application in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminothiazole scaffold is a well-established core structure for many kinase inhibitors, as it can mimic the hinge-binding interactions of ATP in the kinase active site.[7] (2-bromothiazol-5-yl)methanol serves as a key starting material for the synthesis of such inhibitors. For instance, the bromine at the 2-position can be displaced by an amine via a Buchwald-Hartwig amination, and the hydroxymethyl group at the 5-position can be further elaborated to introduce functionalities that interact with other regions of the kinase, thereby enhancing potency and selectivity.[7][8]
Safety, Handling, and Storage
As a brominated heterocyclic compound, (2-bromothiazol-5-yl)methanol requires careful handling.
-
Hazard Identification: The compound is classified as an irritant.[6] It may cause skin, eye, and respiratory irritation.[6] Ingestion may be harmful.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] Work in a well-ventilated area or a fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents.
Conclusion
(2-bromothiazol-5-yl)methanol is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined physical properties and predictable reactivity make it an essential tool for medicinal chemists. The protocols and information provided in this guide are intended to facilitate its effective and safe use in the laboratory, paving the way for the development of novel therapeutic agents.
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Introduction: The Strategic Importance of the Thiazole Scaffold
An In-Depth Technical Guide to 2-Bromothiazole-5-methanol for Advanced Drug Discovery
This guide provides an in-depth technical overview of this compound (CAS No: 687636-93-7), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its application, and the self-validating protocols required for its effective use.
Heterocyclic compounds are foundational to modern pharmacology, with a significant percentage of FDA-approved drugs incorporating these structures.[1] Within this class, the thiazole ring is a "privileged scaffold," a molecular framework that demonstrates a high affinity for a wide range of biological targets. The strategic placement of reactive groups on this ring transforms it into a versatile building block for creating complex, biologically active molecules.
This compound is a prime example of such a strategic building block. It provides medicinal chemists with two distinct reactive sites: the bromine atom at the 2-position and the primary alcohol (methanol group) at the 5-position. The differential reactivity of these two sites allows for selective, sequential chemical modifications, a critical advantage in constructing libraries of compounds for screening.[2] The bromine atom is particularly valuable as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups. This versatility has positioned brominated thiazoles as key precursors in the development of kinase inhibitors for oncology and novel agents targeting neurodegenerative diseases.[2]
Physicochemical and Structural Data
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 687636-93-7 | [3][4] |
| Molecular Formula | C₄H₄BrNOS | [3][4] |
| Molecular Weight | 194.05 g/mol | [4][5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 46-48 °C | [4] |
| Boiling Point (Predicted) | 288.3 ± 15.0 °C | [4] |
| Density (Predicted) | 1.899 ± 0.06 g/cm³ | [4] |
| Synonyms | (2-bromo-1,3-thiazol-5-yl)methanol, 2-Bromo-5-hydroxymethylthiazole | [5] |
Synthesis and Purification: A Validated Protocol
The most direct and reliable synthesis of this compound involves the selective reduction of its corresponding aldehyde, 2-Bromothiazole-5-carboxaldehyde. This precursor is commercially available, making this a practical and scalable route for laboratory use.
Causality Behind Method Selection:
-
Reducing Agent: Sodium borohydride (NaBH₄) is chosen as the reducing agent. It is a mild and selective chemoselective reagent, ideal for reducing aldehydes to primary alcohols without affecting the potentially reactive C-Br bond or the thiazole ring itself. Its ease of handling and workup compared to stronger reducing agents like lithium aluminum hydride (LAH) makes it a safer and more practical choice for this transformation.[6]
-
Solvent: Methanol or ethanol is typically used as the solvent. It readily dissolves the aldehyde precursor and the NaBH₄, and its protic nature facilitates the quenching of the intermediate borate ester and the final product protonation.
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Bromothiazole-5-carboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 10 mL per gram of aldehyde) and cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the cooled solution. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot and the appearance of a new, lower Rf spot indicates the formation of the more polar alcohol product. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly add acetone to the flask to quench any excess NaBH₄.
-
Workup: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volumes). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel if necessary to yield this compound as a solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LCMS analysis. The ¹H NMR spectrum should show a characteristic singlet for the methylene protons (CH₂OH) around 4.7 ppm and a singlet for the thiazole proton around 7.5 ppm. Mass spectrometry should show the expected molecular ion peak.
Application in Medicinal Chemistry: A Cross-Coupling Workflow
The primary utility of this compound is as an intermediate for further elaboration. The bromine atom at the 2-position is a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.
Caption: Workflow for utilizing this compound in Suzuki coupling.
This workflow illustrates a common strategy. The methanol group is first protected (e.g., as a silyl ether) to prevent it from interfering with the subsequent coupling reaction. The Suzuki coupling is then performed to install a desired aryl or heteroaryl group at the 2-position. Finally, deprotection of the alcohol reveals the final, more complex molecule, ready for biological evaluation or further functionalization. This sequence allows for the systematic exploration of the chemical space around the thiazole core, which is essential for optimizing pharmacological properties like potency and selectivity.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring safety. The following guidelines are based on standard Safety Data Sheets (SDS).[7]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[7] In case of contact, rinse the affected area immediately with plenty of water.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2–8 °C to ensure long-term stability.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed building block that empowers medicinal chemists to efficiently synthesize novel and complex molecules. Its dual functionality, combined with the proven biological relevance of the thiazole scaffold, ensures its continued importance in the discovery of next-generation therapeutics. Understanding the logic behind its synthesis, characterization, and application is key to unlocking its full potential in the research and development pipeline.
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Foreword: The Strategic Importance of the Bromothiazole Scaffold
An In-Depth Technical Guide to the Molecular Structure of 2-Bromothiazole-5-methanol
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the thiazole ring is a "privileged scaffold," a recurring motif in a multitude of pharmacologically active agents due to its unique electronic properties and ability to engage in various intermolecular interactions.[1][2] The strategic introduction of a bromine atom, as seen in this compound, further enhances its utility. Bromine not only modulates the electronic nature of the thiazole ring but also serves as a versatile synthetic handle for further chemical modifications and can participate in specific, highly directional interactions such as halogen bonding.[3] This guide provides a comprehensive technical overview of the molecular structure of this compound, a key building block, detailing its synthesis, structural elucidation, and its significant role in advanced therapeutic modalities like targeted protein degradation.[4]
Core Molecular Profile and Physicochemical Properties
This compound is a crystalline solid at room temperature. Its structure is defined by a five-membered thiazole ring substituted at the C2 position with a bromine atom and at the C5 position with a hydroxymethyl (-CH₂OH) group. This arrangement of functional groups dictates its chemical reactivity and physical properties.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 687636-93-7 | [4][6] |
| Molecular Formula | C₄H₄BrNOS | [5] |
| Molecular Weight | 194.05 g/mol | [5][6] |
| Appearance | White to dark yellow powder or crystals | [] |
| Melting Point | 46-48 °C | [6] |
| SMILES | OCc1csc(n1)Br | [8] |
| InChI Key | FRPHIGOLOLSXAI-UHFFFAOYSA-N | [5] |
Synthesis: A Validated Approach
The most direct and reliable synthesis of this compound involves the selective reduction of the corresponding aldehyde, 2-Bromothiazole-5-carboxaldehyde. This precursor is commercially available and provides a high-yielding pathway to the target alcohol.[][8] The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic; it is a mild and selective reagent that efficiently reduces aldehydes to primary alcohols without affecting the potentially reactive C-Br bond or the aromatic thiazole ring.
Experimental Protocol: Reduction of 2-Bromothiazole-5-carboxaldehyde
-
Reaction Setup: To a solution of 2-Bromothiazole-5-carboxaldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The causality for slow addition is to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed.
-
Workup: Quench the reaction by the slow addition of deionized water. The methanol is then removed under reduced pressure (rotary evaporation).
-
Extraction: Extract the resulting aqueous residue with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is evaporated to yield the crude product. Purification by column chromatography on silica gel affords this compound as a pure solid. The final product's identity and purity are validated by the spectroscopic methods detailed in the following section.
Caption: Synthetic route to this compound.
Comprehensive Structural Elucidation
Confirming the molecular structure of a synthesized compound is a cornerstone of chemical research. A multi-technique approach is employed to provide an unambiguous structural assignment, with each method offering complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9] For this compound, the predicted spectra are simple yet highly informative.
-
¹H NMR (Proton NMR): The proton spectrum is expected to show three distinct signals.
-
A singlet at ~7.7 ppm integrating to one proton, corresponding to the lone proton on the thiazole ring (H4). Its downfield shift is due to the deshielding effects of the aromatic system and the adjacent sulfur atom.[10]
-
A singlet at ~4.8 ppm integrating to two protons, representing the methylene protons (-CH₂-). These are deshielded by the adjacent thiazole ring and the hydroxyl group.
-
A broad singlet with a variable chemical shift (typically 2-4 ppm), integrating to one proton, corresponding to the hydroxyl proton (-OH). This signal's broadness and variable position are due to hydrogen bonding and exchange with trace amounts of water.
-
-
¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, one for each unique carbon atom.
-
~150 ppm (C2): The carbon atom bonded to the electronegative bromine and nitrogen atoms.
-
~148 ppm (C4): The carbon atom bonded to the ring proton.
-
~130 ppm (C5): The carbon atom attached to the hydroxymethyl group.
-
~60 ppm (-CH₂OH): The sp³-hybridized methylene carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[11]
-
O-H Stretch: A strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.
-
C-H Stretches: A sharp, medium-intensity peak around 3100 cm⁻¹ for the sp² C-H bond on the thiazole ring, and peaks in the 3000-2850 cm⁻¹ region for the sp³ C-H bonds of the methylene group.[11]
-
C=N / C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ range are expected for the stretching vibrations within the thiazole ring.
-
C-O Stretch: A strong band around 1050 cm⁻¹ corresponding to the stretching vibration of the primary alcohol C-O bond.
-
C-Br Stretch: A moderate to strong absorption in the fingerprint region, typically between 600-500 cm⁻¹, indicating the presence of the carbon-bromine bond.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For brominated compounds, it offers a definitive diagnostic feature.
-
Molecular Ion Peak (M⁺): The most critical diagnostic feature will be a pair of peaks of nearly equal intensity for the molecular ion at m/z 194 and m/z 196. This iconic "M/M+2" pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.[13][14]
-
Key Fragmentation Pathways:
-
Loss of Bromine: A significant fragment would be observed at m/z 115, corresponding to the loss of a bromine radical ([M-Br]⁺).
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to the loss of CH₂OH, resulting in a fragment ion.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the solid-state molecular structure, including precise bond lengths, bond angles, and intermolecular packing.[15] For this compound, this technique would confirm the connectivity and reveal how the molecules arrange in the crystal lattice. Key expected interactions include:
-
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor, leading to the formation of chains or networks that stabilize the crystal structure.
-
Halogen Bonding: The bromine atom at the C2 position can act as a halogen bond donor, interacting with the nitrogen or sulfur atoms of adjacent molecules, further influencing the solid-state architecture.[3]
Caption: Integrated workflow for structural elucidation.
Applications in Research and Development
This compound is not merely a chemical curiosity; it is a high-value building block, particularly in the field of medicinal chemistry.
-
Targeted Protein Degradation: The compound is explicitly categorized as a "Protein Degrader Building Block".[4] This field represents a paradigm shift in drug discovery, moving from simple inhibition to the complete removal of disease-causing proteins.[16] Molecules like this compound are used as fragments or scaffolds in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[17][18][19] The thiazole moiety can serve as part of the ligand that binds to the protein of interest or as a component of the linker connecting the two ends of the PROTAC.
-
Scaffold for Bioactive Molecules: The thiazole ring is a core component of numerous approved drugs and clinical candidates. Its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[20][21] The presence of both a bromine atom and a primary alcohol on the this compound scaffold provides two distinct points for chemical diversification, allowing chemists to rapidly generate libraries of novel compounds for biological screening.
Conclusion
The molecular structure of this compound is definitively characterized by a synergistic application of modern analytical techniques. From NMR and IR spectroscopy confirming its functional groups and connectivity, to mass spectrometry providing an unmistakable signature of its elemental composition, each method contributes a vital piece of the structural puzzle. The ultimate confirmation via X-ray crystallography reveals not just the molecule itself, but the intricate dance of intermolecular forces that govern its solid state. As a versatile building block, its structural and chemical attributes make it a valuable tool in the synthesis of complex molecules, particularly in the cutting-edge field of targeted protein degradation, underscoring the enduring importance of fundamental structural chemistry in advancing therapeutic innovation.
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A Senior Application Scientist's Guide to (2-bromothiazol-5-yl)methanol: A Core Building Block for Modern Drug Discovery
Introduction: The Unassuming Power of a Bifunctional Scaffold
In the landscape of medicinal chemistry, the thiazole ring is a "privileged structure," a recurring motif in numerous FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in key biological interactions make it a cornerstone of drug design. Within this important class of heterocyles, (2-bromothiazol-5-yl)methanol has emerged as a particularly valuable and versatile building block. Its strategic placement of two distinct reactive handles—a readily displaceable bromine atom at the 2-position and a versatile hydroxymethyl group at the 5-position—provides medicinal chemists with an elegant and efficient scaffold for constructing complex molecular architectures.
This guide serves as a technical deep-dive into the core attributes of (2-bromothiazol-5-yl)methanol. We will move beyond simple data recitation to explore the causality behind its reactivity, its strategic application in synthetic workflows, and the practical considerations for its safe and effective use in the laboratory. This molecule is not merely an intermediate; it is an enabling tool for accelerating the discovery of next-generation therapeutics, particularly in the realm of kinase inhibitors and other targeted agents.[2][3]
Section 1: Chemical Identity and Nomenclature
Clarity in communication is paramount in scientific research. The compound of interest is known by several names, and understanding its formal nomenclature is key to accurate literature searching and chemical sourcing. The IUPAC-preferred name is (2-bromothiazol-5-yl)methanol .
| Identifier | Value | Source |
| IUPAC Name | (2-bromothiazol-5-yl)methanol | PubChem |
| CAS Number | 687636-93-7 | [4][5] |
| Synonyms | 2-Bromothiazole-5-methanol, 2-Bromo-5-hydroxymethylthiazole, (2-bromo-1,3-thiazol-5-yl)methanol | [6][7] |
| Molecular Formula | C₄H₄BrNOS | [5] |
| InChI Key | DWNJWSPPORNJGV-UHFFFAOYSA-N | [8] |
| SMILES | BrC1=NC=C(CO)S1 | [8] |
Section 2: Physicochemical Properties
The physical properties of a reagent dictate its handling, storage, and reaction conditions. (2-bromothiazol-5-yl)methanol is a solid at room temperature, a characteristic that simplifies weighing and dispensing compared to volatile liquids.
| Property | Value | Source |
| Molecular Weight | 194.05 g/mol | [7] |
| Appearance | Solid | [8] |
| Melting Point | 46-48 °C | [5] |
| Boiling Point | 288.3 ± 15.0 °C (Predicted) | [5] |
| Density | 1.899 ± 0.06 g/cm³ (Predicted) | [5] |
Section 3: Synthesis and Reactivity
A Plausible Synthetic Strategy
While multiple synthetic routes can be envisioned, a common and logical pathway to (2-bromothiazol-5-yl)methanol involves the selective reduction of a more oxidized precursor, such as 2-bromothiazole-5-carboxylic acid or its corresponding methyl ester.[9] This strategy is chemically sound because the reduction of carboxylic acids or esters to primary alcohols is a high-yielding and well-understood transformation in organic synthesis, often accomplished with mild reducing agents like sodium borohydride (for an aldehyde precursor) or stronger agents like lithium aluminum hydride for the acid or ester.
The choice to synthesize from the carboxylic acid is strategic. 2-Bromothiazole-5-carboxylic acid is a readily available starting material used in the synthesis of various active compounds, including NAMPT/HDAC inhibitors.[9][10] This precursor-product relationship underscores a modular approach to library synthesis, where a common intermediate can be diversified into multiple downstream targets.
Caption: Proposed synthesis of (2-bromothiazol-5-yl)methanol.
Core Reactivity: A Tale of Two Functional Groups
The synthetic utility of this molecule is rooted in the differential reactivity of its two key functional groups:
-
The C2-Bromine: The carbon-bromine bond on the electron-deficient thiazole ring is an excellent electrophilic site. It is highly susceptible to activation by palladium(0) catalysts, making it an ideal handle for a wide range of transition metal-catalyzed cross-coupling reactions.[11] The reactivity of such C-Br bonds is significantly higher than the analogous C-Cl bonds, often allowing for milder reaction conditions in Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and other coupling reactions.[12] This allows for the facile introduction of aryl, heteroaryl, alkyl, or amino substituents at the 2-position.
-
The C5-Hydroxymethyl Group: The primary alcohol is a versatile nucleophile and a precursor to other functional groups. It can be readily:
-
Oxidized to the corresponding aldehyde or carboxylic acid, providing an alternative attachment point.
-
Esterified or Etherified to link the thiazole core to other molecular fragments or linkers.
-
Converted to a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution.
-
This orthogonality allows for selective, stepwise functionalization, a critical requirement for building molecular complexity in a controlled manner.
Section 4: Applications in Medicinal Chemistry and Drug Discovery
The 2,5-disubstituted thiazole framework is a validated scaffold for designing potent and selective protein kinase inhibitors.[2][13] Kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them high-value therapeutic targets.[14] (2-bromothiazol-5-yl)methanol serves as an ideal starting point for accessing this chemical space.
The typical drug design workflow involves using the C2-bromine for a palladium-catalyzed cross-coupling reaction to install a substituent that will interact with the "hinge" region of the kinase ATP-binding pocket. The C5-hydroxymethyl group can then be elaborated to introduce moieties that occupy the solvent-exposed region, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Caption: Workflow for elaborating the scaffold into a drug-like molecule.
Section 5: Safety, Handling, and Storage
As with any laboratory reagent, proper handling is essential for ensuring safety. (2-bromothiazol-5-yl)methanol and its close structural analogs are classified as irritants and may be harmful if swallowed.[1][8] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.
| GHS Information | Details | Source |
| Pictogram | GHS07 (Exclamation Mark) | [1][8] |
| Signal Word | Warning | [1][8] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][8] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [5] |
Self-Validating Protocol Insight: When running cross-coupling reactions, it is critical to work under an inert atmosphere (e.g., nitrogen or argon). The palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Failure to properly degas solvents and exclude air can lead to catalyst deactivation and significantly lower reaction yields. A successful reaction under inert conditions, contrasted with a failed or low-yielding reaction exposed to air, validates the necessity of this procedural step.
Conclusion
(2-bromothiazol-5-yl)methanol is more than just a catalog chemical; it is a strategically designed building block that empowers chemists to rapidly access novel and biologically relevant chemical matter. Its bifunctional nature, coupled with the well-defined and predictable reactivity of its bromine and hydroxymethyl groups, provides a reliable platform for library synthesis and lead optimization campaigns. By understanding the underlying principles of its reactivity and synthetic utility, researchers can fully leverage this powerful scaffold to accelerate the development of innovative therapeutics.
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A Technical Guide to the Spectroscopic Characterization of 2-Bromothiazole-5-methanol
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Bromothiazole-5-methanol is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted thiazole, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activity.[1][2] Accurate structural elucidation and purity assessment are paramount for its effective use in drug development and other advanced applications. This guide provides an in-depth analysis of the expected spectroscopic data for this compound (CAS: 687636-93-7), offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Expected Spectroscopic Features
The core of our analysis is the molecular structure of this compound. The key functional groups—a brominated thiazole ring and a primary alcohol—will give rise to distinct and predictable signals in each spectroscopic technique.
Molecular Formula: C₄H₄BrNOS[3] Molecular Weight: 194.05 g/mol [3]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate specific signals in both ¹H (proton) and ¹³C (carbon) NMR spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~7.65 | Singlet (s) | 1H | H-4 (Thiazole ring) | The sole proton on the electron-deficient thiazole ring is expected to be significantly deshielded. Its chemical shift will be downfield from the protons of the parent 2-bromothiazole due to the influence of the adjacent hydroxymethyl group. |
| ~4.80 | Singlet (s) | 2H | -CH₂-OH | Protons on a carbon adjacent to an oxygen atom are deshielded. The signal is expected to be a sharp singlet. |
| ~2.50 | Broad Singlet (br s) | 1H | -OH | The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent. A broad singlet is typical due to hydrogen bonding and chemical exchange. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide critical information about the carbon skeleton. We predict four distinct signals.
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~155 | C-5 (Thiazole ring) | This carbon is attached to the electron-withdrawing nitrogen and the hydroxymethyl group, shifting it significantly downfield. |
| ~143 | C-2 (Thiazole ring) | The carbon atom bonded to the electronegative bromine and nitrogen atoms will be strongly deshielded. Data from similar thiazole structures support this assignment.[4][5] |
| ~125 | C-4 (Thiazole ring) | This is the only carbon on the ring bonded to a hydrogen (CH), and its chemical shift is influenced by the surrounding heteroatoms. |
| ~60 | -CH₂-OH | Aliphatic carbons bonded to an oxygen atom typically appear in this region of the spectrum. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR spectra for a sample like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point for its good solubilizing power and minimal signal overlap.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz) for better signal dispersion and resolution.[6]
-
Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for sharp, well-defined peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
NMR Workflow Diagram
Caption: Standard workflow for NMR-based structural elucidation.
Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FTIR Absorption Bands
The FTIR spectrum of this compound is expected to be dominated by absorptions from the O-H and C-O bonds of the alcohol and vibrations from the thiazole ring.
Table 3: Predicted FTIR Data for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale & Causality |
| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) | The broadness of this peak is a hallmark of hydrogen bonding between alcohol molecules in the solid or neat liquid state.[7] |
| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic (Thiazole) | Stretching vibrations of the C-H bond on the thiazole ring. |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂) | Symmetric and asymmetric stretching of the C-H bonds in the methylene group. |
| ~1600 & ~1450 | Medium | C=N & C=C Stretch | Thiazole Ring | Ring stretching vibrations are characteristic of aromatic and heteroaromatic systems.[8] |
| 1050 - 1000 | Strong | C-O Stretch | Primary Alcohol | The C-O stretching vibration in primary alcohols is typically strong and appears in this region. |
| ~700 | Medium-Strong | C-Br Stretch | Bromo-group | The carbon-bromine bond vibration is expected in the fingerprint region. |
Experimental Protocol for FTIR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Use peak-picking tools to identify the wavenumbers of key absorption bands.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization - EI)
Under EI conditions, we expect to see the molecular ion peak and several characteristic fragment ions. The presence of bromine is readily identified by a characteristic M+2 peak.
Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z Value | Ion | Rationale & Causality |
| 194 / 196 | [M]⁺ | Molecular Ion Peak: The presence of a near 1:1 ratio for these two peaks is the definitive signature of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[9] |
| 177 / 179 | [M - OH]⁺ | Loss of the hydroxyl radical is a common fragmentation pathway for alcohols. |
| 163 / 165 | [M - CH₂OH]⁺ | Alpha-cleavage: Cleavage of the bond between the thiazole ring and the hydroxymethyl group, resulting in the 2-bromothiazole radical cation. This is a very common and indicative fragmentation for primary alcohols.[10][11] |
| 115 | [M - Br]⁺ | Loss of the bromine atom from the molecular ion. |
| 84 | [C₃H₂NS]⁺ | Loss of bromine from the [M - CH₂OH]⁺ fragment. |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
-
Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and generate a characteristic mass spectrum.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300) using a mass analyzer such as a quadrupole or time-of-flight (TOF).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) and its isotopic pattern (M+2) to confirm the molecular weight and the presence of bromine.
-
Analyze the major fragment ions to corroborate the proposed structure. Compare the observed fragmentation pattern with known pathways for alcohols and halogenated compounds.[12]
-
Mass Spectrometry Fragmentation Workflow
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By combining foundational principles with data from analogous structures, researchers can confidently acquire and interpret ¹H NMR, ¹³C NMR, FTIR, and MS data. The protocols and expected spectral features outlined herein serve as a robust starting point for any scientist working on the synthesis, purification, or application of this important chemical building block, ensuring high standards of scientific integrity and facilitating downstream research and development.
References
- Royal Society of Chemistry. Supporting Information for Catalytic Chemo- and Enantioselective Hydrogenation of 1,2-Diketones.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromothiazole-5-methanol
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromothiazole-5-methanol (CAS 687636-93-7), a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships between the molecular structure and its spectral features. We will detail a field-proven experimental protocol, provide an in-depth interpretation of the chemical shifts and coupling constants, and present a self-validating system for the structural confirmation of this compound. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation.
Foundational Principles & Molecular Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[1] The ¹H NMR spectrum provides three key pieces of information:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reveals the electronic environment of a proton. Electronegative atoms or aromatic rings can "deshield" a proton, shifting its signal downfield (to a higher ppm value).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The splitting of a signal into a multiplet (e.g., doublet, triplet) is caused by the influence of non-equivalent protons on adjacent carbons. The pattern of splitting reveals the number of neighboring protons.
The structure of this compound contains three distinct proton environments, each providing a unique signal that collectively serves as a molecular fingerprint.
Caption: Molecular structure with unique proton environments labeled.
-
(a) H-4 Proton: The single proton attached to the thiazole ring.
-
(b) Methylene Protons (-CH₂-): The two protons of the methanol substituent.
-
(c) Hydroxyl Proton (-OH): The proton of the alcohol group.
Experimental Protocol for Data Acquisition
The acquisition of a high-quality, interpretable spectrum is contingent upon meticulous sample preparation. The following protocol is a field-proven method for analyzing heterocyclic compounds like this compound.
Workflow for NMR Sample Preparation and Analysis
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Foreword: The Structural Keystone in Modern Chemistry
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Bromothiazole-5-methanol
In the landscape of pharmaceutical and materials science, heterocyclic compounds are fundamental building blocks. Among them, this compound stands out as a versatile intermediate, prized for its reactive handles that permit a diverse range of chemical transformations. The precise structural elucidation of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective use in complex synthesis pathways. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers a direct, non-destructive window into the carbon framework of the molecule.[1][2] This guide provides a comprehensive, in-depth analysis of the ¹³C NMR spectrum of this compound, blending foundational principles with practical, field-proven insights for researchers, scientists, and drug development professionals.
Foundational Principles: Decoding the ¹³C Chemical Shift in a Substituted Thiazole
The ¹³C NMR spectrum provides a unique signal for each chemically distinct carbon atom in a molecule, with its position on the spectrum—the chemical shift (δ), measured in parts per million (ppm)—being exquisitely sensitive to its local electronic environment.[1][3][4] For a molecule like this compound, a nuanced understanding of several competing factors is essential for accurate spectral interpretation.
-
Hybridization and Electronegativity: The thiazole ring is an aromatic system, meaning its carbons (C2, C4, C5) are sp² hybridized and will resonate "downfield" (at higher ppm values) compared to the sp³ hybridized carbon of the methanol group (-CH₂OH).[5] Furthermore, the presence of highly electronegative heteroatoms—nitrogen, sulfur, and oxygen—withdraws electron density from adjacent carbons, deshielding them and shifting their signals further downfield.[6]
-
The Heavy Atom Effect of Bromine: While bromine is electronegative, its primary influence on the carbon to which it is directly bonded (the ipso-carbon) is not a simple deshielding effect. Instead, a phenomenon known as the "heavy atom effect" dominates.[7] The large, diffuse electron cloud of bromine induces shielding through spin-orbit coupling, causing the C2 signal to appear "upfield" (at a lower ppm value) than what electronegativity alone would predict.[7][8]
-
Substituent Effects: The electron-withdrawing bromine atom and the slightly electron-donating hydroxymethyl group (-CH₂OH) modulate the electron density around the thiazole ring, causing subtle but predictable shifts in the positions of the C4 and C5 signals relative to an unsubstituted thiazole.[9][10][11]
Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data Acquisition
The integrity of any spectral analysis rests upon the quality of the acquired data. The following protocol is designed to yield a high-resolution, unambiguous ¹³C NMR spectrum.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is freely soluble. Deuterated chloroform (CDCl₃) is a common first choice due to its relatively inert nature and single-carbon resonance at ~77.16 ppm, which serves as a convenient secondary reference.[12] For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Analyte Concentration: Dissolve approximately 10-25 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. While ¹³C NMR is less sensitive than ¹H NMR, this concentration is typically sufficient for modern spectrometers.[13]
-
Reference Standard: Add a small drop of tetramethylsilane (TMS) as the primary internal reference standard, defining the 0.0 ppm point on the chemical shift scale.[3][4]
-
Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.
Spectrometer Configuration & Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer (operating at a ¹³C frequency of 101 or 126 MHz, respectively).
-
Experiment: Standard ¹³C observation with proton broadband decoupling.
-
Pulse Angle: 30-45°. A smaller flip angle allows for a shorter relaxation delay.
-
Relaxation Delay (d1): 2 seconds. This provides a good compromise between signal intensity and experiment time for qualitative analysis.[13]
-
Acquisition Time (at): ~1-2 seconds.
-
Number of Scans (ns): 128 to 1024 scans, depending on the sample concentration. The low natural abundance (1.1%) of ¹³C necessitates signal averaging to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Spectral Interpretation and Peak Assignment
The ¹³C NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four unique carbon environments in the molecule. The following analysis provides a reasoned prediction of their chemical shifts.
Predicted Chemical Shifts and Rationale
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₂OH | 55 - 65 | This is the only sp³ hybridized carbon, placing it furthest upfield. It is directly bonded to an electronegative oxygen atom, which shifts it downfield relative to a standard alkane carbon.[5][6] |
| C4 | 120 - 128 | This sp² carbon is part of the aromatic ring. Its chemical shift is influenced by the adjacent nitrogen and sulfur atoms. In unsubstituted thiazole, C4 appears around 119 ppm. The substituents at C2 and C5 will have a minor electronic effect on this position. |
| C2 | 135 - 145 | This carbon is bonded to three heteroatoms (N, S, Br). While N and S are strongly deshielding, the "heavy atom effect" of bromine provides a significant shielding contribution, shifting the peak upfield from where it might otherwise be expected.[7] For comparison, the C2 in 2-chlorothiazole is ~153 ppm; the heavier bromine atom will result in a lower chemical shift. |
| C5 | 150 - 160 | This sp² carbon is deshielded by the adjacent sulfur atom and the electronic effects of the ring system. The substitution with the -CH₂OH group further influences its position. In similar thiazole systems, C5 often appears downfield.[14][15] |
Note: These are predicted values based on established principles and data from related structures. Actual experimental values may vary slightly based on solvent and other experimental conditions.
Corroborative Analysis with Advanced Techniques
For unambiguous assignment, especially in more complex derivatives, two-dimensional NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. In this molecule, an HSQC spectrum would show a correlation cross-peak between the C4 signal and the H4 signal, and another between the -CH₂OH carbon signal and the -CH₂OH proton signal, definitively confirming their assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is powerful for identifying quaternary (non-protonated) carbons like C2 and C5 by observing their correlations to nearby protons. For instance, the C5 signal should show a correlation to the protons of the -CH₂OH group.
Conclusion
The ¹³C NMR analysis of this compound is a clear demonstration of modern structural elucidation. A successful interpretation hinges on moving beyond simple electronegativity arguments and embracing a more holistic view that includes the heavy atom effect, hybridization, and subtle substituent influences. By following a robust experimental protocol and applying these foundational principles, researchers can confidently assign the four characteristic signals in the spectrum, verifying the integrity of this critical chemical building block. The predictive framework outlined in this guide serves as a reliable starting point for the analysis of this and other similarly substituted heterocyclic systems.
References
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- Ağırbaş, H. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.
- Abdel-Wahab, B. F., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC - NIH.
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Mass Spectrometry of 2-Bromothiazole-5-methanol: An In-depth Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2-Bromothiazole-5-methanol, a heterocyclic building block of significant interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and analytical scientists, this document delineates the core principles and practical methodologies for the robust characterization of this compound using modern mass spectrometry. We will explore ionization characteristics, predictable fragmentation pathways under electrospray ionization (ESI), and provide detailed, field-tested protocols for sample preparation and analysis. The insights herein are intended to empower confident structural elucidation and seamless integration of this valuable synthon into drug development workflows.
Introduction: The Significance of this compound in Medicinal Chemistry
The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Its unique electronic properties and ability to engage in a variety of biological interactions have cemented its role in the development of novel therapeutic agents. This compound emerges as a particularly versatile building block, offering multiple reaction sites for chemical elaboration. The bromine atom at the 2-position and the methanol group at the 5-position provide orthogonal handles for synthetic diversification, making it a valuable precursor in the synthesis of complex molecules, including kinase inhibitors and protein degraders.
Given its pivotal role in synthetic campaigns, unambiguous characterization of this compound and its subsequent derivatives is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide will provide the foundational knowledge and practical protocols to effectively leverage mass spectrometry for the analysis of this important heterocyclic compound.
Physicochemical Properties and Expected Ionization Behavior
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective mass spectrometry-based analytical method.
| Property | Value | Source |
| Molecular Formula | C4H4BrNOS | [1] |
| Molar Mass | 194.05 g/mol | [1] |
| Appearance | Solid | N/A |
| Polarity | Polar | Inferred from structure |
Due to the presence of the hydroxyl group and the nitrogen and sulfur heteroatoms, this compound is a polar molecule. This polarity, coupled with the basic nitrogen atom in the thiazole ring, makes it an excellent candidate for positive-ion electrospray ionization (ESI). Protonation is expected to readily occur on the thiazole nitrogen, yielding a stable [M+H]⁺ ion. The presence of bromine with its characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio) will result in a distinctive M/M+2 pattern for the molecular ion and any bromine-containing fragments, serving as a key diagnostic feature in the mass spectrum.
Proposed Fragmentation Pathways of Protonated this compound
The primary fragmentation events are anticipated to involve the loss of small, stable neutral molecules and radicals, as well as characteristic cleavages of the thiazole ring.
Key Predicted Fragmentation Steps:
-
Loss of Water: The protonated molecular ion ([M+H]⁺ at m/z 194/196) is expected to readily lose a molecule of water (H₂O, 18 Da) from the hydroxymethyl group, yielding a resonance-stabilized carbocation at m/z 176/178.
-
Loss of Formaldehyde: A common fragmentation pathway for primary alcohols is the loss of formaldehyde (CH₂O, 30 Da). This would result in a fragment ion at m/z 164/166.
-
Loss of Bromine Radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical (Br•, 79/81 Da), resulting in a fragment at m/z 115.
-
Thiazole Ring Cleavage: Heterocyclic rings can undergo characteristic fragmentation. A plausible pathway involves the cleavage of the C-S and C-N bonds, leading to smaller fragment ions. For instance, the loss of HCN (27 Da) from the ring is a possibility.
The following diagram illustrates the proposed fragmentation cascade:
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Protocol: LC-MS/MS Analysis
This section provides a detailed, step-by-step protocol for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration of 1 µg/mL.
Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient for screening and analysis of small molecules. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 2 µL | Minimizes peak broadening. |
Mass Spectrometry Parameters
The following parameters are a starting point and may require optimization based on the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Ideal for this polar, basic compound. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray. |
| Gas Temperature | 300 °C | Ensures efficient desolvation. |
| Gas Flow | 10 L/min | Facilitates desolvation. |
| Nebulizer Pressure | 45 psi | Promotes efficient nebulization. |
| MS1 Scan Range | m/z 50-300 | Covers the expected mass range of the precursor and fragment ions. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Standard method for fragmentation. |
| Collision Energy | 10-40 eV (ramped) | A range of energies ensures the capture of both primary and secondary fragments. |
Data Interpretation and Self-Validation
A successful analysis will exhibit the following characteristics, which serve as a self-validating system for the protocol:
-
Chromatographic Peak: A sharp, symmetrical peak for this compound should be observed in the chromatogram.
-
MS1 Spectrum: The full scan mass spectrum should show a prominent isotopic doublet at m/z 194 and 196, corresponding to the [M+H]⁺ ions with 79Br and 81Br, respectively, in an approximate 1:1 intensity ratio.
-
MS/MS Spectrum: The product ion scan of the m/z 194/196 precursor should reveal fragment ions consistent with the proposed fragmentation pathways. The presence of the characteristic bromine isotopic pattern in the fragments containing the bromine atom will further confirm their identity.
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for the LC-MS/MS analysis.
Conclusion
The mass spectrometric analysis of this compound is a critical step in its application in drug discovery and development. By leveraging the principles of electrospray ionization and understanding the predictable fragmentation patterns of this brominated heterocyclic compound, researchers can confidently identify and characterize it. The protocols and insights provided in this guide offer a robust framework for achieving reliable and reproducible results, thereby accelerating the pace of research and development in medicinal chemistry.
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- Hofmann, M., & Detlef, S. (2012). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry.
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- Mohamed, Y. A., Abbas, S. E., & El-Gohary, N. S. (2012). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 59(11), 1455-1461.
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press.
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reactivity of the bromine atom in 2-Bromothiazole-5-methanol
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromothiazole-5-methanol
Abstract
The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antitumour, antimicrobial, and anti-inflammatory properties.[2][3] Within this class, this compound (CAS No. 687636-93-7) serves as an exceptionally versatile building block for the synthesis of novel therapeutic agents.[4] The strategic placement of a reactive bromine atom at the electron-deficient C2 position provides a robust and reliable handle for extensive molecular diversification. This guide offers a comprehensive exploration of the C2-bromine atom's reactivity, focusing on its application in pivotal synthetic transformations. We will delve into the mechanistic underpinnings and provide field-proven protocols for palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange reactions, empowering researchers to leverage this scaffold in their drug discovery programs.
Core Reactivity Principles of the 2-Bromothiazole Scaffold
The synthetic utility of this compound is fundamentally dictated by the electronic properties of the thiazole ring and the nature of the carbon-bromine bond. The thiazole ring is inherently electron-deficient due to the electronegativity of its nitrogen and sulfur heteroatoms. This electronic characteristic makes the C2 position, where the bromine atom resides, particularly susceptible to both catalytic activation and nucleophilic attack.
The reactivity of aryl halides in the most common transformations, such as palladium-catalyzed cross-coupling, follows the general trend of bond dissociation energy: C-I > C-Br > C-Cl.[5][6] The C-Br bond in this compound thus represents an optimal balance of reactivity and stability, readily undergoing oxidative addition to a Pd(0) catalyst under conditions that are often milder than those required for analogous chloro-substrates.[5][6][7]
Furthermore, the presence of the hydroxymethyl (-CH₂OH) group at the C5 position introduces a key consideration. While it enhances the molecule's utility by providing a point for further derivatization, its acidic proton can interfere with certain reaction types, particularly organometallic transformations like lithiation. In such cases, protection of the alcohol, for instance as a silyl ether, is a critical prerequisite for successful execution.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Diversification
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their reliability, functional group tolerance, and broad scope.[8][9] For this compound, these reactions provide a direct and efficient pathway to forge new carbon-carbon and carbon-nitrogen bonds at the C2 position. The general catalytic cycle, while having nuances for each specific reaction, follows a common mechanistic pathway.
Generalized Catalytic Cycle
The cycle typically begins with the active Pd(0) catalyst undergoing oxidative addition into the C-Br bond of the thiazole. This is often the rate-limiting step. The resulting Pd(II) complex then undergoes transmetalation (for Suzuki, Stille) or amine coordination and deprotonation (for Buchwald-Hartwig). The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[9][10][11]
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an exceptionally powerful method for creating carbon-carbon bonds between this compound and a wide variety of aryl or vinyl boronic acids or esters.[5][7] Its popularity in the pharmaceutical industry stems from the operational simplicity, mild conditions, and the generally low toxicity of the boron-based reagents.[9]
-
Catalyst System: While Pd(PPh₃)₄ can be effective, modern systems often employ a combination of a Pd(II) precursor like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[12][13] These ligands stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition step, and accelerate the final reductive elimination.
-
Base: A base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[11] Aqueous solutions of inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are standard choices. The choice of base can influence reaction rate and suppress side reactions like protodeboronation.[13]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly used to dissolve both the organic substrate and the inorganic base.[12] Rigorous deoxygenation of the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent mixture, such as toluene/water (4:1) or 1,4-dioxane/water (4:1), via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.[12]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) | Provides the active Pd(0) catalyst. |
| Ligand | PPh₃, XPhos, SPhos (2-8 mol%) | Stabilizes catalyst, enhances reactivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv) | Activates boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Ensures solubility of all components. |
| Temperature | 80 - 110 °C | Provides thermal energy for catalytic turnover. |
| Yields | 65 - 95% (substrate dependent) | High efficiency is typical for this reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[10][14][15] This palladium-catalyzed reaction couples the C2-bromine of the thiazole with a primary or secondary amine, offering a direct route to 2-amino-thiazole derivatives that would be difficult to access through classical methods like SNAr.[15]
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP, RuPhos, BrettPhos) are critical for success.[1] They promote the oxidative addition and, crucially, the difficult C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[10] Sodium tert-butoxide (NaOtBu) is the most common choice, although weaker bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[1][16]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox to protect the catalyst and the strong base.[10]
-
In an argon-filled glovebox or under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a flame-dried Schlenk tube.[1]
-
Add this compound (1.0 equiv) and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the amine coupling partner (1.2 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction vigorously for 4-24 hours, monitoring its progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Key workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the thiazole ring to a terminal alkyne.[5] This reaction is invaluable for creating rigid, linear extensions to the core scaffold, a common strategy in the design of enzyme inhibitors and molecular probes. The classic protocol uses a dual catalyst system of palladium and copper(I).[17][18]
-
Dual Catalysis: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) activates the C-Br bond via oxidative addition. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.[19][20]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves a dual purpose: it deprotonates the terminal alkyne and acts as a solvent. It also scavenges the HBr formed during the reaction.[19]
-
Copper-Free Variants: A significant drawback of the classic method is the potential for alkyne homocoupling (Glaser coupling) promoted by the copper catalyst. Modern protocols have been developed that are copper-free, often requiring a stronger base and specific ligands to facilitate the reaction.[17][20]
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Add an anhydrous amine solvent (e.g., triethylamine) or a mixture of a solvent like THF with an amine base.[19]
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (typically 2-12 hours), monitoring by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous NH₄Cl solution (to remove copper salts), water, and brine.
-
Dry the organic layer, filter, concentrate, and purify by flash column chromatography.
Stille Coupling: Versatile but with Caveats
The Stille reaction couples the thiazole bromide with an organostannane (organotin) reagent.[21] It is known for its remarkable tolerance of a wide array of functional groups, and the organostannane reagents are generally stable to air and moisture.[22] However, the primary drawback is the high toxicity of the tin reagents and the difficulty in removing tin byproducts from the final product, which is a significant concern in drug development.[21][23]
-
In a Schlenk tube, dissolve this compound (1.0 equiv) and the organostannane reagent (1.1 equiv) in an anhydrous, degassed solvent (e.g., THF or toluene).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the mixture to reflux (80-110 °C) under an inert atmosphere for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
To aid in the removal of tin byproducts, wash the organic layer with an aqueous solution of KF or DBU.
-
Wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography, which may require special care to ensure complete removal of tin residues.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, direct nucleophilic aromatic substitution (SNAr) is a viable alternative under certain conditions. In this mechanism, a nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[1] The subsequent loss of the bromide leaving group restores aromaticity.
Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).
SNAr reactions are facilitated by the inherent electron-withdrawing nature of the thiazole ring.[1] However, they typically require strong nucleophiles and high temperatures (80-150 °C), which may not be compatible with sensitive functional groups.[1] Compared to the milder and more general Buchwald-Hartwig amination for C-N bond formation, SNAr is often less favorable unless a particularly strong nucleophile is used.[24]
-
In a sealed pressure vessel, combine this compound (1.0 equiv), the desired amine (1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.5 equiv).
-
Add a high-boiling polar aprotic solvent, such as DMF or NMP.
-
Seal the vessel tightly and heat the reaction mixture to 120-150 °C with vigorous stirring.[1]
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Metal-Halogen Exchange and Electrophilic Quench
For the introduction of functional groups not readily accessible via cross-coupling, a metal-halogen exchange followed by an electrophilic quench is a powerful strategy. This involves treating this compound with a strong organolithium base (e.g., n-BuLi) at very low temperatures (-78 °C).[25] The reaction rapidly exchanges the bromine atom for lithium, creating a highly nucleophilic 2-lithiothiazole species.
Critical Consideration: The acidic proton of the C5-hydroxymethyl group will react with the organolithium reagent. Therefore, a minimum of two equivalents of the base are required: one to deprotonate the alcohol and a second to perform the Br/Li exchange. Alternatively, and more cleanly, the alcohol should be protected (e.g., as a TBS or TBDPS ether) prior to this step.
This transient organolithium intermediate can then be "quenched" by adding a variety of electrophiles, leading to a diverse range of products.[26][27]
| Electrophile | Reagent | Product Functional Group |
| Aldehyde | N,N-Dimethylformamide (DMF) | -CHO |
| Carboxylic Acid | Carbon Dioxide (CO₂) | -COOH |
| Silyl Group | Trimethylsilyl chloride (TMSCl) | -SiMe₃ |
| Deuterium | Deuterium Oxide (D₂O) | -D |
-
Protection: First, protect the alcohol of this compound (e.g., as a TBDPS ether) using standard procedures.
-
Reaction Setup: Assemble a flame-dried, three-necked flask under a positive pressure of argon. Dissolve the protected 2-bromothiazole (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[25]
-
Lithiation: Slowly add n-butyllithium (1.05 equiv) dropwise, ensuring the internal temperature remains below -70 °C. Stir at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (e.g., DMF, 1.2 equiv) dropwise to the reaction mixture at -78 °C.[25]
-
Warming and Quenching: Allow the reaction to warm slowly to room temperature, then carefully quench by adding saturated aqueous NH₄Cl solution.
-
Workup & Deprotection: Extract the product with diethyl ether, wash, dry, and concentrate. The protecting group can then be removed using standard conditions (e.g., TBAF for silyl ethers).
-
Purification: Purify the final product by column chromatography.
Conclusion
The bromine atom at the C2 position of this compound is a remarkably versatile synthetic handle. Its reactivity profile allows for precise and efficient modification through a host of modern synthetic methods. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide reliable access to a vast chemical space of C-C and C-N linked analogues. For transformations where cross-coupling is not suitable, metal-halogen exchange offers a powerful alternative for introducing a different set of functionalities. By understanding the principles and protocols outlined in this guide, researchers in medicinal chemistry and drug development are well-equipped to exploit the full synthetic potential of this valuable building block, accelerating the discovery of novel and impactful therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Boc-2-Amino-5-bromothiazole. BenchChem.
- Forgione, P., et al. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.
- Powers, D. C., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- Abdel-Maksoud, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
- Denmark, S. E., & Smith, R. C. (2009).
- The Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
- Chem LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Wikipedia.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole. BenchChem.
- BenchChem. (2025). Reactivity of the C-Br Bond in N-Boc-2-Amino-5-bromothiazole: An In-depth Technical Guide. BenchChem.
- Bellina, F., & Rossi, R. (2025). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to the Regioselective Functionalization of 2-Bromo-5-methoxybenzothiazole. BenchChem.
- Chem LibreTexts. (2023).
- BenchChem. (2025). Comparing reactivity of 2-Bromo-5-methoxybenzothiazole vs 2-chloro-5. BenchChem.
- Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Wikipedia. Stille reaction. Wikipedia. [Link]
- BenchChem. (2025).
- J&K Scientific LLC. (2025). Stille Cross-Coupling. J&K Scientific. [Link]
- BenchChem. (2025). A Comparative Guide to Synthetic Alternatives for (5-Bromopyridin-2-yl)methanol in Cross-Coupling Reactions. BenchChem.
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Chem LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Dander, J. E., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Williams, J. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
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- Talk, R. A., et al. (2019). Regioselective lithiation and electrophilic quench of N‐Boc‐3‐phenyltetrahydroisoquinoline. Wiley Online Library. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Cross-Coupling of 2-Bromo-5-iodobenzonitrile with Terminal Alkynes. BenchChem.
- ResearchGate. (2020). Reaction pathways for the lithiation.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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- Kamal, A., et al. (2015). Medicinal significance of benzothiazole scaffold: an insight view. PubMed. [Link]
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An In-Depth Technical Guide to the Electrophilic Substitution of 2-Bromothiazole-5-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the electrophilic substitution reactions on 2-bromothiazole-5-methanol, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. As a senior application scientist, this document synthesizes foundational principles of thiazole chemistry with practical, field-proven insights to offer a robust framework for the regioselective functionalization of this scaffold. We will delve into the mechanistic underpinnings that govern the reactivity of the thiazole nucleus, with a specific focus on the directing effects of the bromo and hydroxymethyl substituents. This guide presents detailed, step-by-step protocols for key electrophilic substitution reactions—nitration, bromination, and Friedel-Crafts acylation—at the C4 position, supported by mechanistic diagrams and a thorough analysis of reaction parameters. The content herein is designed to empower researchers to confidently and effectively navigate the synthetic landscape of this compound and its derivatives.
The Thiazole Nucleus: An Overview of Reactivity
The thiazole ring is an electron-deficient five-membered heterocycle containing both a sulfur and a nitrogen atom. This inherent electron deficiency, primarily due to the electron-withdrawing nature of the pyridine-type nitrogen atom, renders the thiazole ring less susceptible to electrophilic attack compared to more electron-rich heterocycles like furan or thiophene.[1] Computational studies and experimental evidence have consistently shown that the C5 position of the unsubstituted thiazole ring is the most electron-rich and, therefore, the most favorable site for electrophilic substitution.[1][2] The order of reactivity for the carbon atoms in the thiazole ring towards electrophiles is generally C5 > C4 > C2. The C2 position is the most electron-deficient and is more susceptible to nucleophilic attack or deprotonation by strong bases.
The reactivity and regioselectivity of electrophilic substitution on the thiazole ring are profoundly influenced by the nature and position of existing substituents. Electron-donating groups (EDGs) can activate the ring and enhance the rate of substitution, while electron-withdrawing groups (EWGs) further deactivate it. The interplay of inductive and resonance effects of these substituents dictates the position of the incoming electrophile.
Directing Effects in this compound: A Strategic Analysis
In the case of this compound, the thiazole ring is substituted at two positions, C2 and C5. To predict the site of electrophilic attack, we must consider the directing effects of both the bromo and the hydroxymethyl groups.
-
The 2-Bromo Substituent: The bromine atom at the C2 position is an electron-withdrawing group via induction, further deactivating the already electron-deficient thiazole ring. However, like halogens on a benzene ring, it possesses lone pairs of electrons that can be donated through resonance. In the context of thiazole, a bromo group at the C2 position is known to direct incoming electrophiles to the C5 position.
-
The 5-Hydroxymethyl Substituent: The hydroxymethyl group (-CH2OH) at the C5 position has a relatively weak electronic effect. It is generally considered to be a weakly deactivating group due to the electronegativity of the oxygen atom.
Predicting the Site of Substitution:
Given that the C5 position is already occupied, the directing influence of the 2-bromo group cannot be fulfilled at its primary target. Consequently, the electrophilic attack is anticipated to occur at the next most activated and sterically accessible position, which is the C4 position . The deactivating nature of both substituents suggests that forcing conditions may be necessary to achieve successful electrophilic substitution. The overall reactivity of the substrate is expected to be low.
Caption: Analysis of directing effects on the this compound core.
Key Electrophilic Substitution Reactions and Protocols
The following sections provide detailed experimental protocols for the nitration, bromination, and Friedel-Crafts acylation of this compound. These protocols are based on established methodologies for the electrophilic substitution of substituted thiazoles and have been adapted for the specific substrate .
Nitration of this compound
Nitration of the thiazole ring typically requires strong acidic conditions. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. For deactivated substrates, a mixture of fuming nitric acid and trifluoroacetic anhydride can also be employed.[2] The expected product is 2-bromo-4-nitrothiazole-5-methanol .
Reaction Mechanism:
Caption: Mechanism of nitration of this compound.
Experimental Protocol: Nitration
| Parameter | Value |
| Reagents | |
| This compound | 1.0 eq |
| Concentrated Sulfuric Acid (98%) | 5-10 vol |
| Concentrated Nitric Acid (70%) | 1.1 - 1.5 eq |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 hours |
| Work-up | |
| Quenching | Poured onto crushed ice |
| Neutralization | Saturated sodium bicarbonate solution |
| Extraction | Ethyl acetate or Dichloromethane |
| Purification | Column chromatography (Silica gel) |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5-10 volumes relative to the substrate) to 0 °C in an ice-salt bath.
-
Slowly add this compound (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1-1.5 eq) to a small amount of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto a large amount of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-bromo-4-nitrothiazole-5-methanol.
Bromination of this compound
Direct bromination of deactivated thiazoles can be achieved using bromine in a suitable solvent, often in the presence of a catalyst. N-Bromosuccinimide (NBS) is also a common and milder brominating agent. The expected product is 2,4-dibromothiazole-5-methanol .
Reaction Mechanism:
Caption: Mechanism of bromination of this compound.
Experimental Protocol: Bromination
| Parameter | Value |
| Reagents | |
| This compound | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.1 - 1.2 eq |
| Solvent | Acetonitrile or Dichloromethane |
| Reaction Conditions | |
| Temperature | Room temperature |
| Reaction Time | 12-24 hours |
| Work-up | |
| Quenching | Saturated sodium thiosulfate solution |
| Extraction | Dichloromethane |
| Purification | Column chromatography (Silica gel) |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1-1.2 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield 2,4-dibromothiazole-5-methanol.
Friedel-Crafts Acylation of this compound
Friedel-Crafts acylation of thiazoles can be challenging due to the deactivating nature of the ring and the potential for the Lewis acid catalyst to coordinate with the nitrogen and sulfur atoms.[3][4] However, under appropriate conditions, acylation at the C4 position is feasible. The expected product is (2-bromo-4-acylthiazol-5-yl)methanol . It is important to note that the hydroxyl group of the methanol substituent may react with the acylating agent or the Lewis acid, necessitating a protection-deprotection strategy if this becomes a significant side reaction.
Reaction Mechanism:
Caption: Mechanism of Friedel-Crafts acylation of this compound.
Experimental Protocol: Friedel-Crafts Acylation
| Parameter | Value |
| Reagents | |
| This compound | 1.0 eq |
| Acyl chloride (e.g., Acetyl chloride) | 1.2 - 1.5 eq |
| Lewis Acid (e.g., Aluminum chloride) | 1.5 - 2.0 eq |
| Solvent | Dichloroethane or Nitrobenzene |
| Reaction Conditions | |
| Temperature | 0 °C to 60 °C |
| Reaction Time | 4-12 hours |
| Work-up | |
| Quenching | Poured onto ice/HCl mixture |
| Extraction | Dichloromethane |
| Purification | Column chromatography (Silica gel) |
Step-by-Step Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (1.5-2.0 eq) in dry dichloroethane.
-
Cool the suspension to 0 °C and add the acyl chloride (1.2-1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.
-
Add a solution of this compound (1.0 eq) in dry dichloroethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 40-60 °C for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired (2-bromo-4-acylthiazol-5-yl)methanol.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the electrophilic substitution reactions described in this guide.
Caption: General experimental workflow for electrophilic substitution.
Conclusion
The electrophilic substitution of this compound presents a viable pathway for the synthesis of novel, functionalized thiazole derivatives. While the inherent electron-deficient nature of the thiazole ring and the presence of a deactivating bromo substituent pose challenges, regioselective substitution at the C4 position can be achieved under controlled conditions. This guide has provided a detailed theoretical framework and practical experimental protocols for key electrophilic substitution reactions. By understanding the underlying principles of reactivity and carefully controlling reaction parameters, researchers can effectively utilize this compound as a versatile scaffold for the development of new chemical entities with potential applications in drug discovery and materials science.
References
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
- Liu, D., Luo, P., Ge, J., Jiang, Z., Peng, Y., & Ding, Q. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C–H Nitration Reaction. The Journal of Organic Chemistry, 84(20), 12784–12791. [Link]
- Fridman, A. L., Ivshin, V. P., & Ivshina, T. N. (1973). Advances in the chemistry of thiazole. Russian Chemical Reviews, 42(10), 815.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- Olah, G. A. (Ed.). (1964).
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An In-depth Technical Guide to the Synthesis of 2-Bromothiazole-5-methanol: Starting Materials and Core Strategies
Introduction: The Significance of 2-Bromothiazole-5-methanol in Modern Drug Discovery
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique structural motif, featuring a reactive bromine atom at the 2-position and a versatile hydroxymethyl group at the 5-position, allows for diverse chemical modifications, making it an invaluable scaffold for the synthesis of complex molecular architectures with significant biological activity. The thiazole ring itself is a privileged structure, present in a wide array of natural products and pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This guide provides an in-depth technical overview of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the chosen experimental pathways.
Core Synthetic Strategies: A Tale of Two Approaches
The synthesis of this compound can be broadly categorized into two primary strategies, each with its own set of advantages and considerations for the research scientist. The choice of strategy often depends on the availability of starting materials, desired scale of synthesis, and the specific substitution patterns required for the final target molecule.
Strategy 1: Building the Thiazole Core and Subsequent Functionalization
This approach involves the initial construction of the thiazole ring, followed by sequential introduction of the bromine atom and the hydroxymethyl group. A cornerstone of this strategy is the renowned Hantzsch thiazole synthesis.[3][4][5]
The Hantzsch Thiazole Synthesis: A Classic Route to the Thiazole Nucleus
The Hantzsch synthesis is a powerful and versatile method for the formation of thiazole rings, typically involving the condensation of an α-haloketone with a thioamide.[4][5][6][7] For the synthesis of precursors to this compound, this often entails the preparation of a 2-aminothiazole derivative, which can then be further functionalized.
Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-5-carboxylate
A common precursor that can be synthesized via the Hantzsch reaction is ethyl 2-aminothiazole-5-carboxylate.
-
Starting Materials: Ethyl acetoacetate and thiourea.
-
Reaction: The synthesis involves the cyclization of ethyl acetoacetate and thiourea in the presence of a halogen, such as iodine.[8]
-
Rationale: This reaction provides a straightforward entry into the 2-aminothiazole scaffold with a functional handle at the 5-position (the ethyl ester) that can be later converted to the desired methanol.
| Reagent | Molar Ratio | Key Considerations |
| Ethyl acetoacetate | 1 | Readily available and serves as the α-haloketone precursor. |
| Thiourea | 1 | A stable and inexpensive source of the thioamide functionality.[5] |
| Iodine | 1 | Acts as both a catalyst and a halogenating agent for the in-situ formation of the α-haloester. |
The Sandmeyer Reaction: Introducing the Bromine Atom
Once the 2-aminothiazole derivative is obtained, the amino group can be efficiently replaced with a bromine atom via the Sandmeyer reaction.[9][10][11] This classic transformation proceeds through a diazonium salt intermediate and is a reliable method for introducing halides onto aromatic and heteroaromatic rings.[11][12][13]
Experimental Protocol: Bromination of Ethyl 2-aminothiazole-5-carboxylate
-
Starting Material: Ethyl 2-aminothiazole-5-carboxylate.
-
Reagents: Sodium nitrite, a copper(I) bromide catalyst, and a strong acid (e.g., HBr or H2SO4).[8]
-
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[14]
-
Yield: This two-step process (cyclization followed by Sandmeyer reaction) can provide the target ethyl 2-bromothiazole-5-carboxylate in good overall yield.[8]
| Reagent | Molar Ratio | Key Considerations |
| Ethyl 2-aminothiazole-5-carboxylate | 1 | The substrate for the diazotization reaction. |
| Sodium nitrite | 1-1.2 | The diazotizing agent. |
| Copper(I) bromide | Catalytic | The catalyst for the Sandmeyer reaction. |
| Hydrobromic acid | Excess | Provides the bromide nucleophile and maintains an acidic environment. |
Strategy 2: Starting with a Pre-functionalized Thiazole Intermediate
This more direct approach utilizes a starting material that already possesses the 2-bromo and 5-carboxy (or a related functional group) moieties. The final step then involves the reduction of the carboxylic acid or its ester to the corresponding alcohol.
Key Intermediate: 2-Bromothiazole-5-carboxylic Acid
2-Bromothiazole-5-carboxylic acid is a commercially available or readily synthesizable intermediate that serves as a direct precursor to this compound.[15][16][17][18] Its synthesis can be achieved through the hydrolysis of the corresponding ester.
Experimental Protocol: Hydrolysis of Ethyl 2-bromothiazole-5-carboxylate
-
Starting Material: Ethyl 2-bromothiazole-5-carboxylate.
-
Reagents: A base such as sodium hydroxide in a mixture of water and an organic solvent like methanol.[19]
-
Reaction Conditions: The hydrolysis is typically performed at room temperature or with gentle heating.
-
Workup: Acidification of the reaction mixture precipitates the 2-bromothiazole-5-carboxylic acid.[19]
| Reagent | Molar Ratio | Key Considerations |
| Ethyl 2-bromothiazole-5-carboxylate | 1 | The ester to be hydrolyzed. |
| Sodium hydroxide | Excess | The base to effect the hydrolysis. |
| Methanol/Water | Solvent | A common solvent system for ester hydrolysis. |
The Final Step: Reduction to this compound
The reduction of the carboxylic acid or its ester to the primary alcohol is the final and crucial step in this synthetic sequence. A powerful reducing agent is required for this transformation.
Experimental Protocol: Reduction of 2-Bromothiazole-5-carboxylic Acid
-
Starting Material: 2-Bromothiazole-5-carboxylic acid or its ester.
-
Reducing Agent: Lithium aluminum hydride (LiAlH4) is a common and effective reagent for the reduction of carboxylic acids and esters to alcohols.[20]
-
Reaction Conditions: The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Workup: The reaction is carefully quenched with water and/or a dilute acid to neutralize the excess reducing agent and liberate the alcohol product.[20]
| Reagent | Molar Ratio | Key Considerations |
| 2-Bromothiazole-5-carboxylic acid | 1 | The substrate to be reduced. |
| Lithium aluminum hydride (LiAlH4) | Excess | A potent reducing agent. Must be handled with care due to its reactivity with water. |
| Anhydrous THF or Diethyl Ether | Solvent | Anhydrous conditions are critical for the success of the reaction. |
Alternative Starting Points and Considerations
While the aforementioned routes are the most prevalent, other starting materials and strategies can be employed.
-
2-Bromothiazole-5-carbaldehyde: This aldehyde is another viable precursor that can be reduced to the corresponding alcohol using a milder reducing agent such as sodium borohydride.[21][][23] The synthesis of this aldehyde can be achieved through various methods, including the reaction of a Grignard reagent derived from 2-bromothiazole with a formylating agent.[24]
-
Direct Bromination: In some cases, a pre-existing 2-aminothiazole derivative can be directly brominated at the 5-position, followed by the Sandmeyer reaction to introduce the 2-bromo substituent.[2][9][25]
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the core strategies discussed.
Caption: Strategy 1: Thiazole ring formation followed by functionalization.
Caption: Strategy 2: Reduction of a pre-functionalized thiazole.
Conclusion: A Versatile Building Block within Reach
The synthesis of this compound is a well-established process with multiple viable routes. The choice of starting materials and synthetic strategy will ultimately be guided by factors such as cost, availability of precursors, and the desired scale of the reaction. By understanding the fundamental principles behind the Hantzsch thiazole synthesis, the Sandmeyer reaction, and the reduction of carboxylic acid derivatives, researchers can confidently and efficiently access this valuable building block for their drug discovery and development endeavors.
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A Senior Application Scientist's Guide to the Scalable Synthesis of 2-Bromothiazole-5-methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of a scalable synthetic route to 2-Bromothiazole-5-methanol, a crucial building block in medicinal chemistry and drug development. Recognizing the importance of this intermediate, this document moves beyond a simple recitation of procedural steps to offer a comprehensive understanding of the synthetic strategy, the rationale behind experimental choices, and the critical parameters for successful scale-up. We will explore a robust two-step pathway commencing with the synthesis of Methyl 2-bromothiazole-5-carboxylate, followed by its selective reduction to the target alcohol. This guide is designed to equip researchers and process chemists with the necessary knowledge to implement and adapt this synthesis for their specific needs, ensuring high yield and purity.
Introduction: The Significance of this compound in Modern Drug Discovery
The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutics. The targeted functionalization of the thiazole ring is therefore of paramount importance. This compound, with its reactive bromine atom at the 2-position and a versatile hydroxymethyl group at the 5-position, serves as an invaluable synthon for introducing the thiazole core into more complex molecules. The bromine atom is amenable to a variety of cross-coupling reactions, while the alcohol functionality allows for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.
The strategic importance of this building block necessitates a reliable and, most importantly, scalable synthetic route to ensure a consistent supply for research and development pipelines. This guide will detail a field-proven approach to meet this demand.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step sequence, as illustrated below. This strategy is predicated on the initial construction of a stable, functionalized thiazole ring, followed by the selective reduction of an ester to the desired primary alcohol.
Caption: High-level overview of the two-step synthesis of this compound.
This approach offers several advantages for scalability:
-
Convergent Synthesis: The core thiazole ring is assembled early in the sequence.
-
Stable Intermediates: Methyl 2-bromothiazole-5-carboxylate is a crystalline solid, facilitating purification and handling.[3][4]
-
Mild Reaction Conditions: The final reduction step can be carried out under mild conditions, minimizing side reactions.
In-Depth Methodologies and Experimental Protocols
Step 1: Scalable Synthesis of Methyl 2-bromothiazole-5-carboxylate
The synthesis of the key intermediate, Methyl 2-bromothiazole-5-carboxylate, can be achieved through a one-pot reaction from readily available starting materials, which is highly advantageous for large-scale production.[1]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of Methyl 2-bromothiazole-5-carboxylate.
Experimental Protocol:
-
Part A: Synthesis of Methyl 2-aminothiazole-5-carboxylate
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge β-methyl methoxyacrylate (1.0 eq) and thiourea (2.0 eq).
-
Add iodine (1.0 eq) and heat the mixture to 85°C with vigorous stirring for 15 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and dilute with a sufficient volume of water to dissolve most of the solids.
-
Filter the mixture to remove any insoluble byproducts.
-
To the filtrate, carefully add a concentrated solution of sodium hydroxide to adjust the pH to slightly alkaline, which will precipitate the product.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum. This intermediate can often be used in the next step without further purification.
-
-
Part B: Diazotization and Bromination
-
In a separate reaction vessel, dissolve the crude Methyl 2-aminothiazole-5-carboxylate (1.0 eq) in a mixture of phosphoric acid and nitric acid at room temperature.[1]
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
In a separate flask, prepare a solution of copper(I) bromide (2.0 eq).
-
Slowly add the diazonium salt solution to the copper bromide solution, maintaining the temperature at 0-5°C.
-
Allow the reaction to proceed for 40 minutes at this temperature.
-
Quench the reaction by the addition of water.
-
Collect the precipitated crude product by filtration and dry thoroughly.
-
Purify the crude product by recrystallization from methanol to afford Methyl 2-bromothiazole-5-carboxylate as a white crystalline solid.[2]
-
Data Summary for Step 1:
| Parameter | Value | Reference |
| Starting Materials | β-methyl methoxyacrylate, Thiourea, Iodine, Sodium Nitrite, Copper(I) Bromide | [1] |
| Solvents | Water, Methanol | [1][2] |
| Typical Yield | 80-90% (for the bromination step) | [1] |
| Purity | >98% after recrystallization | Inferred from standard procedures |
| Melting Point | 78-80°C | [3] |
Step 2: Reduction of Methyl 2-bromothiazole-5-carboxylate to this compound
The reduction of the ester to the primary alcohol is a critical step. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation on a large scale due to its ease of handling and moderate reactivity, which allows for the selective reduction of the ester in the presence of the thiazole ring.[5][6]
Reaction Scheme:
Caption: Reduction of the methyl ester to the target alcohol.
Experimental Protocol:
-
In a reaction vessel equipped with a mechanical stirrer and a thermometer, suspend Methyl 2-bromothiazole-5-carboxylate (1.0 eq) in methanol.
-
Cool the suspension to 0-5°C using an ice bath.
-
Portion-wise, add sodium borohydride (1.5-2.0 eq) to the stirred suspension, ensuring the temperature remains below 10°C. The addition of NaBH₄ can be exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid to a pH of ~5-6 to decompose any excess borohydride.
-
Extract the product into a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a solid.[3]
Data Summary for Step 2:
| Parameter | Value | Reference |
| Starting Material | Methyl 2-bromothiazole-5-carboxylate | [3][4] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [5][6] |
| Solvent | Methanol | [5][7] |
| Typical Yield | 85-95% | Inferred from similar reductions |
| Purity | >98% after purification | Inferred from standard procedures |
| Melting Point | 46-48°C | [5] |
Safety and Handling Considerations
As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents and intermediates is crucial.
-
Thiourea: A suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and a respirator, in a well-ventilated fume hood.
-
Iodine: Corrosive and harmful if inhaled. Avoid contact with skin and eyes.
-
Sodium Nitrite: An oxidizing agent and toxic if swallowed.
-
Copper(I) Bromide: Harmful if swallowed or inhaled.
-
Sodium Borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench with care.
-
This compound: The final product is expected to be harmful if swallowed.[8] Standard laboratory PPE should be worn during handling.
Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.[6][8]
Conclusion and Future Outlook
The synthetic route detailed in this guide provides a robust and scalable method for the preparation of this compound. The use of a one-pot procedure for the key intermediate and a reliable reduction step makes this pathway amenable to large-scale production. For drug development professionals, having access to a consistent and high-purity supply of this versatile building block is essential for accelerating the discovery of new chemical entities. Further optimization of reaction conditions, such as solvent screening and catalyst loading, could lead to even greater efficiency and cost-effectiveness on an industrial scale.
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- Chem-Impex. (n.d.). Methyl 2-bromothiazole-5-carboxylate.
- Google Patents. (n.d.). CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method.
- PubMed. (2023). Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane.
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Introduction: The Role of 2-Bromothiazole-5-methanol in Modern Synthesis
An In-Depth Technical Guide to the Chemical Stability and Storage of 2-Bromothiazole-5-methanol
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a reactive bromine atom, a nucleophilic hydroxyl group, and an aromatic thiazole core—renders it an exceptionally versatile intermediate for the synthesis of complex molecular targets. The bromine at the 2-position serves as a versatile handle for a suite of cross-coupling reactions, enabling the facile introduction of diverse substituents.[1] The hydroxymethyl group at the 5-position provides a site for oxidation, esterification, or etherification, further expanding its synthetic utility.
However, this inherent reactivity also presents significant challenges regarding the compound's chemical stability and long-term storage. Degradation not only results in the loss of valuable material but can also introduce impurities that may complicate subsequent reactions, reduce yields, and compromise the purity of the final product. This guide provides a comprehensive analysis of the stability profile of this compound, offering field-proven protocols for its optimal storage, handling, and quality control to ensure its integrity from procurement to reaction.
Section 1: Physicochemical Profile and Intrinsic Stability
Understanding the inherent properties of this compound is fundamental to predicting its behavior. The thiazole ring is a relatively electron-rich aromatic system, but the presence of the electronegative sulfur and nitrogen atoms, along with the bromine atom, influences its reactivity. The primary sites susceptible to degradation are the hydroxymethyl group and the carbon-bromine bond.
| Property | Value | Source |
| CAS Number | 687636-93-7 | [2][3] |
| Molecular Formula | C₄H₄BrNOS | [2][4] |
| Molecular Weight | 194.05 g/mol | [2][5] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 46-48 °C | [2] |
| Boiling Point | 288.3 ± 15.0 °C (Predicted) | [2] |
The key vulnerabilities of the molecule are:
-
Oxidation: The primary alcohol (hydroxymethyl group) is susceptible to oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid. This is often the most significant degradation pathway under ambient, aerobic conditions.
-
Photodegradation: Aromatic and heterocyclic systems, particularly those containing heteroatoms and halogens, can be sensitive to light. Photo-oxygenation, involving singlet oxygen, can lead to complex rearrangements and cleavage of the thiazole ring.[6]
-
Acid/Base Instability: While the thiazole ring is generally stable at neutral pH, extreme acidic or basic conditions can promote hydrolysis or other degradative reactions.[7]
Section 2: Optimal Storage and Handling Protocols
The primary objective of any storage strategy is to mitigate the environmental factors that accelerate degradation: oxygen, light, heat, and moisture. Based on the compound's vulnerabilities, the following multi-tiered approach is recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Reduces the rate of all chemical reactions, including oxidation and hydrolysis. While some suppliers suggest room temperature, cryogenic storage provides a superior guarantee of long-term stability.[5][8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway of the hydroxymethyl group.[9] |
| Light | Amber Glass Vial / Opaque Container | Protects the compound from UV and visible light, preventing photodegradation pathways from being initiated.[6][9] |
| Moisture | Tightly Sealed Container in a Desiccator | Prevents hydrolysis and minimizes absorption of atmospheric water, which can act as a reactant or catalyst in degradation reactions. |
Handling Best Practices:
-
Aliquoting: For frequent use, it is advisable to aliquot the bulk material into smaller, single-use vials. This practice minimizes the exposure of the entire batch to atmospheric conditions during each use cycle.
-
Inert Atmosphere Workflow: When handling the solid, perform transfers in a glovebox or use a Schlenk line to maintain an inert atmosphere. Before sealing the container for storage, purge the headspace with argon or nitrogen.
-
Solution Stability: Solutions of this compound are significantly less stable than the solid form and should be prepared fresh for each use. If temporary storage is unavoidable, keep the solution cold (0-5°C), protected from light, and under an inert atmosphere.
Section 3: Potential Degradation Pathways
For a molecule like this compound, two primary degradation pathways are of highest concern. Identifying the resulting products is crucial for developing a stability-indicating analytical method.
Pathway 1: Oxidation of the Hydroxymethyl Group
This is the most probable degradation route under aerobic storage. The primary alcohol is oxidized to 2-Bromo-1,3-thiazole-5-carbaldehyde (Degradant A) , which can be further oxidized to 2-Bromo-1,3-thiazole-5-carboxylic acid (Degradant B) .
Caption: Oxidative degradation pathway of this compound.
Pathway 2: Photodegradation
Exposure to light, particularly UV, can initiate complex reactions. For substituted thiazoles, a known pathway involves reaction with singlet oxygen in a Diels-Alder-type cycloaddition, leading to an unstable endoperoxide that rearranges and cleaves the ring.[6] This can result in a variety of amide and carbonyl-containing fragments that are difficult to predict without experimental data. The key takeaway is that light exposure can lead to complete destruction of the desired heterocyclic core.
Section 4: Stability Testing and Quality Control
To validate the storage protocol and establish a retest period, a Forced Degradation Study is essential.[10][11] This involves intentionally stressing the compound under various conditions to generate potential degradants and develop an analytical method that can resolve them from the parent compound.
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and establish a stability-indicating analytical method for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1.0 mg/mL.
2. Application of Stress Conditions: [12][13][14]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a vial of the solid compound in an oven at 80°C for 48 hours. Separately, heat a vial of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 W h/m²). Keep a control sample wrapped in aluminum foil at the same temperature.
3. Sample Analysis:
-
At the end of the exposure period, cool samples to room temperature.
-
Neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including a non-stressed control) to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze all samples immediately using the stability-indicating HPLC method detailed below.
Caption: Workflow for a forced degradation study.
Proposed Stability-Indicating HPLC Method
A robust stability-indicating method must be able to separate the parent peak from all process impurities and degradation products.[15][16][17][18] A reversed-phase HPLC method with photodiode array (PDA) detection is the gold standard.
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detector | PDA/UV at 254 nm (or optimal wavelength) |
| Diluent | Acetonitrile/Water (50:50) |
System Suitability: The method is considered "stability-indicating" if the chromatograms from the forced degradation samples show that the degradation product peaks are baseline-resolved from the parent this compound peak (Resolution > 2.0). The PDA detector is critical for assessing peak purity, ensuring that no co-eluting impurities are hidden under the main peak.
Conclusion
While this compound is a powerful synthetic intermediate, its multifaceted reactivity demands a rigorous and scientifically-grounded approach to storage and handling. The greatest risks to its integrity are oxidation of the hydroxymethyl group and photodegradation. These risks can be effectively mitigated by implementing a storage protocol based on cold temperatures (-20°C), an inert atmosphere, and protection from light. Routine quality control using a validated, stability-indicating HPLC method is the ultimate arbiter of the compound's purity and suitability for use. By adhering to these guidelines, researchers can ensure the long-term viability of this valuable reagent, leading to more reliable, reproducible, and successful synthetic outcomes.
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- TSI Journals. (n.d.). QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU. [Link]
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- Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
- Wiley Online Library. (n.d.).
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- Purosolv. (2025). Proper Storage of Pharma-Grade Methanol: Best Practices. [Link]
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Methodological & Application
The Strategic Application of 2-Bromothiazole-5-methanol in Suzuki Coupling Reactions: A Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] For researchers in medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is of paramount importance, as these motifs are central to a vast array of biologically active compounds and advanced materials.[2] Among these, the thiazole ring is a privileged structure, appearing in numerous FDA-approved drugs.[3] This guide provides an in-depth exploration of the use of 2-bromothiazole-5-methanol in Suzuki coupling reactions, offering detailed protocols, mechanistic insights, and practical advice for its successful application in the synthesis of novel 2-arylthiazole-5-methanol derivatives.
The Thiazole Moiety: A Cornerstone in Drug Discovery
The thiazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Notably, the 2-aminothiazole unit is a key component in several kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[5][6] The ability to strategically introduce aryl groups at the 2-position of the thiazole ring via Suzuki coupling opens up a vast chemical space for the design and synthesis of novel kinase inhibitors and other therapeutic agents.[7][8][9] The 5-hydroxymethyl substituent of the title compound provides a valuable handle for further synthetic modifications, allowing for the creation of diverse and complex molecular architectures.
Mechanistic Considerations for the Suzuki Coupling of this compound
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[10] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[11]
-
Transmetalation: The organic group from an organoboron reagent (typically a boronic acid or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[12]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[13]
dot graph Suzuki_Mechanism { layout=neato; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Influence of the Thiazole Ring and the Hydroxymethyl Group
The heteroaromatic nature of the thiazole ring can present unique challenges. The nitrogen and sulfur atoms can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[14] Furthermore, the presence of the hydroxymethyl group raises the question of potential interference with the catalytic cycle. However, Suzuki-Miyaura couplings of heteroaromatic compounds bearing unprotected alcohol functionalities have been successfully performed, suggesting that a protection-free strategy is viable.[14] The choice of a suitable base and reaction conditions is crucial to minimize potential side reactions.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be necessary for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand; 2-5 mol%)
-
Ligand (if using a pre-catalyst, e.g., SPhos, XPhos; 4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from 2 to 24 hours to complete.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Extraction and Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Data Presentation: Catalyst and Base Screening
The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling. The following table provides a summary of common combinations and their general applicability.
| Catalyst System | Ligand | Base | Typical Substrates & Remarks |
| Pd(PPh₃)₄ | PPh₃ (integrated) | K₂CO₃, Cs₂CO₃ | A versatile and widely used catalyst for a broad range of aryl bromides. Good starting point for optimization. |
| Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄ | Highly active for challenging substrates, including heteroaryl chlorides and sterically hindered partners. Often allows for lower reaction temperatures.[1] |
| Pd(dppf)Cl₂ | dppf (integrated) | K₂CO₃, K₃PO₄ | Robust catalyst, particularly effective for heteroaromatic couplings.[5] |
| Pd(OAc)₂ | Buchwald-type ligands | K₃PO₄, Cs₂CO₃ | Often used with bulky, electron-rich phosphine ligands for difficult couplings.[12] |
Troubleshooting and Optimization
Common challenges in the Suzuki coupling of 2-bromothiazole derivatives include low yield, catalyst deactivation, and the formation of side products.
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Inefficient oxidative addition; Catalyst inhibition by the thiazole ring. | Use a fresh batch of catalyst. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Increase catalyst loading slightly (e.g., from 2 to 5 mol%).[14] |
| Protodebromination | Presence of water or protic impurities; Strong base; High temperature. | Use anhydrous and thoroughly degassed solvents. Switch to a milder base (e.g., K₂CO₃). Lower the reaction temperature.[14] |
| Homocoupling of Boronic Acid | Presence of oxygen; Inappropriate ligand. | Ensure the reaction is performed under a strict inert atmosphere. Screen different ligands.[14] |
| Reaction Stalls | Catalyst deactivation; Insufficient base. | Use a more robust pre-catalyst. Increase the equivalents of the base.[14] |
Applications in Drug Discovery: Targeting Kinases with 2-Arylthiazole-5-methanols
The 2-arylthiazole scaffold is a key pharmacophore in a number of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] By synthesizing a library of 2-arylthiazole-5-methanol derivatives using the Suzuki coupling, researchers can explore the structure-activity relationships (SAR) for the inhibition of specific kinases. The 5-hydroxymethyl group can serve as a point for further derivatization to improve potency, selectivity, and pharmacokinetic properties. For example, it can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester to probe interactions with the target protein.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile tool for the synthesis of novel 2-arylthiazole-5-methanol derivatives. By understanding the underlying mechanism, carefully selecting reaction conditions, and systematically troubleshooting potential issues, researchers can efficiently generate diverse libraries of these valuable compounds. The insights and protocols provided in this guide are intended to empower scientists in drug discovery and materials science to harness the full potential of this important synthetic transformation, paving the way for the development of new therapeutics and advanced materials.
References
- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (n.d.). RSC Publishing.
- A New Series of Antileukemic Agents: Design, Synthesis, In Vitro and In Silico Evaluation of Thiazole-Based ABL1 Kinase Inhibitors. (2020). Pharmaceutical Chemistry Journal.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society.
- New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). European Journal of Medicinal Chemistry.
- Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors. (2024). Bioorganic & Medicinal Chemistry Letters.
- C‐S cross‐coupling reaction using 2‐bromothiazole as substrate and... (n.d.). ResearchGate.
- Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. (n.d.). ResearchGate.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Direct Pd-catalyzed cross-coupling of functionalized organoaluminum reagents. (2012). Angewandte Chemie International Edition.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). ResearchGate.
- Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters.
- Transition-metal-free Suzuki-type coupling reactions: scope and limitations of the methodology. (2003). The Journal of Organic Chemistry.
- Transition-Metal-Free Suzuki-Type Coupling Reactions. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters.
- Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (n.d.). ResearchGate.
- Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. (n.d.). ResearchGate.
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (n.d.). Semantic Scholar.
- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. (n.d.). National Institutes of Health.
- Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. (n.d.). Royal Society of Chemistry.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). National Institutes of Health.
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Application Notes & Protocols: A Guide to the Synthesis of 2-Arylthiazole-5-methanol Derivatives
Introduction: The 2-Arylthiazole Scaffold in Modern Drug Discovery
The thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in medicinal chemistry. When substituted with an aryl group at the 2-position, the resulting 2-arylthiazole motif exhibits a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The further incorporation of a hydroxymethyl (-CH₂OH) group at the 5-position provides a crucial synthetic handle. This 5-methanol functionality serves as a versatile building block for creating extensive libraries of derivatives, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties through esterification, etherification, or other modifications.[6]
This guide provides a comprehensive overview of the prevalent synthetic strategies for accessing 2-arylthiazole-5-methanol derivatives, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in their drug development endeavors.
Part 1: Strategic Approaches to Synthesis
The synthesis of 2-arylthiazole-5-methanol can be approached through several strategic pathways. The most reliable and widely adopted method is a two-step sequence involving the construction of the thiazole ring via the Hantzsch synthesis, followed by a functional group interconversion at the C5 position.
Primary Synthetic Strategy: Hantzsch Cyclization and Subsequent Reduction
The cornerstone of this approach is the venerable Hantzsch thiazole synthesis, a robust condensation reaction between an α-halocarbonyl compound and a thioamide.[7][8] To introduce the required functionality at the C5 position, an α-halocarbonyl component bearing a latent carboxyl group (i.e., an ester) is employed. The resulting 2-arylthiazole-5-carboxylate ester serves as a stable, readily purifiable intermediate.
The subsequent step involves the chemoselective reduction of the ester moiety to the primary alcohol. This transformation is a fundamental process in organic synthesis, with well-established reagents and protocols.[9][10] This two-step strategy is highly modular, allowing for significant diversity by simply varying the thioamide and α-halocarbonyl starting materials.
Figure 1: High-level workflow for the two-step synthesis.
Mechanistic Insight: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis proceeds through a well-defined mechanism. The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, forming a tetrahedral intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This reaction is typically high-yielding and tolerant of a wide range of functional groups.[7][8]
Figure 2: Simplified mechanism of the Hantzsch reaction.
Part 2: Experimental Protocols
The following protocols are presented as a robust starting point. Researchers should optimize conditions based on the specific substrate and scale.
Protocol 1: Synthesis of Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate
This protocol details the Hantzsch condensation to form the key ester intermediate.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Chlorothiobenzamide | 171.65 | 10.0 | 1.72 g |
| Ethyl 2-bromo-3-oxobutanoate | 211.04 | 11.0 | 2.32 g (1.65 mL) |
| Ethanol (Absolute) | 46.07 | - | 50 mL |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 12.0 | 1.01 g |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed |
| Saturated Sodium Chloride (Brine) | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorothiobenzamide (1.72 g, 10.0 mmol) and absolute ethanol (50 mL). Stir the mixture at room temperature until the thioamide is fully dissolved.
-
Addition of Reagents: Add sodium bicarbonate (1.01 g, 12.0 mmol) to the solution, followed by the dropwise addition of ethyl 2-bromo-3-oxobutanoate (1.65 mL, 11.0 mmol) over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a hot ethanol/water mixture or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate as a solid. Expected yield: 75-85%.
Protocol 2: Reduction of Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate to [2-(4-Chlorophenyl)thiazol-5-yl]methanol
This protocol details the reduction of the intermediate ester to the target alcohol.
CAUTION: Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent that reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate | 283.74 | 5.0 | 1.42 g |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 7.5 | 0.28 g |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 40 mL |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous THF (20 mL) and carefully add lithium aluminum hydride (0.28 g, 7.5 mmol) in portions at 0°C (ice-water bath).
-
Substrate Addition: Dissolve the ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate (1.42 g, 5.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred LiAlH₄ suspension at 0°C over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC until the starting ester is completely consumed.
-
Quenching (Fieser work-up): Cool the reaction mixture back to 0°C. Carefully and sequentially add the following dropwise:
-
0.3 mL of water
-
0.3 mL of 15% aqueous NaOH
-
0.9 mL of water Stir the resulting granular white suspension vigorously for 30 minutes.
-
-
Filtration and Extraction: Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrate and washings.
-
Work-up: Wash the combined organic solution with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield [2-(4-chlorophenyl)thiazol-5-yl]methanol as a white solid. Expected yield: 80-90%.
Part 3: Data Summary and Reagent Selection
The choice of reducing agent is critical for the successful conversion of the ester to the alcohol. While LiAlH₄ is highly effective, other reagents can be considered.[9][11]
Table of Common Reducing Agents for Ester Reduction
| Reducing Agent | Formula | Typical Solvent | Relative Reactivity | Notes |
| Lithium Aluminum Hydride | LiAlH₄ | THF, Diethyl Ether | Very High | Highly effective for esters and carboxylic acids. Requires anhydrous conditions and careful work-up.[11] |
| Sodium Borohydride | NaBH₄ | Alcohols (MeOH, EtOH) | Low | Generally not reactive enough to reduce esters, but will reduce aldehydes and ketones.[9] |
| Diisobutylaluminium Hydride | DIBAL-H | Toluene, Hexane | Moderate | Can reduce esters to aldehydes at low temperatures (-78°C) or to alcohols at room temperature. |
| Lithium Borohydride | LiBH₄ | THF, Diethyl Ether | High | Stronger than NaBH₄; capable of reducing esters. Can be a milder alternative to LiAlH₄. |
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- A three-component one-pot synthesis of 2-alkoxy-4-amino-N-arylthiazole-5-carboxamides. Sci-hub.se. [Link]
- Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Hantzsch Thiazole Synthesis. SynArchive. [Link]
- One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole.
- An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions.
- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. [Link]
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Oriental Journal of Chemistry. [Link]
- Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Ingenta Connect. [Link]
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]
- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl).
- One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives.
- Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. Organic Chemistry Portal. [Link]
- Technique for preparing 5-hydroxymethyl thiazole by one pot method.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
- Alcohols from Carbonyl Compounds: Reduction. Chemistry LibreTexts. [Link]
- Reduction of Aldehydes and Ketones. Chemguide. [Link]
- Reduction of aldehydes and ketones to alcohols.
- 2-Aryl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols as a class of antitumor agents selectively active in securin(-/-) cells. PubMed. [Link]
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- Reduction of Carboxylic Acids and Their Deriv
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The Versatile Virtuoso: 2-Bromothiazole-5-methanol as a Strategic Building Block in Medicinal Chemistry
Introduction: The Thiazole Scaffold's Enduring Legacy in Drug Discovery
The thiazole ring system, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in a multitude of intermolecular interactions have cemented its role as a cornerstone in the design of numerous clinically significant therapeutic agents. From the anti-cancer powerhouse Dasatinib to a host of anti-inflammatory, antimicrobial, and neuroprotective agents, the thiazole core is a testament to nature's and chemists' ingenuity.[2][4]
Within this esteemed family of heterocycles, 2-bromothiazole-5-methanol emerges as a particularly strategic and versatile building block for the modern medicinal chemist. Its bifunctional nature, presenting a reactive bromine atom at the 2-position and a modifiable hydroxymethyl group at the 5-position, offers a dual-pronged approach to molecular elaboration. The bromine atom serves as a robust handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties.[5][6] Concurrently, the hydroxymethyl group provides a site for oxidation, esterification, or etherification, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties.
This comprehensive guide provides an in-depth exploration of this compound's synthetic utility. We will delve into detailed, field-proven protocols for its key transformations, explain the causality behind experimental choices, and illustrate its application in the construction of medicinally relevant scaffolds, particularly in the realm of kinase inhibitors.
Physicochemical Properties
A foundational understanding of a building block's properties is paramount for its effective use.
| Property | Value | Reference |
| CAS Number | 687636-93-7 | [7] |
| Molecular Formula | C₄H₄BrNOS | [7] |
| Molecular Weight | 194.05 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 46-48 °C | [7] |
Core Synthetic Transformations: A Protocol-Driven Guide
The true power of this compound lies in its versatile reactivity. The following sections provide detailed, adaptable protocols for the most critical transformations of both the C-Br and the C-OH functionalities.
I. Functionalization at the C2-Position: The Power of Cross-Coupling
The electron-deficient nature of the thiazole ring, coupled with the C-Br bond, makes the 2-position ripe for palladium-catalyzed cross-coupling reactions. These reactions are the workhorses of modern drug discovery, enabling the rapid construction of diverse chemical libraries.
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[9] This reaction is ideal for introducing aryl and heteroaryl substituents at the 2-position of the thiazole core, a common feature in many kinase inhibitors.[4]
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (if not using a pre-formed catalyst, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF, or toluene)[9][10]
-
-
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.[9]
-
If using a solid palladium source and ligand, add them at this stage.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at a pre-heated temperature, typically between 80-120 °C. The reaction can be monitored by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expert Insights:
-
Catalyst/Ligand Choice: For heteroaromatic substrates like this compound, electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often superior to traditional ligands like PPh₃. They facilitate the oxidative addition step, which can be challenging with electron-rich heterocycles.
-
Base Selection: The choice of base is critical. K₃PO₄ is a good starting point as it is effective and generally well-tolerated. For more sensitive substrates, milder bases like K₂CO₃ can be used. Cs₂CO₃ is often used for more challenging couplings.
-
Microwave Chemistry: For rapid optimization and library synthesis, microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[11][12]
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, linking the thiazole ring to a terminal alkyne.[6][13] This transformation is invaluable for creating rigid linkers, accessing novel chemical space, or for subsequent "click chemistry" functionalization.
Reaction Principle: This reaction is co-catalyzed by palladium and copper(I). The palladium cycle is similar to the Suzuki coupling, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the Pd(II) complex.[13]
Protocol 2: Copper-Catalyzed Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)[14]
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise.
-
The reaction can be run at room temperature or heated (e.g., to 65 °C) to increase the rate, monitoring by TLC or LC-MS.[1]
-
Upon completion, the reaction mixture is typically filtered through a pad of celite to remove catalyst residues, and the filtrate is worked up by extraction and purified by chromatography.
-
Expert Insights:
-
Copper-Free Conditions: While the classic Sonogashira reaction uses a copper co-catalyst, copper-free conditions have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[15] These protocols often require specific ligands and may need higher temperatures.
-
Base as Solvent: In many cases, the amine base (e.g., triethylamine) can be used as the solvent, simplifying the reaction setup.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Reaction Principle: The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition of Pd(0) to the C-Br bond, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product.[5]
Protocol 3: Buchwald-Hartwig Amination with Secondary Amines
-
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Ligand (e.g., Xantphos, RuPhos) (4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu)) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)[16]
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precatalyst and the ligand.
-
Evacuate and backfill with an inert gas three times.
-
Under a positive pressure of argon, add the base, followed by this compound and the anhydrous solvent.[16]
-
Finally, add the secondary amine via syringe.
-
Seal the tube and heat in a preheated oil bath (e.g., 100-110 °C) with vigorous stirring for 12-24 hours.[13]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup and purify the crude product by column chromatography.
-
Expert Insights:
-
Base Sensitivity: The hydroxymethyl group is generally tolerant to the strong bases used in Buchwald-Hartwig amination. However, if side reactions are observed, switching to a weaker base like Cs₂CO₃ may be beneficial, though this may require a more active catalyst system.[17]
-
Ligand Selection: The choice of ligand is crucial. Bidentate ligands like Xantphos are often effective in preventing β-hydride elimination and promoting reductive elimination. For challenging substrates, bulky monophosphine ligands like RuPhos or XPhos are excellent choices.[18]
II. Functionalization of the Hydroxymethyl Group
The hydroxymethyl group at the C5-position is a versatile handle for tailoring the properties of the final molecule. It can be used to introduce new pharmacophoric elements, modulate solubility, or attach linkers for conjugation.
Oxidation of the primary alcohol to the corresponding aldehyde provides a key intermediate for reductive amination, Wittig reactions, or further oxidation to the carboxylic acid.[19]
Reaction Principle: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Swern-type oxidations or reagents like Dess-Martin periodinane (DMP) or those based on TEMPO are commonly employed.[20]
Protocol 4: Swern-Type Oxidation
-
Materials:
-
This compound (1.0 equiv)
-
Dimethyl sulfoxide (DMSO) (2-3 equiv)
-
Oxalyl chloride or trifluoroacetic anhydride (1.5 equiv)
-
Triethylamine (5 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve DMSO in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add oxalyl chloride to the cooled DMSO solution and stir for 15 minutes.
-
Add a solution of this compound in DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 30-60 minutes.
-
Add triethylamine to the reaction mixture, stir for 15 minutes at -78 °C, and then allow it to warm to room temperature.
-
Quench the reaction with water and perform a standard aqueous workup.
-
The resulting aldehyde, 2-bromothiazole-5-carbaldehyde, is often used in the next step without extensive purification.
-
Expert Insights:
-
Alternative Reagents: For a less odorous and more user-friendly alternative to the Swern oxidation, Dess-Martin periodinane (DMP) in DCM at room temperature is an excellent choice. TEMPO-catalyzed oxidations using a co-oxidant like bleach are also effective and environmentally friendly options.[21]
The Williamson ether synthesis is a classic and reliable method for forming ethers by reacting an alkoxide with an alkyl halide.[22][23] This allows for the introduction of various alkyl or substituted alkyl chains onto the C5-methyleneoxy position.
Protocol 5: Williamson Ether Synthesis
-
Materials:
-
This compound (1.0 equiv)
-
Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil) (1.2 equiv)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equiv)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C, slowly add a solution of this compound in THF.[24]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive halides.[25]
-
Carefully quench the reaction by the slow addition of water or saturated ammonium chloride.
-
Perform a standard aqueous workup and purify by column chromatography.
-
Esterification of the hydroxymethyl group can be used to introduce prodrug moieties or groups that can engage in additional binding interactions with a biological target. Reaction with a carboxylic acid (Fischer esterification) or, more efficiently, with a reactive acyl chloride is a standard approach.[21][26]
Protocol 6: Esterification with an Acyl Chloride
-
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv)
-
Tertiary amine base (e.g., Triethylamine, Pyridine) (1.2 equiv)
-
Anhydrous aprotic solvent (e.g., DCM, THF)[27]
-
-
Procedure:
-
Dissolve this compound and the amine base in anhydrous DCM and cool to 0 °C.
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water, dilute HCl (to remove excess base), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting ester by column chromatography.
-
Application in Medicinal Chemistry: Targeting Kinase Signaling Pathways
The synthetic handles on this compound make it an exemplary building block for constructing libraries of kinase inhibitors. The 2-aminothiazole motif, readily accessible from this precursor via Buchwald-Hartwig amination, is a well-established "hinge-binding" fragment that mimics the adenine portion of ATP.[4]
Case Study: Design of Putative Kinase Inhibitors
A common strategy in kinase inhibitor design involves decorating a core scaffold to achieve potency and selectivity. Using this compound, one can envision a synthetic workflow to generate a library of potential inhibitors targeting a hypothetical kinase.
-
C2-Arylation (via Suzuki Coupling): The bromine at the C2-position can be replaced with various aryl or heteroaryl groups. This allows for probing deep into the hydrophobic pocket of the kinase active site.[28]
-
C5-Functionalization: The hydroxymethyl group can then be modified. For instance, oxidation to the aldehyde followed by reductive amination can introduce a basic amine. This amine can form a salt bridge with a conserved acidic residue (e.g., Aspartate) in the active site, significantly enhancing binding affinity.
This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
This compound is a highly valuable and versatile building block that offers medicinal chemists a reliable and strategic platform for the synthesis of complex molecules. Its dual functionality allows for sequential or orthogonal elaboration at two distinct positions, enabling rapid access to diverse chemical scaffolds. The robust and well-documented cross-coupling and functional group transformation protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this powerful synthetic intermediate. As the demand for novel and selective therapeutics continues to grow, the strategic application of such well-designed building blocks will remain paramount in the art and science of drug discovery.
References
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- PubMed. Recent developments of 2-aminothiazoles in medicinal chemistry. (2016).
- ResearchGate. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (2015).
- NIH. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies.
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
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- MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013).
- NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- Sciencemadness.org. Acyl chloride/ MeOH = esterification? (2011).
- ResearchGate. Acetyl Chloride-Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides B) Carboxylate Ester For. (2016).
- Organic-Reaction.com. Acid to Ester - Common Conditions.
- Chemistry LibreTexts. 6.10: Nucleophilic Acyl Substitution Reactions in the Laboratory. (2021).
- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).
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The Strategic Application of 2-Bromothiazole-5-methanol in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Thiazole Scaffold as a Privileged Motif in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole-containing molecules exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] This versatility has led to the incorporation of the thiazole nucleus into numerous FDA-approved drugs, such as the antiretroviral agent Ritonavir and the antimicrobial Sulfathiazole.[1] The structural diversity of thiazole derivatives allows for fine-tuning of their pharmacological profiles, making them attractive candidates for novel therapeutic agents.[3]
Within the diverse landscape of thiazole-based building blocks, 2-Bromothiazole-5-methanol emerges as a particularly strategic asset for drug discovery programs. This bifunctional reagent offers two distinct points for chemical modification: the reactive bromine atom at the C2 position and the primary alcohol at the C5 position. This orthogonal reactivity allows for a stepwise and controlled elaboration of the thiazole core, enabling the exploration of a wide chemical space and the generation of diverse compound libraries. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group can be readily transformed into other functional groups or used as a point of attachment for various side chains.
This technical guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into detailed, field-proven protocols for its key synthetic transformations, explain the rationale behind experimental choices, and present a workflow for its strategic implementation in the synthesis of potential therapeutic agents.
Core Synthetic Transformations of this compound
The synthetic utility of this compound lies in its ability to undergo a range of chemical modifications at both the C2 and C5 positions. The following sections provide detailed protocols for the most pertinent of these transformations in a drug discovery context.
Palladium-Catalyzed Cross-Coupling Reactions at the C2 Position
The bromine atom at the C2 position of the thiazole ring is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4] For a heteroaromatic substrate like this compound, the choice of catalyst, ligand, and base is crucial to overcome potential challenges such as catalyst inhibition by the heteroatoms.[5]
Rationale for Experimental Choices:
-
Catalyst and Ligand: Standard palladium catalysts like Pd(PPh₃)₄ can be effective, but for challenging heteroaromatic substrates, more robust systems are often required. Electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald portfolio (e.g., SPhos, XPhos), are often superior as they facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.[5] Pre-formed palladium catalysts (e.g., XPhos Pd G3) can offer enhanced reactivity and reproducibility.[5]
-
Base: A base is required to activate the boronic acid in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact the reaction outcome and should be optimized for each substrate pair.[6]
-
Solvent: A mixture of an organic solvent and water is typically employed. Common solvent systems include 1,4-dioxane/water and toluene/water. The aqueous phase is necessary for the solubility of the inorganic base.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (if not using a pre-formed catalyst, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[6]
-
If using a solid palladium source and ligand, add them to the flask at this stage.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.[4]
-
Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[8]
-
Stir the reaction mixture at a pre-heated temperature (typically between 80-110 °C).[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[8]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[8]
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-16 | 60-85 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8-12 | 75-95 |
| XPhos Pd G3 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6-10 | 80-98 |
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is catalyzed by a combination of palladium and copper complexes and is conducted under mild conditions, tolerating a wide variety of functional groups.[10]
Rationale for Experimental Choices:
-
Catalyst System: The classic Sonogashira coupling employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[10] The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[10]
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used.[10]
Experimental Protocol: Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) (1.1 - 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq)
-
Copper(I) iodide [CuI] (0.05 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[10]
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the anhydrous solvent (THF or DMF) via syringe, followed by the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.[10]
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-5-(hydroxymethyl)thiazole.
Quantitative Data Summary: Sonogashira Coupling
| Alkyne | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | Et₃N | THF | 25 | 4-6 | 85-95 |
| 1-Heptyne | DIPA | DMF | 50 | 3-5 | 80-90 |
| Trimethylsilylacetylene | Et₃N | THF | 25 | 2-4 | 90-98 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing an efficient route to synthesize aryl amines.[11] This reaction is particularly valuable in medicinal chemistry as the arylamine motif is prevalent in a vast number of bioactive molecules.[12]
Rationale for Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or RuPhos are often effective for coupling with anilines and primary or secondary amines.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOtBu) are commonly used bases for this transformation.[14]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used.[13]
Experimental Protocol: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine/aniline (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine ligand (e.g., Xantphos) (4 mol%)
-
Base (e.g., Cesium carbonate) (1.5 equiv)
-
Anhydrous toluene
-
Schlenk tube
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).[13]
-
Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).[13]
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.[13]
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).[13]
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Amine | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | Xantphos | Cs₂CO₃ | Toluene | 110 | 70-90 |
| Morpholine | BINAP | NaOtBu | 1,4-Dioxane | 100 | 75-95 |
| n-Hexylamine | RuPhos | NaOtBu | Toluene | 100 | 65-85 |
Chemical Transformations at the C5-Methanol Position
The primary alcohol at the C5 position offers a secondary site for diversification, allowing for the introduction of a variety of functional groups and the modulation of physicochemical properties such as solubility and lipophilicity.
The selective oxidation of the primary alcohol to the corresponding aldehyde is a key transformation, as the aldehyde can then serve as a precursor for a multitude of other functionalities, including imines, amines (via reductive amination), and carboxylic acids.
Rationale for Experimental Choices:
-
Oxidizing Agent: The challenge in oxidizing a primary alcohol to an aldehyde lies in preventing over-oxidation to the carboxylic acid.[15] Mild and selective oxidizing agents are therefore required.
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a high-yielding and clean oxidation under neutral conditions.[15]
-
Swern Oxidation: Utilizes activated dimethyl sulfoxide (DMSO) and is a very mild and high-yielding protocol.[15]
-
TEMPO-catalyzed Oxidation: Employs a stable nitroxyl radical as a catalyst in the presence of a stoichiometric oxidant, offering a greener alternative.[15]
-
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
This compound (1.0 mmol)
-
Dess-Martin Periodinane (1.2 mmol)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add Dess-Martin Periodinane in one portion at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.[15]
-
Add saturated aqueous sodium bicarbonate solution and stir vigorously for 15 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.[15]
Quantitative Data Summary: Oxidation to Aldehyde
| Oxidation Method | Oxidizing Agent | Solvent | Temp (°C) | Typical Yield (%) |
| Dess-Martin | DMP | DCM | 25 | 90-98 |
| Swern | Oxalyl chloride, DMSO, Et₃N | DCM | -78 to 25 | 88-96 |
| TEMPO-catalyzed | TEMPO, NaOCl | DCM/H₂O | 0-25 | 85-95 |
The Williamson ether synthesis is a classic and reliable method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[16] This reaction can be used to introduce a variety of alkyl or aryl groups at the C5-hydroxymethyl position.
Rationale for Experimental Choices:
-
Base: A strong base is required to deprotonate the primary alcohol to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a common and effective choice.[17]
-
Alkylating Agent: A primary alkyl halide (or sulfonate) is the ideal electrophile for this SN2 reaction to minimize competing elimination reactions.[18]
-
Solvent: Anhydrous, aprotic polar solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used to promote the SN2 pathway.[18]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
This compound (1 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)
-
Anhydrous THF
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C, add a solution of this compound in THF dropwise.[19]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.[19]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
After completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary: Williamson Ether Synthesis
| Alkyl Halide | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Benzyl bromide | NaH | THF | 0 to 25 | 85-95 |
| Ethyl iodide | NaH | DMF | 0 to 25 | 80-90 |
| Methyl tosylate | NaH | THF | 0 to 25 | 82-92 |
Strategic Implementation in Drug Discovery: A Workflow
The dual reactivity of this compound allows for a strategic and divergent approach to the synthesis of compound libraries for hit-to-lead and lead optimization campaigns.
Caption: A strategic workflow for utilizing this compound in a drug discovery program.
This workflow illustrates two primary diversification strategies:
-
Path A (C2 Diversification First): The initial diversification occurs at the C2 position via cross-coupling reactions. The resulting 2-substituted-5-(hydroxymethyl)thiazoles can then be further modified at the C5 position. This approach is advantageous when the primary pharmacophore is introduced at the C2 position.
-
Path B (C5 Diversification First): The C5-methanol is first modified (e.g., oxidized or etherified). The resulting 2-bromo-5-substituted thiazole can then undergo cross-coupling at the C2 position. This strategy is useful when the C5 substituent is crucial for modulating physicochemical properties or for probing a specific region of a biological target's binding site.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its orthogonal reactivity at the C2 and C5 positions provides a powerful platform for the synthesis of diverse and complex molecular architectures. The robust and well-established protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at the C2 position, combined with the facile derivatization of the C5-methanol group, enable a strategic and efficient exploration of chemical space. By leveraging the synthetic methodologies outlined in this guide, researchers can effectively incorporate the privileged thiazole scaffold into their drug discovery programs, accelerating the identification and optimization of novel therapeutic agents.
References
- Wang, M., et al. (2018). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 23(11), 2899.
- Sharma, P., et al. (2015). Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][6][14][21]thiadiazole with substituted anilines at conventional heating in Schlenk tube. RSC Advances, 5(55), 44353-44360.
- Li, Y., et al. (2022). Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(19), 6543.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal of Science and Research (IJSR).
- Patel, R. B., et al. (2012). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). ACS Omega.
- O'Brien, A. G., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2750-2756.
- Reddy, V. P., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 396-403.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- Nguyen, T. B. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(4), 364-386.
- Saha, N., et al. (2025). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.
- Saha, N., et al. (2025). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ResearchGate.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Singh, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1265, 133479.
- CP Lab Safety. (n.d.). This compound, min 98%, 10 grams.
- Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.
- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2024). Journal of Emerging Technologies and Innovative Research (JETIR).
- SK. (2014). Williamson Ether Synthesis. Chem-Station Int. Ed..
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- A new simple, rapid and high yielding synthesis of various 5-substituted thiazoles by Suzuki–Miyaura cross-coupling reaction is described using microwave irradiation in aqueous medium without organic co-solvent in the presence of tetrabutylammonium bromide. (2025). ResearchGate.
- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Synarchive.
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
- Clark, J. (n.d.). oxidation of aldehydes and ketones. Chemguide.
- Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. (2025). PubMed.
- ChemBK. (n.d.). This compound.
- Clark, J. (n.d.). oxidation of alcohols. Chemguide.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). Molecules, 25(1), 124.
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Application Notes and Protocols for the Sonogashira Coupling of 2-Bromothiazole-5-methanol
Introduction: The Strategic Importance of Thiazolyl-Alkynes in Medicinal Chemistry
The thiazole ring is a cornerstone motif in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its presence is crucial for the therapeutic efficacy of drugs spanning various classes, including anticancer agents, antivirals, and anti-inflammatory molecules. The ability to functionalize the thiazole scaffold with precision is therefore of paramount importance in drug discovery and development. The Sonogashira coupling, a powerful palladium and copper-catalyzed cross-coupling reaction, offers a direct and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is particularly valuable for the synthesis of complex molecular architectures under mild conditions, accommodating a wide range of functional groups.[2]
This application note provides a comprehensive guide and a detailed protocol for the Sonogashira coupling of 2-bromothiazole-5-methanol with a terminal alkyne. This specific transformation is a key step in the synthesis of highly functionalized thiazole derivatives, where the resulting alkynyl-substituted thiazole can serve as a versatile intermediate for further molecular elaboration. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and address common challenges and troubleshooting strategies to ensure a successful outcome.
Mechanistic Insights: The Dual Catalytic Cycle of the Sonogashira Coupling
The Sonogashira coupling reaction proceeds through two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this dual mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The palladium cycle initiates with the oxidative addition of the 2-bromothiazole to a palladium(0) complex, forming a palladium(II) intermediate. Concurrently, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkyne moiety to the palladium center. The final step is reductive elimination from the palladium complex, which yields the desired 2-alkynylthiazole product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Caption: The dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (argon or nitrogen)
-
Syringes and needles
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Reaction Setup and Procedure:
-
Inert Atmosphere: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).
-
Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This step is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[4]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF or DMF) to dissolve the solids. Subsequently, add the amine base (e.g., triethylamine, 2.0-3.0 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature may vary depending on the reactivity of the terminal alkyne.[5] Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Key Reaction Parameters
The following table summarizes the key reaction parameters for the Sonogashira coupling of this compound. These ranges serve as a starting point for optimization.
| Parameter | Recommended Range | Rationale and Key Considerations |
| Palladium Catalyst Loading | 2-5 mol% | PdCl₂(PPh₃)₂ is a common and relatively air-stable precatalyst.[2] Higher loadings may be necessary for less reactive alkynes. |
| Copper(I) Iodide Loading | 4-10 mol% | Acts as a co-catalyst to facilitate the formation of the copper acetylide.[3] Fresh, high-purity CuI is recommended to avoid issues with catalyst activity. |
| Base | 2-3 equivalents | An amine base like triethylamine or diisopropylethylamine is required to deprotonate the terminal alkyne.[6] The base also neutralizes the HBr formed during the reaction. |
| Solvent | THF, DMF | Anhydrous and thoroughly degassed solvents are crucial to prevent side reactions, particularly Glaser homocoupling.[4] |
| Temperature | Room Temperature to 60 °C | The reactivity of aryl bromides is generally lower than iodides, often requiring gentle heating to achieve a reasonable reaction rate.[3] |
| Alkyne Stoichiometry | 1.1-1.5 equivalents | A slight excess of the alkyne is typically used to ensure complete consumption of the bromothiazole starting material. |
Troubleshooting and Field-Proven Insights
As a self-validating system, a successful protocol must anticipate and address potential challenges. Here are some common issues encountered during the Sonogashira coupling of heteroaryl halides and their solutions:
-
Low or No Product Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst and copper(I) iodide are fresh and have been stored properly. Catalyst decomposition, often indicated by the formation of palladium black, can halt the reaction.[4]
-
Inefficient Degassing: The presence of oxygen can lead to the oxidative homocoupling of the alkyne, consuming the starting material and reducing the yield of the desired product.[4] Rigorous degassing of solvents and reagents is paramount.
-
Substrate-Specific Issues: The nitrogen atom in the thiazole ring can potentially coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky, electron-rich phosphine ligands can sometimes mitigate this issue.[7]
-
-
Formation of Glaser Homocoupling Product:
-
Oxygen Contamination: This is the primary cause of alkyne homocoupling. Ensure a strictly anaerobic reaction environment.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide, thereby minimizing the rate of the bimolecular homocoupling reaction.[4]
-
Copper-Free Conditions: In cases where Glaser coupling is a persistent issue, a copper-free Sonogashira protocol can be employed.[8] This often requires a more active palladium catalyst system and may necessitate higher reaction temperatures.[4]
-
-
Dehalogenation of the Starting Material:
-
Harsh Reaction Conditions: High temperatures can sometimes lead to the hydrodehalogenation of the 2-bromothiazole.[7] If this side reaction is observed, reducing the reaction temperature should be the first course of action.
-
Visualization of the Experimental Workflow
The following workflow diagram illustrates the key steps of the experimental protocol.
Caption: Experimental workflow for the Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound is a robust and highly valuable transformation for the synthesis of functionalized thiazole derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired alkynylated products. This application note provides a solid foundation for the successful implementation of this protocol, empowering scientists in the fields of medicinal chemistry and materials science to access novel and complex molecular entities.
References
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- ResearchGate. (n.d.). Palladium-catalyzed coupling reaction of 4-hydroxy-4-methyl-2-pentynoic.... [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- MDPI. (2020).
- Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros. [Link]
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]
- ResearchGate. (n.d.). Sonogashira cross-coupling of 32 with propargyl alcohol. [Link]
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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Application Notes and Protocols for the Heck Reaction of 2-Bromothiazole-5-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of the Mizoroki-Heck reaction for the C-C bond formation between 2-bromothiazole-5-methanol and various alkenes. As a powerful tool in modern organic synthesis, the Heck reaction enables the construction of complex molecular architectures, which is of particular interest in the synthesis of pharmaceutical intermediates and functional materials. This document provides an in-depth analysis of the reaction mechanism, optimal conditions, a step-by-step experimental protocol, and troubleshooting strategies tailored for this specific heterocyclic substrate. The presence of a primary alcohol on the thiazole ring necessitates careful consideration of reaction parameters to ensure high yields and prevent unwanted side reactions.
Introduction: The Significance of the Heck Reaction in Heterocyclic Chemistry
The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern cross-coupling chemistry, facilitating the formation of carbon-carbon bonds between unsaturated halides (or triflates) and alkenes.[1] This transformation has revolutionized the synthesis of substituted alkenes, finding widespread application in the pharmaceutical, agrochemical, and materials science industries.[1][2] The reaction is prized for its functional group tolerance, stereoselectivity, and the ability to construct complex molecular scaffolds under relatively mild conditions.[1][2]
For drug development professionals, the thiazole moiety is a privileged scaffold due to its presence in a wide array of biologically active compounds. The ability to functionalize the thiazole ring at specific positions is crucial for structure-activity relationship (SAR) studies. The Heck reaction of this compound offers a direct route to introduce vinyl groups at the 2-position, leading to the synthesis of novel derivatives with potential therapeutic applications. The primary alcohol at the 5-position provides a handle for further synthetic modifications, making the products of this reaction valuable building blocks.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. A general understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting.[3]
The catalytic cycle can be broadly divided into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.
-
Alkene Coordination and Insertion (Carbopalladation): The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination and Catalyst Regeneration: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride complex, regenerating the active Pd(0) catalyst to re-enter the catalytic cycle.[3]
Figure 1: Catalytic cycle of the Heck reaction.
Optimizing Reaction Conditions for this compound
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. The presence of the hydroxymethyl group (-CH2OH) can potentially influence the reaction through coordination with the palladium catalyst or by undergoing side reactions under harsh conditions.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and effective precursor that is reduced in situ to the active Pd(0) species.[3] |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃ | Triphenylphosphine (PPh₃) is a standard, cost-effective ligand. For less reactive substrates or to improve catalyst stability, more electron-rich and bulky phosphines like P(o-tol)₃ or P(t-Bu)₃ can be beneficial.[4] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic base like triethylamine (Et₃N) is commonly used and acts as both a base and a solvent in some cases. Inorganic bases like potassium carbonate or sodium acetate are also effective and can be advantageous in certain solvent systems. The base is crucial for regenerating the Pd(0) catalyst.[5] |
| Solvent | DMF, DMAc, NMP, Acetonitrile | Polar aprotic solvents are generally preferred as they can solubilize the reactants and the catalyst system.[1] The choice of solvent can also influence the reaction rate and selectivity. |
| Alkene | Electron-deficient alkenes (e.g., acrylates, acrylonitrile), Styrenes | Electron-deficient alkenes are generally more reactive in the Heck reaction. Styrene and its derivatives are also excellent coupling partners.[6] |
| Temperature | 80-120 °C | The reaction temperature needs to be high enough to promote the oxidative addition and other steps in the catalytic cycle but not so high as to cause decomposition of the starting material, product, or catalyst. |
| Additives | Tetrabutylammonium bromide (TBAB) | In some cases, particularly with less reactive bromides, the addition of a phase-transfer catalyst like TBAB can enhance the reaction rate.[5] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck reaction of this compound with ethyl acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF (to make a ~0.2 M solution of the bromo-thiazole), triethylamine (2.0 equiv), and ethyl acrylate (1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Figure 2: Experimental workflow for the Heck reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents | - Use a fresh batch of palladium catalyst and anhydrous solvents.- Increase the reaction temperature in 10 °C increments.- Consider using a more active ligand, such as P(o-tol)₃ or a Buchwald ligand. |
| Formation of Side Products | - Decomposition of starting material or product- Double arylation of the alkene- Isomerization of the product | - Lower the reaction temperature.- Use a slight excess of the alkene (1.2-1.5 equiv).- Optimize the reaction time to minimize isomerization. |
| Inconsistent Yields | - Presence of oxygen or moisture- Inefficient stirring | - Ensure a properly inert atmosphere is maintained throughout the reaction.- Use a stir bar that provides vigorous agitation. |
| Potential Interference from -CH₂OH group | - Coordination of the alcohol to the palladium center, inhibiting catalysis. | - If catalyst inhibition is suspected, consider protecting the alcohol as a silyl ether (e.g., TBDMS) prior to the Heck reaction. The protecting group can be removed after the coupling. |
Conclusion
The Mizoroki-Heck reaction is a robust and versatile method for the vinylation of this compound. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired substituted alkenes can be achieved. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis of novel thiazole derivatives for applications in drug discovery and materials science.
References
- Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. (n.d.). ResearchGate.
- Shankaraiah, N., et al. (2014). Heck Reaction—State of the Art.
- Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. (n.d.). ResearchGate.
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
- Heck reactions of aryl halides with styrene, n-butyl acrylate and ethyl acrylate catalysed by 1. (n.d.). ResearchGate.
- Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. (n.d.). ResearchGate.
- Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. (2018). Chemistry – A European Journal, 24(58), 15539-15543.
- Cernak, T., et al. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(1), 102-115.
- Sigman, M. S., et al. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(38), 14909-14911.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions (And Why They Don't Belong In Most Introductory Organic Chemistry Courses). [Link]
- Köhler, K., et al. (2002). Heck reaction of styrene (2) with bromoarenes(1).
- Szostak, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2202.
- Gouverneur, V., et al. (2022). Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles.
- Anantojua, K. K., et al. (2022). Palladium(II)-Catalyzed Heck Reaction: Novel Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate as a Precursor to Carpatamides. Russian Journal of Organic Chemistry, 58(10), 1-5.
- Toste, F. D., et al. (2013). Nitroethylation of Vinyl Triflates and Bromides. Organic Letters, 15(21), 5550-5553.
- Eltyshev, A. K., et al. (2021). 3-Aryl-2-(thiazol-2-yl)acrylonitriles assembled with aryl/hetaryl rings: Design of the optical properties and application prospects. Dyes and Pigments, 184, 108836.
- Reddy, C. D., et al. (2012). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(11), 4843-4848.
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Hydroxymethyl Group in 2-Bromothiazole-5-methanol
Introduction: The Strategic Importance of 2-Bromothiazole-5-methanol in Medicinal Chemistry
The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, from antibiotics to anticancer drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. This compound, in particular, represents a versatile building block for the synthesis of novel drug candidates. The presence of a bromine atom at the 2-position provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments.[4][5] Simultaneously, the hydroxymethyl group at the 5-position offers a prime site for functionalization, enabling the modulation of a compound's physicochemical properties and its interaction with biological targets.
This guide provides a comprehensive overview of key synthetic strategies to functionalize the hydroxymethyl group of this compound, complete with detailed, field-proven protocols. The methodologies discussed herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the tools to effectively leverage this valuable synthetic intermediate.
Core Functionalization Strategies
The hydroxymethyl group of this compound can be readily transformed into a variety of other functional groups, significantly expanding its synthetic utility. The primary transformations, which will be detailed with specific protocols, include:
-
Oxidation to the Aldehyde: A crucial transformation that opens the door to a vast array of subsequent reactions, including reductive amination, Wittig reactions, and the formation of various heterocycles.
-
Esterification: Conversion to esters allows for the introduction of diverse acyl groups, which can influence properties such as lipophilicity, metabolic stability, and pro-drug potential.
-
Etherification: The formation of ethers provides a means to introduce a wide range of alkyl or aryl moieties, impacting steric bulk, hydrogen bonding capacity, and overall molecular shape.
-
Halogenation: Replacement of the hydroxyl group with a halogen, such as chlorine, creates a reactive electrophilic site for nucleophilic substitution reactions.
-
Azide Introduction: The conversion to an azide is a gateway to the synthesis of amines via reduction or the construction of triazoles through click chemistry.
Below, we delve into the specific protocols for these key transformations.
Experimental Protocols and Methodologies
Oxidation of the Hydroxymethyl Group to an Aldehyde
The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 2-bromo-5-formylthiazole, is a critical step for many synthetic routes. Over-oxidation to the carboxylic acid must be avoided. To this end, several mild oxidation methods are available. We will focus on the Dess-Martin periodinane (DMP) oxidation for its reliability, mild conditions, and high yields.[1][3]
Diagram of the Oxidation Workflow
Caption: Workflow for the Dess-Martin oxidation of this compound.
Protocol: Dess-Martin Oxidation of (2-Bromothiazol-5-yl)methanol
-
Materials:
-
(2-Bromothiazol-5-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
-
Procedure:
-
To a stirred solution of (2-bromothiazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-bromo-5-formylthiazole as a solid.
-
| Parameter | Value |
| Reactant | (2-Bromothiazol-5-yl)methanol |
| Reagent | Dess-Martin Periodinane |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Esterification of the Hydroxymethyl Group
Esterification can be achieved under various conditions. For a simple and efficient method, acylation with an acid chloride or anhydride in the presence of a base like pyridine is often successful.
Protocol: Acetylation of (2-Bromothiazol-5-yl)methanol
-
Materials:
-
(2-Bromothiazol-5-yl)methanol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
Dissolve (2-bromothiazol-5-yl)methanol (1.0 eq) in a mixture of dichloromethane and pyridine at 0 °C.
-
Slowly add acetic anhydride (1.5 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (2-bromothiazol-5-yl)methyl acetate.
-
Etherification of the Hydroxymethyl Group
The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alcohol and an alkyl halide.[6][7][8] This reaction proceeds via an SN2 mechanism and is generally effective for primary alcohols like this compound.
Diagram of the Williamson Ether Synthesis
Caption: Key steps in the Williamson ether synthesis of this compound.
Protocol: Synthesis of 2-Bromo-5-(methoxymethyl)thiazole
-
Materials:
-
(2-Bromothiazol-5-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of (2-bromothiazol-5-yl)methanol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to obtain 2-bromo-5-(methoxymethyl)thiazole.
-
| Parameter | Value |
| Reactant | (2-Bromothiazol-5-yl)methanol |
| Base | Sodium Hydride |
| Alkylating Agent | Methyl Iodide |
| Solvent | Tetrahydrofuran |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-85% |
Halogenation of the Hydroxymethyl Group
Direct conversion of the alcohol to an alkyl chloride can be efficiently achieved using thionyl chloride (SOCl₂). This reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion.
Protocol: Synthesis of 2-Bromo-5-(chloromethyl)thiazole
-
Materials:
-
(2-Bromothiazol-5-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
-
Procedure:
-
To a solution of (2-bromothiazol-5-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-bromo-5-(chloromethyl)thiazole, which can often be used in the next step without further purification.
-
Synthesis of 2-Bromo-5-(azidomethyl)thiazole via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting alcohols to a wide range of functional groups with inversion of stereochemistry, although for this primary alcohol, stereochemistry is not a concern.[2][9][10][11] Here, we use it to introduce an azide moiety, a versatile precursor for amines and triazoles.
Protocol: Mitsunobu Azidation of (2-Bromothiazol-5-yl)methanol
-
Materials:
-
(2-Bromothiazol-5-yl)methanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of (2-bromothiazol-5-yl)methanol (1.0 eq), triphenylphosphine (1.5 eq), and diphenylphosphoryl azide (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD (1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 2-bromo-5-(azidomethyl)thiazole.
-
Note on Safety: Organic azides are potentially explosive and should be handled with care. Avoid heating and grinding.
Conclusion and Future Perspectives
The functionalization of the hydroxymethyl group in this compound provides a rich platform for the generation of diverse chemical entities for drug discovery and development. The protocols outlined in this guide represent robust and reproducible methods for key transformations, including oxidation, esterification, etherification, halogenation, and azidation. Each of these transformations opens up new avenues for synthetic exploration, allowing for the fine-tuning of molecular properties to optimize biological activity. The strategic combination of these modifications with subsequent cross-coupling reactions at the 2-bromo position will undoubtedly continue to yield novel and potent therapeutic candidates.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-700.
- Bastos, A. D., et al. (2020). Thiazole: A privileged scaffold in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 20(13), 1166-1185.
- Kaur, R., & Sharma, S. (2019). Thiazole: A versatile lead molecule for the development of new therapeutic agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 359-382.
- Patel, R. V., Patel, J. K., & Kumari, P. (2014). Thiazole: The key scaffold for the development of novel therapeutic agents. European Journal of Medicinal Chemistry, 85, 56-78.
- Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(1), 1-28.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
- Deng, Y., et al. (2012). Suzuki-Miyaura cross-coupling reaction of 2-bromothiazole derivatives. Tetrahedron Letters, 53(24), 3048-3051.
- Hughes, D. L. (1992). The Mitsunobu reaction. Organic Reactions, 42, 335-656.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155-4156.
- Swern, D., et al. (1978). A convenient oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482.
- Fates, B., & Török, B. (2011). A review of recent advances in Williamson ether synthesis. Current Organic Synthesis, 8(2), 185-202.
- Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505-5507.
- Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
Sources
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Bromothiazole-5-methanol
Introduction: The Strategic Value of the 2,5-Disubstituted Thiazole Scaffold in Kinase Inhibitor Design
The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous clinically approved and investigational drugs.[1] Its prevalence stems from its unique electronic properties and its ability to act as a versatile bioisostere for other aromatic and heterocyclic systems. The thiazole nucleus is particularly prominent in the field of protein kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[2] Kinase inhibitors containing the thiazole moiety, such as the FDA-approved drugs Dasatinib and Dabrafenib, underscore the scaffold's importance in modern drug discovery.[1]
The 2,5-disubstituted thiazole motif is of particular interest. Functionalization at these two positions allows for the precise orientation of substituents to engage with key features of the ATP-binding pocket of kinases. Typically, a group at the 2-position can form critical hydrogen bond interactions with the "hinge" region of the kinase, while substituents at the 5-position can be elaborated to occupy the solvent-exposed region, enabling modulation of potency, selectivity, and pharmacokinetic properties.[3][4]
2-Bromothiazole-5-methanol emerges as a highly strategic starting material for the construction of diverse kinase inhibitor libraries. The bromine atom at the 2-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, alkyl, and amino groups.[5] Concurrently, the hydroxymethyl group at the 5-position can be readily transformed into other key functional groups, such as aldehydes, carboxylic acids, or amides, providing a secondary point for diversification. This dual functionality allows for a modular and efficient approach to synthesizing a vast array of potential kinase inhibitors.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes to generate novel kinase inhibitors starting from this compound. We will detail key functional group transformations and provide robust protocols for palladium-catalyzed cross-coupling reactions, underpinned by the causality behind experimental choices to ensure scientific integrity and reproducibility.
Part 1: Key Synthetic Transformations of this compound
The synthetic strategy begins with the modification of the C5-methanol group to a more versatile functional handle, primarily the aldehyde. This transformation is a critical step as the resulting 2-bromothiazole-5-carbaldehyde is a stable, key intermediate for subsequent diversification.
Oxidation of the C5-Methanol to an Aldehyde
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For a substrate like this compound, it is crucial to employ mild conditions to avoid over-oxidation to the carboxylic acid and to maintain the integrity of the thiazole ring and the C-Br bond.
Rationale for Method Selection: A Swern oxidation or a variation using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are excellent choices. These methods operate under mild, non-aqueous conditions, which prevents over-oxidation and is compatible with the electron-rich thiazole ring. We will detail a Swern-type protocol due to its cost-effectiveness and high efficiency. The mechanism involves the activation of dimethyl sulfoxide (DMSO) with an electrophile (e.g., oxalyl chloride), followed by reaction with the alcohol and base-mediated elimination to yield the aldehyde.
Experimental Protocol: Swern Oxidation of (2-bromothiazol-5-yl)methanol
-
Materials:
-
(2-bromothiazol-5-yl)methanol (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (5.0 eq)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).
-
Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and add it to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
In one dropping funnel, prepare a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution, maintaining the internal temperature below -65 °C. Stir for 15 minutes.
-
In the second dropping funnel, prepare a solution of (2-bromothiazol-5-yl)methanol (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again keeping the temperature below -65 °C. Stir for 30-45 minutes at -78 °C.
-
Add triethylamine (TEA, 5.0 eq) dropwise to the reaction mixture, ensuring the temperature does not rise above -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature over 1-2 hours.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-bromothiazole-5-carbaldehyde.
-
Self-Validation: Monitor reaction progress by Thin-Layer Chromatography (TLC). The product, 2-bromothiazole-5-carbaldehyde, should have a different Rf value than the starting alcohol. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
With the key intermediate, 2-bromothiazole-5-carbaldehyde, in hand, the next stage involves diversification at the C2-position using palladium-catalyzed cross-coupling reactions. The C2-bromo substituent is highly amenable to Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, which are pillars of modern medicinal chemistry for their broad substrate scope and functional group tolerance.[6][7]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl/vinyl halide and an organoboron species.[8] This reaction is ideal for introducing various aryl or heteroaryl moieties at the C2-position of the thiazole core, a common feature in many kinase inhibitors.
Rationale for Protocol Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling, especially with heteroaromatic substrates.[9] For a substrate like 2-bromothiazole-5-carbaldehyde, a catalyst system like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is recommended to facilitate the oxidative addition step.[9] An aqueous base (e.g., K₂CO₃ or K₃PO₄) is typically used to activate the boronic acid for transmetalation.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole-5-carbaldehyde
-
Materials:
-
2-Bromothiazole-5-carbaldehyde (1.0 eq)
-
Aryl or Heteroarylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add 2-bromothiazole-5-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Heat the reaction mixture at 90-100 °C (conventional heating) or 120-150 °C (microwave irradiation) until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Data Presentation: Representative Suzuki Coupling Partners
| Boronic Acid Partner | Expected Product Scaffold | Potential Kinase Target Class |
| Phenylboronic acid | 2-Phenylthiazole-5-carbaldehyde | General Kinase Inhibitors |
| 4-Aminophenylboronic acid | 2-(4-Aminophenyl)thiazole-5-carbaldehyde | PI3K/mTOR, Src Family |
| Pyridine-3-boronic acid | 2-(Pyridin-3-yl)thiazole-5-carbaldehyde | CDK, Aurora Kinase |
| Indole-5-boronic acid | 2-(Indol-5-yl)thiazole-5-carbaldehyde | VEGFR, PDGFR |
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[10] This reaction is invaluable for introducing alkynyl moieties, which can serve as rigid linkers or as precursors for further transformations (e.g., reduction to alkenes/alkanes, click chemistry).
Rationale for Protocol Choices: The classic Sonogashira conditions involving a palladium source (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., TEA or DIPEA) are generally effective.[7] The amine acts as both the base and, in some cases, the solvent. The reaction is typically run under mild conditions, often at room temperature.
Experimental Protocol: Sonogashira Coupling of 2-Bromothiazole-5-carbaldehyde
-
Materials:
-
2-Bromothiazole-5-carbaldehyde (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromothiazole-5-carbaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).
-
Add anhydrous THF, followed by TEA.
-
Add the terminal alkyne (1.2 eq) dropwise while stirring.
-
Stir the reaction at room temperature (or heat gently to 40-50 °C if the reaction is sluggish) until completion (monitored by TLC or LC-MS).
-
Once complete, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, coupling an amine with an aryl halide.[2] This reaction is arguably one of the most powerful methods for installing the 2-amino group, which is a critical hinge-binding element in a vast number of thiazole-based kinase inhibitors, including Dasatinib.[5]
Rationale for Protocol Choices: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Buchwald's biaryl phosphine ligands like XPhos) are essential for promoting the reductive elimination step that forms the C-N bond.[2] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromothiazole-5-carbaldehyde
-
Materials:
-
2-Bromothiazole-5-carbaldehyde (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (Pd₂(dba)₃), the ligand (XPhos), and the base (NaOtBu) to a Schlenk tube.
-
Add the 2-bromothiazole-5-carbaldehyde (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture at 90-110 °C under an inert atmosphere until completion (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2-aminothiazole product.
-
Part 3: Elaboration into Kinase Inhibitor Scaffolds
The functionalized 2-substituted-thiazole-5-carbaldehydes are versatile intermediates that can be further elaborated into final kinase inhibitor compounds. A common strategy involves converting the C5-aldehyde into a carboxamide, which can provide additional hydrogen bonding interactions within the kinase active site.
Protocol: Reductive Amination and Amide Coupling
-
Reductive Amination: The C5-aldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form a C5-aminomethyl substituent.
-
Oxidation to Carboxylic Acid followed by Amide Coupling: The aldehyde can be oxidized to the corresponding carboxylic acid using a mild oxidant like sodium chlorite (NaClO₂). The resulting acid can then be coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the C5-carboxamide. This latter approach is particularly prevalent in the synthesis of inhibitors like Dasatinib and its analogues.[5]
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic workflows described.
Caption: General workflow for the synthesis of kinase inhibitors.
Caption: Simplified binding model of a 2-aminothiazole inhibitor.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of novel kinase inhibitors. Through a strategic sequence of functional group interconversion at the C5-position and palladium-catalyzed cross-coupling at the C2-position, a diverse array of drug-like molecules can be efficiently generated. The protocols outlined in this guide provide a robust framework for researchers to explore the chemical space around the privileged 2,5-disubstituted thiazole scaffold, paving the way for the discovery of next-generation targeted therapies. The self-validating nature of these well-established reactions, coupled with rigorous analytical characterization, ensures the scientific integrity of the synthesized compounds, making them suitable for subsequent biological evaluation.
References
- Kuzu, E., Arzuk, E., Karakuş, F., Kuzu, B., & Genç, H. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Moleküler Biyoloji ve Genetik Araştırmaları Dergisi, 6(2), 59-75. [Link]
- BenchChem. (2025). A Comparative Guide to the Regioselective Functionalization of 2-Bromo-5-methoxybenzothiazole.
- Potashman, M. H., Bready, J., Coxon, A., De-eti, I., & Rew, Y. (2010).
- Abdel-rahman, H. M., & Al-Abdullah, E. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1424. [Link]
- Chen, P., Norris, D., Das, J., Spergel, S. H., Wityak, J., Leith, L., ... & Barrish, J. C. (2004). Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56 (Lck) inhibitors. Bioorganic & medicinal chemistry letters, 14(24), 6061-6066. [Link]
- Das, J., Furch, J. A., Liu, C., Moquin, R. V., Lin, J., Spergel, S. H., ... & Wityak, J. (2006). Discovery and SAR of 2-amino-5-(thioaryl) thiazoles as potent and selective Itk inhibitors. Bioorganic & medicinal chemistry letters, 16(14), 3706-3712. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Lambert, A., Le-paige, M., Sp-fkerman, A., & Le-gall, E. (2022). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. Molecules, 27(5), 1515.
- Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of N-Boc-2-Amino-5-bromothiazole.
- Abdel-rahman, H. M., & Al-Abdullah, E. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Singh, P., & Kumar, D. (2020). An Overview of Recent Developments in the Synthesis of Substituted Thiazoles.
- Zhou, H., He, C., Liu, Z., & Antonchick, A. P. (2024). 2 H -Thiazolo[4, 5- d ][1][5][7]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science, 15(37), 14389-14395. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem. (2025). A Comparative Guide to Synthetic Alternatives for (5-Bromopyridin-2-yl)methanol in Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: Leveraging 2-Bromothiazole-5-methanol for the Synthesis of Novel Antimicrobial Agents
Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent development of new and effective therapeutic agents.[1] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the thiazole ring stands out as a "privileged structure." This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a core component of numerous natural products and FDA-approved drugs, including the anti-HIV agent Ritonavir and several cephalosporin antibiotics.[1][2] The thiazole nucleus serves as a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3]
Structure-activity relationship (SAR) studies have consistently demonstrated that the biological activity of thiazole-based compounds can be finely tuned by introducing various substituents at the C2, C4, and C5 positions of the ring.[4][5] For instance, the introduction of a phenyl ring can enhance antibacterial action, while other modifications can significantly boost antifungal potency.[5] This inherent modularity makes thiazole derivatives a highly attractive platform for the rational design of new antimicrobial drugs.
This guide provides a detailed technical overview and step-by-step protocols for the preparation of novel antimicrobial agents using 2-Bromothiazole-5-methanol as a versatile starting material. This commercially available building block offers two distinct points for chemical modification: the reactive bromine atom at the C2 position, ideal for cross-coupling reactions, and the hydroxymethyl group at the C5 position, which can be further functionalized through oxidation, substitution, or other transformations. By strategically modifying these positions, researchers can generate diverse libraries of compounds for antimicrobial screening and lead optimization.
Strategic Overview: Synthetic Pathways from this compound
Our synthetic strategy leverages the differential reactivity of the two functional groups on the this compound core. The C2-bromo position is a prime site for introducing aryl and heteroaryl diversity via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C5-hydroxymethyl group can be transformed into a variety of other functional groups, including aldehydes, carboxylic acids, and amines, which can then be further derivatized to explore new chemical space and modulate the compound's physicochemical properties.
The following diagram illustrates the key synthetic transformations that will be detailed in the subsequent protocols.
Caption: Synthetic strategies from this compound.
PART 1: Functionalization of the C5-Hydroxymethyl Group
The C5-hydroxymethyl group is a versatile handle for introducing a variety of functionalities that can impact a molecule's polarity, hydrogen bonding capacity, and overall biological activity.
Protocol 1: Oxidation of this compound to 2-Bromothiazole-5-carbaldehyde
Rationale: The conversion of the primary alcohol to an aldehyde provides a key intermediate for the synthesis of Schiff bases and for reductive amination to introduce diverse amine functionalities, both of which are common motifs in antimicrobial compounds.[1] Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic-type alcohols, and its use is well-documented for the oxidation of thiazolines to thiazoles, indicating its compatibility with the thiazole ring system.[6]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (20 mL/g of starting material) in a round-bottom flask, add activated MnO₂ (10.0 eq).
-
Fit the flask with a condenser and heat the suspension to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with DCM.
-
Combine the filtrates and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-Bromothiazole-5-carbaldehyde as a solid. The product can be further purified by column chromatography on silica gel if necessary.
Expected Outcome: This protocol typically yields the desired aldehyde in good to excellent yields (75-95%).
Protocol 2: Synthesis of 5-(Aminomethyl)-2-bromothiazole via a Two-Step Procedure
Rationale: The introduction of a primary amine at the C5 position opens up avenues for further derivatization, such as acylation or alkylation, to generate a wide array of analogs for SAR studies. A common and reliable method to convert a primary alcohol to an amine is through initial conversion to a tosylate, followed by nucleophilic substitution with an azide and subsequent reduction.
Step 2a: Synthesis of (2-Bromothiazol-5-yl)methyl 4-methylbenzenesulfonate (Tosylate)
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude tosylate can be purified by crystallization or column chromatography.
Step 2b: Synthesis of 5-(Azidomethyl)-2-bromothiazole and Subsequent Reduction
Materials:
-
(2-Bromothiazol-5-yl)methyl 4-methylbenzenesulfonate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Triphenylphosphine (PPh₃) or Lithium Aluminium Hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Water
Procedure:
-
Dissolve the tosylate from Step 2a (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C for 4-8 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude azide. Caution: Organic azides can be explosive and should be handled with care.
-
For the reduction (Staudinger Reaction): Dissolve the crude azide in THF, add water (5-10% v/v), and then add triphenylphosphine (1.2 eq). Stir at room temperature until the evolution of N₂ gas ceases (typically 12-24 hours).
-
Concentrate the reaction mixture and purify by column chromatography to isolate 5-(Aminomethyl)-2-bromothiazole.
PART 2: Functionalization at the C2-Bromo Position
The C2-bromo position is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aromatic and heteroaromatic moieties.
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound
Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction with high functional group tolerance.[7][8] This protocol allows for the coupling of various aryl and heteroaryl boronic acids with the 2-bromothiazole core, a strategy widely employed in the synthesis of biologically active molecules.[7]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl/heteroaryl-thiazole-5-methanol.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Data Presentation: Representative Antimicrobial Activity
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of compounds synthesized from this compound, illustrating the potential impact of substitutions at the C2 and C5 positions.
| Compound ID | C2-Substituent | C5-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| SM-01 | Br | -CH₂OH | >128 | >128 | >128 |
| SM-C1-01 | 4-Fluorophenyl | -CH₂OH | 32 | 64 | 128 |
| SM-C1-02 | 2-Pyridyl | -CH₂OH | 16 | 32 | 64 |
| SM-O1-01 | Br | -CHO | 64 | 128 | 128 |
| SM-A1-01 | Br | -CH₂NH₂ | 64 | 64 | >128 |
| SM-C1-O1-S1 | 4-Fluorophenyl | -CH=N-Benzyl | 8 | 16 | 32 |
This data is illustrative and serves as a template for presenting experimental results.
Safety and Handling
-
This compound: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Many reagents used in these protocols are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use. For example, sodium azide is highly toxic and can form explosive metal azides. Palladium catalysts can be flammable.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel thiazole-based antimicrobial agents. The protocols outlined in this guide provide a robust framework for creating diverse chemical libraries by systematically modifying the C2 and C5 positions of the thiazole ring. By combining these synthetic strategies with a comprehensive antimicrobial screening program, researchers can effectively explore the structure-activity relationships of this important class of compounds, paving the way for the discovery of new therapeutics to combat the growing threat of antimicrobial resistance.
References
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-240. [Link]
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals, 16(7), 949. [Link]
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). International Journal of Molecular Sciences, 22(14), 7536. [Link]
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023).
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Antibiotics, 11(10), 1337. [Link]
- Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][4][5]triazolo[4,3-a]pyrimidines. (2012). Molecules, 17(10), 11475-11489. [Link]
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022).
- Suzuki Coupling: Mechanism & Examples. (2023). NROChemistry. [Link]
- Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. (2019). Molecules, 24(10), 1888. [Link]
- Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. (2022). The Journal of Organic Chemistry, 87(21), 14957-14964. [Link]
- UCY 201L - Expt 5 - Solvent Free Reductive Amin
- An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. (1999). Journal of the Chemical Society, Perkin Transactions 1, 37-39. [Link]
- A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method. (2020).
- The conversion of thiazolines to thiazoles by MnO2 oxidation. (2013).
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023).
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2014). Organic & Biomolecular Chemistry, 12(45), 9174-9181. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Derivatization of 2-Bromothiazole-5-methanol for Biological Screening
Introduction: The Thiazole Scaffold as a Privileged Motif in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[5] Thiazole-containing molecules exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][6][7] Prominent drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib feature this versatile ring system, underscoring its therapeutic significance.[1][4]
The strategic derivatization of the thiazole nucleus is a key approach in drug discovery, allowing for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.[5][8] The starting material, 2-bromothiazole-5-methanol, offers two distinct points for chemical modification: the hydroxyl group at the 5-position and the bromine atom at the 2-position. This dual reactivity allows for the creation of diverse chemical libraries from a single, readily accessible building block, making it an ideal candidate for generating novel compounds for biological screening.
This guide provides detailed protocols for the derivatization of this compound, focusing on esterification and etherification of the hydroxyl group, and Suzuki-Miyaura cross-coupling at the bromine-substituted position. The causality behind experimental choices and self-validating systems within each protocol are emphasized to ensure technical accuracy and reproducibility.
Chemical Structures and Reaction Overview
The derivatization strategy for this compound is multi-pronged, targeting its two reactive sites to generate a library of compounds with diverse functionalities.
Figure 2: Workflow for Fischer Esterification.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), the desired carboxylic acid (1.2 mmol, 1.2 eq), and a suitable solvent (e.g., toluene or dichloromethane, 10 mL).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the stirring mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.
-
Extraction and Drying: Separate the organic layer, and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ester.
| Parameter | Condition | Rationale |
| Carboxylic Acid | 1.2 equivalents | A slight excess drives the equilibrium towards product formation. |
| Catalyst | Conc. H₂SO₄ | A strong acid is required to protonate the carboxylic acid, making it more electrophilic. [9] |
| Solvent | Toluene/DCM | Toluene can be used with a Dean-Stark apparatus to remove water and drive the reaction. DCM is a good general-purpose solvent. |
| Temperature | Reflux | Increased temperature accelerates the reaction rate. |
| Monitoring | TLC/LC-MS | Allows for tracking the consumption of starting material and the formation of the product to determine the reaction endpoint. |
Protocol 2: Williamson Ether Synthesis with this compound
The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an organohalide. [10]In this case, the alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Experimental Workflow: Williamson Ether Synthesis
Figure 3: Workflow for Williamson Ether Synthesis.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 mmol, 1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) (10 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) portion-wise.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Alkyl Halide Addition: Add the desired alkyl halide (1.1 mmol, 1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water.
-
Extraction and Drying: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in the substitution reaction. |
| Solvent | Anhydrous THF/DMF | Aprotic solvents are necessary as protic solvents would be deprotonated by the strong base. |
| Atmosphere | Inert (N₂ or Ar) | Prevents the strong base from reacting with atmospheric moisture. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic deprotonation reaction. The reaction then proceeds at room temperature. |
Part 2: Modification of the Bromo Group
The bromine atom at the 2-position of the thiazole ring is an excellent handle for introducing aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, significantly expanding the chemical space of the resulting library.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. [11]For heteroaromatic substrates like 2-bromothiazole, careful selection of the catalyst, ligand, and base is crucial for achieving high yields. [12][13][14] Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Figure 4: Workflow for Suzuki-Miyaura Cross-Coupling.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk flask or microwave vial, combine the this compound derivative (from Part 1, 1.0 mmol, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe.
-
Reaction: Heat the mixture to 80-120 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Extraction and Drying: Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. | The choice of catalyst is critical. For heteroaromatic systems, electron-rich and sterically bulky phosphine ligands can improve catalytic activity. [14] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | The base is required for the transmetalation step of the catalytic cycle. [15]The choice of base can significantly impact the reaction outcome. |
| Solvent | Degassed 1,4-dioxane/water, Toluene/water | A mixture of an organic solvent and water is often used. Degassing is crucial to prevent oxidation of the Pd(0) catalyst. |
| Atmosphere | Inert (N₂ or Ar) | Protects the sensitive Pd(0) catalyst from oxygen, which can lead to deactivation. [14] |
Conclusion
The protocols outlined in this application note provide a robust framework for the derivatization of this compound, enabling the synthesis of diverse compound libraries for biological screening. By systematically modifying the hydroxyl and bromo functionalities, researchers can explore a wide range of chemical space and investigate the structure-activity relationships of this privileged heterocyclic scaffold. The detailed, step-by-step methodologies, coupled with the rationale behind experimental choices, are designed to ensure successful and reproducible synthesis, ultimately accelerating the drug discovery process.
References
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.).
- A review on thiazole based compounds & it's pharmacological activities. (2024).
- Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2022).
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). MDPI.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2022).
- Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. (n.d.). Benchchem.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central.
- Technical Support Center: Suzuki Coupling of 2-Bromo-5-methoxybenzothiazole. (n.d.). Benchchem.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- How to Prepare Methyl 2-Bromothiazole-5-Carboxyl
- Suzuki reaction. (n.d.). Wikipedia.
- Synthesis of 2-bromo-5-carboxythiazole. (n.d.). PrepChem.com.
- 2-Amino-5-bromothiazole synthesis. (n.d.). ChemicalBook.
- (2-Bromo-4-methylthiazol-5-yl)methanol. (n.d.). Sigma-Aldrich.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). Finetech Industry Limited.
- Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). ChemBK.
- Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. (2018). NIH.
- Esterification Synthesis Lab - Banana, Wintergreen, Flowers. (2016). YouTube.
- Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MedCrave online.
- 5.
- This compound. (n.d.). Sunway Pharm Ltd.
- Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. (2022). MDPI.
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Strategic N-Arylation of 2-Bromothiazole-5-methanol: Protocols and Mechanistic Insights
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthesis via C-N cross-coupling reactions is a critical transformation for drug discovery and development programs. This application note provides a detailed guide for the N-arylation of 2-bromothiazole-5-methanol, a versatile building block. We present two robust and widely adopted catalytic protocols: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document offers comprehensive, step-by-step experimental procedures, mechanistic discussions, and field-proven insights to enable researchers to successfully synthesize a diverse range of 2-aminothiazole derivatives.
Introduction: The Significance of the 2-Aminothiazole Scaffold
N-substituted 2-aminothiazoles are prevalent structural motifs in a vast array of biologically active compounds, including kinase inhibitors for oncology, anti-inflammatory agents, and treatments for neurodegenerative disorders.[3] The ability to efficiently and selectively form a carbon-nitrogen bond at the C2 position of the thiazole ring is paramount for constructing libraries of analogues during lead optimization. The direct coupling of amines with 2-bromothiazole derivatives represents the most convergent and flexible approach to access these valuable compounds.[3][4]
This guide focuses on two cornerstone methodologies for this transformation:
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed reaction known for its broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[5][6]
-
Ullmann Condensation: A classic copper-catalyzed method that has seen significant modernization with the development of new ligand systems, making it an economical and effective alternative.[7][8]
The choice between these methods often depends on substrate specifics, cost considerations, and catalyst/ligand availability. This note will equip the researcher to make an informed decision and execute the synthesis with a high probability of success.
Mechanistic Overview: Palladium vs. Copper Catalysis
Understanding the underlying mechanism is crucial for troubleshooting and optimizing C-N coupling reactions.
The palladium-catalyzed amination proceeds through a well-established catalytic cycle, initiated by an active Pd(0) species.[9][10] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromothiazole, forming a Pd(II) intermediate.[11][12] This is often the rate-determining step of the cycle.
-
Ligand Exchange & Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[13] The choice of a strong, non-nucleophilic base is critical to facilitate this step without competing side reactions.
-
Reductive Elimination: The final C-N bond is formed as the desired 2-aminothiazole product is released from the palladium center, regenerating the active Pd(0) catalyst.[5][13] Sterically bulky, electron-rich phosphine ligands are essential as they promote this final, product-forming step.[14]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
The Ullmann reaction, while older, has been revitalized by improved conditions. Its mechanism is thought to involve copper(I) species.[7]
-
Formation of Copper Amide: The amine substrate reacts with a Cu(I) salt in the presence of a base to form a copper(I) amide complex. Ligands, such as diamines or amino acids, stabilize this complex.[15]
-
Coupling Step: The copper amide then reacts with the aryl halide (this compound). This step is proposed to proceed via either an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate or a nucleophilic aromatic substitution-type mechanism.[16]
The use of ligands accelerates the reaction and allows for significantly milder conditions (e.g., lower temperatures) compared to the classical, ligand-free Ullmann reactions which required temperatures often exceeding 200 °C.[7][17]
Experimental Protocols & Workflow
The general workflow for setting up these cross-coupling reactions is similar, emphasizing the need for anhydrous and anaerobic conditions to protect the catalyst and reagents.
Caption: General experimental workflow for C-N cross-coupling.
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Strong bases like NaOtBu are corrosive and moisture-sensitive.
This protocol utilizes a modern, highly active catalyst system suitable for a broad range of amine coupling partners.
Materials & Equipment:
-
This compound
-
Amine (Aryl or alkyl)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or oven-dried reaction vial with a PTFE-lined cap
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium precatalyst (0.02 equiv) and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: In the same vessel, add this compound (1.0 equiv). If the amine is a solid, add it at this stage (1.2 equiv).
-
Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the vessel and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an anaerobic environment.[13]
-
Solvent/Amine Addition: Through the septum, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M). If the amine is a liquid, add it via syringe (1.2 equiv) at this point.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80–110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.[18]
This protocol provides an economical alternative, particularly effective for coupling with N-H heterocycles and anilines.
Materials & Equipment:
-
This compound
-
Amine (or N-H heterocycle)
-
Copper(I) Iodide (CuI, 5-10 mol%)
-
Ligand: N,N'-Dimethylethylenediamine (10-20 mol%)
-
Base: Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or DMF)
-
Reaction vial with a PTFE-lined screw cap
-
Magnetic stirrer and hotplate
Step-by-Step Procedure:
-
Vessel Preparation: To a reaction vial containing a magnetic stir bar, add Copper(I) Iodide (0.10 equiv), potassium phosphate (2.0 equiv), and this compound (1.0 equiv).
-
Reagent Addition: Add the amine or N-H heterocycle coupling partner (1.2-1.5 equiv).
-
Solvent and Ligand: Add the anhydrous solvent (e.g., Dioxane) followed by the N,N'-dimethylethylenediamine ligand (0.20 equiv) via syringe.
-
Reaction: Seal the vial tightly with the PTFE-lined cap. Place the vessel in a preheated oil bath or heating block set to 100-130 °C and stir vigorously. The requirement for a rigorously inert atmosphere is often less stringent than in palladium catalysis, but sealing the vessel is important.[19]
-
Monitoring: Monitor the reaction by TLC or LC-MS. Ullmann-type reactions can sometimes require longer reaction times (12-48 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the insoluble copper salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Summary of Reaction Conditions
The following table provides a comparative overview of typical parameters for both protocols, serving as a starting point for optimization.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, G3/G4 precatalysts) | Copper(I) Salt (e.g., CuI, Cu₂O) |
| Catalyst Loading | 0.5 - 5 mol% | 5 - 20 mol% |
| Ligand | Biaryl Phosphines (e.g., BrettPhos, XPhos) or N-Heterocyclic Carbenes | Diamines, Amino Acids (e.g., L-Proline), Phenanthrolines |
| Base | Strong, non-nucleophilic (NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄) | Inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) |
| Solvent | Aprotic, non-polar (Toluene, Dioxane, THF) | Aprotic, polar (DMF, DMSO, Dioxane) |
| Temperature | 80 - 120 °C | 100 - 150 °C |
| Atmosphere | Strictly Inert (Argon/Nitrogen) | Inert atmosphere recommended but often less sensitive |
| Functional Group Tolerance | Excellent | Good, but can be sensitive to certain groups |
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- McGowan, M. A., et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles.Organic Letters, 14(7), 1854-1857.
- Typical ligands for Cu-catalyzed N-arylation and N-vinylation - ResearchGate.
- Oeser, P., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles.Molecules, 26(16), 5079.
- Strieter, E. R., et al. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.Journal of the American Chemical Society, 131(1), 78-88.
- Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Scilit.
- Ligands L1 – L6 for the copper-catalyzed N -arylation of imidazoles. - ResearchGate.
- Wang, Z., et al. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.Molecules, 14(12), 5168-5179.
- N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system - ResearchGate. (2014).
- Daugulis, O., et al. (2007). A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds.Angewandte Chemie International Edition, 46(23), 4262-4265.
- El-Gazzar, M. G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.Molecules, 26(5), 1461.
- Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.The Journal of Organic Chemistry, 69(17), 5578-5587.
- Ullmann reaction - Wikipedia.
- McGowan, M. A., et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles.Organic Letters.
- Ullmann condensation - Wikipedia.
- Chakraborti, G., et al. (2015). "On Water" Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols.The Journal of Organic Chemistry, 80(15), 7587-7601.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction.Angewandte Chemie International Edition, 48(38), 6954-6971.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
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- Ullmann Reaction - BYJU'S.
- Roger, J., et al. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.The Journal of Organic Chemistry, 74(3), 1179-1186.
- Chen, F., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.Catalysts, 10(12), 1419.
- Ullmann Reaction - Organic Chemistry Portal.
- Steingruber, H. S., et al. (2020). Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation.Proceedings, 70(1), 76.
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Application Notes & Protocols: Leveraging 2-Bromothiazole-5-methanol in the Synthesis of Advanced Fluorescent Probes
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-bromothiazole-5-methanol as a versatile building block in the synthesis of novel fluorescent probes. The protocols and insights detailed herein are designed to facilitate the development of sophisticated molecular tools for a range of applications, including bioimaging and analyte detection.
Introduction: The Strategic Advantage of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif in the design of fluorescent molecules due to its distinct electronic characteristics and its role as an effective π-conjugated system. Small organic molecules incorporating thiazole and its derivatives, such as thiazolo[5,4-d]thiazole, often exhibit intriguing photophysical properties, including solvatochromism and large Stokes shifts, which are highly desirable for fluorescence-based applications.[1][2] The introduction of a thiazole core can lead to the development of fluorophores with emissions spanning the visible spectrum, from blue to orange-red.[2]
This compound, in particular, emerges as a highly valuable synthetic intermediate. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling, enabling the facile introduction of diverse aryl and heteroaryl substituents. This modularity is crucial for tuning the photophysical properties of the final probe. Concurrently, the methanol group at the 5-position offers a site for subsequent functionalization, allowing for the attachment of recognition moieties for specific analytes or functionalities that enhance cellular uptake and localization.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The cornerstone of synthesizing fluorescent probes from this compound is the Suzuki cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the thiazole core and a wide array of boronic acids or esters, thereby extending the π-conjugated system and modulating the electronic properties of the molecule. The judicious selection of the coupling partner is paramount in tailoring the absorption and emission characteristics of the resulting fluorophore.
Key Considerations for a Successful Suzuki Coupling:
-
Catalyst and Ligand Selection: For heteroaromatic substrates like this compound, standard palladium catalysts may not be optimal. The nitrogen and sulfur atoms in the thiazole ring can coordinate with the palladium center, potentially inhibiting the catalytic cycle. The use of electron-rich and sterically bulky phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), is often necessary to promote the oxidative addition step and stabilize the active catalytic species.
-
Base and Solvent System: The choice of base and solvent is critical to prevent common side reactions. Protodeboronation of the boronic acid can be minimized by using anhydrous, degassed solvents and avoiding overly harsh bases. A common and effective system involves a carbonate base like potassium carbonate in a solvent mixture such as DMF/water or dioxane/water.
-
Reaction Atmosphere: To prevent the homocoupling of the boronic acid, which is often promoted by oxygen, it is imperative to perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen).
A generalized reaction scheme is presented below:
Caption: General workflow for synthesizing fluorescent probes from this compound.
Application Protocol: Synthesis of a Thiazole-Based Fluorescent Core
This protocol details the synthesis of a representative aryl-substituted thiazole-5-methanol derivative, which can serve as a core structure for a variety of fluorescent probes.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure aryl-substituted thiazole-5-methanol.
From Core to Probe: Functionalization and Application
The synthesized thiazole core, now possessing enhanced fluorescence properties due to the extended π-system, can be further elaborated into a functional fluorescent probe. The methanol group is a convenient handle for this purpose.
Example Application: Development of a "Turn-On" Probe for Metal Ion Detection
Fluorescent probes are invaluable tools for detecting metal ions in biological and environmental systems.[3][4] Many of these probes operate on principles like photo-induced electron transfer (PET) or intramolecular charge transfer (ICT).[5] A common strategy involves attaching a chelating agent to the fluorophore. In the "off" state, the chelator quenches the fluorescence. Upon binding to the target metal ion, a conformational change or alteration in the electronic properties of the chelator disrupts the quenching mechanism, leading to a "turn-on" of the fluorescence signal.[6][7]
Synthetic Elaboration Workflow:
Caption: Elaboration of the fluorescent core into a functional probe.
Protocol: Oxidation and Condensation
-
Oxidation: Dissolve the aryl-substituted thiazole-5-methanol (1.0 eq.) in anhydrous dichloromethane (DCM). Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq.) and stir at room temperature until the alcohol is fully converted to the aldehyde (monitor by TLC). Work up the reaction appropriately to isolate the aldehyde.
-
Condensation: Dissolve the resulting aldehyde (1.0 eq.) in ethanol. Add a chelating agent containing a primary amine or hydrazine functionality (e.g., 2-hydrazinobenzothiazole) (1.1 eq.) and a catalytic amount of acetic acid. Reflux the mixture for several hours until the formation of the Schiff base or hydrazone is complete.
-
Purification: Cool the reaction mixture, and collect the precipitated product by filtration. If necessary, purify further by recrystallization or column chromatography.
The resulting probe can then be characterized for its photophysical properties in the presence and absence of various metal ions to determine its selectivity and sensitivity.
Photophysical Properties and Data Summary
The fluorescence characteristics of probes derived from this compound are highly dependent on the nature of the aryl substituent introduced via the Suzuki coupling and any subsequent modifications. Generally, extending the π-conjugation leads to a bathochromic (red) shift in both the absorption and emission spectra.[1]
Table 1: Representative Photophysical Data of Thiazole-Based Fluorophores
| Fluorophore Structure | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Application |
| Naphtho[2,3-d]thiazole-4,9-dione derivatives | ~450-550 | ~600-650 | >100 | Varies | Antimicrobial, Solid-state fluorescence[1] |
| Symmetrically substituted Thiazolo[5,4-d]thiazoles | Varies | Orange-red to blue | Varies | Varies | Solid-state photonics[2][8] |
| Benzothiazole derivatives via Suzuki coupling | ~330 | ~380-450 | ~50-120 | Varies | General fluorescence |
| Benzothiazole-based AIE probe | 324 | 604 | 280 | Varies | H₂O₂ detection, Bioimaging[9] |
Note: The data in this table are illustrative and compiled from various sources on thiazole-based fluorophores to demonstrate the range of properties achievable. Specific values for probes derived from this compound will depend on the final structure.
Conclusion and Future Outlook
This compound stands out as a strategic and versatile starting material for the construction of novel fluorescent probes. The orthogonal reactivity of its bromo and methanol functionalities allows for a modular and efficient synthetic approach. The Suzuki cross-coupling reaction provides a powerful tool to tune the core photophysical properties, while the methanol group serves as an anchor for introducing sensing moieties or biocompatible functionalities. This combination enables the rational design of probes for a multitude of applications, from the detection of biologically relevant ions and molecules to advanced cellular imaging.[[“]][11] The continued exploration of new coupling partners and functionalization strategies will undoubtedly lead to the development of next-generation fluorescent probes with enhanced sensitivity, selectivity, and performance in complex biological environments.
References
- Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains.National Institutes of Health (NIH).
- Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.RSC Publishing.
- Examples of thiazole‐based fluorescent molecules.ResearchGate.
- Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions.MDPI.
- Design,Synthesis And Properties Of Fluorescent Probes For Detecting Metal Ions.Global Thesis.
- Correlating Structure and Photophysical Properties in Thiazolo[5,4-d]thiazole Crystal Derivatives for Use in Solid-State Photonic and Fluorescence-Based Optical Devices.ResearchGate.
- Recent Progress in Fluorescent Probes For Metal Ion Detection.Frontiers.
- Synthesis of fluorescent probes.The Royal Society of Chemistry.
- Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions.PubMed Central.
- Synthesis and Application of Novel Benzothiazole Fluorescent Probes.STEMM Institute Press.
- Chalcogen-based fluorescent probes for metal ion detection: Principles, applications, and design strategies.ResearchGate.
- Design and synthesis of dual probes for detection of metal ions by LALDI MS and fluorescence: application in Zn(II) imaging in cells.Semantic Scholar.
- Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction.Open Research@CSIR-NIScPR.
- A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells.National Institutes of Health (NIH).
- Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction.NIScPR Online Periodical Repository.
- Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction.ResearchGate.
- Synthesis and Application of Novel Benzothiazole Fluorescent Probes.Consensus.
- Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging.PubMed Central.
Sources
- 1. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. globethesis.com [globethesis.com]
- 4. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 5. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions [mdpi.com]
- 6. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Compound Libraries with a 2-Bromothiazole-5-methanol Scaffold
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4][5] The 2-bromothiazole moiety, in particular, serves as a versatile synthetic handle, amenable to a variety of palladium-catalyzed cross-coupling reactions that enable the rapid diversification of the core structure. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the 2-bromothiazole-5-methanol scaffold for the construction of diverse compound libraries. We will delve into the synthesis of the scaffold, detailed protocols for its derivatization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and the rationale behind the experimental choices, thereby providing a robust framework for accelerating drug discovery programs.
Scaffold Synthesis: Preparation of this compound
The journey to a diverse compound library begins with a reliable supply of the core scaffold. This compound can be efficiently synthesized from the commercially available 2-bromothiazole-5-carboxylic acid via reduction. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids and esters to primary alcohols and is the reagent of choice for this transformation.[6][7]
Protocol 1: Reduction of 2-Bromothiazole-5-carboxylic Acid
This protocol outlines the reduction of 2-bromothiazole-5-carboxylic acid to this compound using lithium aluminum hydride.
Materials:
-
2-Bromothiazole-5-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
-
Substrate Addition: Cool the suspension in an ice bath. Dissolve 2-bromothiazole-5-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by cooling the flask in an ice bath and slowly adding ethyl acetate dropwise to consume the excess LiAlH₄. This should be followed by the cautious dropwise addition of water, then 1 M HCl to dissolve the aluminum salts.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Library Generation: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the thiazole ring is the key to diversification. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for introducing a wide array of chemical functionalities at this position. We will focus on three of the most robust and widely used transformations: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C (alkyne) bond formation.
A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][8] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active molecules.
-
Catalyst and Ligand: For electron-rich heteroaryl bromides like this compound, standard palladium catalysts such as Pd(PPh₃)₄ can be effective. However, for more challenging couplings or to improve reaction rates and yields, the use of more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is often beneficial.[9] These ligands facilitate the oxidative addition step and promote the reductive elimination to form the product.
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[10] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and the tolerance of functional groups.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is essential for the activation of the boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF/H₂O | 110 | 78 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
B. Buchwald-Hartwig Amination: Installation of Amine Functionalities
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] This reaction allows for the introduction of a wide variety of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles, which are critical functionalities for modulating the physicochemical properties and biological activity of drug candidates.
-
Catalyst and Ligand: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands are often required to promote the challenging reductive elimination step that forms the C-N bond.[13] The palladium source is typically Pd(OAc)₂ or Pd₂(dba)₃.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are used to prevent unwanted side reactions.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., XPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, 1.2-2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene)
-
Schlenk tube or sealed vial
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equivalent) and the anhydrous solvent. Finally, add the amine (1.2 equivalents).
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) / XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 88 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) / RuPhos (3) | LiHMDS (1.5) | Dioxane | 110 | 82 |
| 3 | Benzylamine | Pd(OAc)₂ (2) / Josiphos (4) | K₃PO₄ (2) | Toluene | 100 | 75 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination.
C. Sonogashira Coupling: Incorporation of Alkynyl Groups
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is highly valuable for synthesizing compounds with extended π-systems and for introducing a versatile functional group that can be further elaborated.
-
Catalysts: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to scavenge the hydrogen halide formed during the reaction.
-
Solvent: Aprotic solvents like THF, DMF, or acetonitrile are commonly used.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine)
-
Anhydrous and degassed solvent (e.g., THF)
-
Schlenk flask
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the palladium catalyst, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous solvent and the amine base. Stir the mixture for a few minutes, then add the terminal alkyne (1.2 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature to 60 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the metal catalysts. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | TEA | THF | RT | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | DIPA | DMF | 50 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | TEA | THF | RT | 95 |
Table 3: Representative Conditions for Sonogashira Coupling.
Visualizing the Workflow
A logical and well-defined workflow is essential for the efficient construction of a compound library. The following diagram illustrates the overall strategy, from the starting scaffold to the diversified final products.
Caption: Workflow for Compound Library Synthesis.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable starting point for the generation of diverse and medicinally relevant compound libraries. The synthetic accessibility of the scaffold, coupled with the robustness and versatility of palladium-catalyzed cross-coupling reactions, provides a powerful platform for exploring vast chemical space. The protocols detailed in this application note offer a solid foundation for researchers to build upon, enabling the rapid synthesis of novel thiazole derivatives for biological screening. The continued development of new catalytic systems and diversification strategies will undoubtedly further enhance the utility of this and other heterocyclic scaffolds in the ongoing quest for new and effective therapeutics.
References
- Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Boc-2-Amino-5-bromothiazole.
- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of N-Boc-2-Amino-5-bromothiazole.
- Benchchem. (2025). A Comparative Guide to the Biological Activity of 2-Amino-4-methyl-5-acetylthiazole Derivatives and Other Thiazoles.
- Benchchem. (2025). Technical Support Center: Suzuki Coupling of 2-Bromo-5-methoxybenzothiazole.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(4), 735-753.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- ResearchGate. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Scribd. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole.
- NROChemistry. (n.d.). Sonogashira Coupling.
- University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄.
- BYJU'S. (n.d.). Lithium aluminium hydride.
- Common Organic Chemistry. (n.d.). Ester to Alcohol - Common Conditions.
- Wikipedia. (2024). Lithium aluminium hydride.
- Shroder, M. (n.d.). The Sonogashira Coupling.
- Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chen, et al. (2024).
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Hussain, A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules, 19(12), 20596-20612.
- ResearchGate. (2015). Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities.
- National Institutes of Health. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazoles.
- PubChem. (n.d.). 2-Bromothiazole-5-carboxylic acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemBK. (n.d.). This compound.
- National Institutes of Health. (2020). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease.
- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives.
- MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Mansour, A. M., et al. (2018). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1145-1156.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- National Institutes of Health. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.
- National Institutes of Health. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- PubMed. (2018). Advances in 2-substituted benzothiazole scaffold-based chemotherapeutic agents.
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- 17. gold-chemistry.org [gold-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromothiazole-5-methanol
Welcome to the dedicated technical support guide for the synthesis of 2-Bromothiazole-5-methanol. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. Our goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your yields. We will explore the causality behind experimental choices, ensuring that every step is a self-validating part of a robust process.
Overview of Synthetic Strategies
The synthesis of this compound (C₄H₄BrNOS) can be approached through several primary routes, each with its own set of advantages and challenges. The most common strategies originate from a pre-functionalized 2-bromothiazole core, typically at the 5-position. The choice of starting material dictates the final transformation step.
| Route | Starting Material | Key Transformation | Pros | Cons |
| Route A | 2-Bromothiazole-5-carboxylic acid | Reduction | Readily available starting material. | Requires strong reducing agents (e.g., LiAlH₄) which can have side reactions. |
| Route B | 2-Bromothiazole-5-carboxylic acid ethyl ester | Reduction | Milder reducing agents can be used (e.g., LiBH₄, DIBAL-H); better solubility.[1] | Requires an additional esterification step from the carboxylic acid. |
| Route C | 2-Bromothiazole | Lithiation/Grignard & Formylation | Direct functionalization of the C-5 position. | Can be difficult to control; risk of side reactions like debromination or reaction at C-2.[2][3][4] |
| Route D | 2-Bromothiazole-5-carbaldehyde | Reduction | High-yielding final step with mild reducing agents (e.g., NaBH₄). | The starting aldehyde may not be as common as the carboxylic acid. |
This guide will primarily focus on troubleshooting issues related to these common pathways.
Troubleshooting Guide: Enhancing Your Yield
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Q1: My reaction yield is significantly lower than expected or has failed completely. What are the primary causes?
A1: Low or no yield is the most common complaint, and it can almost always be traced back to one of three areas: reagent quality, reaction conditions (especially atmosphere and temperature), or the chosen synthetic route's inherent challenges.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yields.
Detailed Breakdown:
-
Reagent Integrity:
-
Organometallic Reagents (n-BuLi, t-BuLi, Grignards): These are extremely sensitive to air and moisture.[5] An improperly stored or old bottle of n-BuLi will have a significantly lower molarity than stated. Action: Titrate your organolithium reagent before use or purchase a new, sealed bottle. For Grignard reactions, ensure magnesium turnings are fresh and the surface is activated, often with a crystal of iodine or 1,2-dibromoethane.[6]
-
Reducing Agents (LiAlH₄, NaBH₄): Lithium aluminum hydride reacts violently with water. Sodium borohydride is more stable but will decompose in acidic media or over time if stored improperly. Action: Use freshly opened containers and ensure solvents are scrupulously dried.
-
2-Bromothiazole Precursor: Impurities in your starting material (e.g., 2-bromothiazole-5-carboxylic acid) will carry through and complicate the reaction and purification. Action: Verify the purity of your starting material by NMR or melting point. Recrystallize if necessary.
-
-
Reaction Atmosphere:
-
The Critical Role of an Inert Atmosphere: For any step involving organolithium or Grignard reagents, the system must be free of oxygen and water. Oxygen can lead to oxidized side products, and water will instantly quench the reagent, halting the reaction.[4]
-
Action: Ensure all glassware is oven or flame-dried immediately before use. The reaction should be conducted under a positive pressure of dry argon or nitrogen. Use dry, degassed solvents.
-
-
Temperature Control:
-
Lithiation Reactions: The lithiation of 2-bromothiazole is highly temperature-dependent. The reaction is typically performed at very low temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions and decomposition.[2][3] Allowing the temperature to rise prematurely can lead to a cascade of undesired products.
-
Reductions: While NaBH₄ reductions can often be run at room temperature, LiAlH₄ reactions are typically started at 0 °C and allowed to warm to control the initial exotherm.
-
Q2: I'm observing a significant amount of debrominated product. How can I prevent this?
A2: The C-Br bond at the 2-position of the thiazole ring is susceptible to cleavage, particularly during metal-halogen exchange or lithiation attempts. The electron-deficient nature of the C2 position makes it prone to nucleophilic attack or deprotonation.[7][8]
-
Cause 1: Incorrect Choice of Lithiating Agent. Strong, sterically bulky bases like t-butyllithium (t-BuLi) can sometimes cause Br/Li exchange at the 2-position, even at low temperatures.[2][3]
-
Recommended Action: For selective deprotonation at the 5-position, Lithium Diisopropylamide (LDA) is often a better choice, as it is a strong, non-nucleophilic base less prone to Br/Li exchange.[2][3] The reaction must still be maintained at low temperatures (e.g., -70 °C).
-
Cause 2: Grignard Formation Issues. Direct formation of the Grignard reagent at the 2-position (2-thiazolylmagnesium bromide) can be challenging. An alternative is a halogen-metal exchange, for example, reacting 2-bromothiazole with isopropylmagnesium chloride. However, this can still lead to complex equilibria.
-
Recommended Action: If you are pursuing a Grignard-based route and experiencing debromination, consider switching to a lithiation-borylation-Suzuki coupling sequence, which can offer more control.[9]
Q3: My purification by column chromatography is giving poor recovery. What's happening?
A3: this compound, containing both a basic nitrogen atom in the thiazole ring and a hydroxyl group, can be problematic on silica gel.
-
Cause: The slightly acidic nature of standard silica gel can lead to strong binding or decomposition of the product on the column, resulting in streaking and low recovery. The nitrogen atom can coordinate strongly to the silica surface.
-
Recommended Actions:
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in your eluent containing a small amount of a neutralising amine, such as triethylamine (~0.5-1% v/v). This deactivates the acidic sites.
-
Switch Stationary Phase: Consider using neutral alumina instead of silica gel for your column.
-
Alternative Purification: If the product is a solid, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) may be a more efficient purification method.
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is recommended for the highest and most reliable yield? A: For reliability and scalability, Route B (Reduction of 2-Bromothiazole-5-carboxylic acid ethyl ester) is often preferred. The ester is typically a well-behaved, crystalline solid that is easier to purify than the corresponding carboxylic acid. Its reduction can be achieved with high yields using reagents like Lithium Borohydride (LiBH₄) or Diisobutylaluminium hydride (DIBAL-H), which are generally more selective and less harsh than LiAlH₄.[1]
Q: Can I use palladium-catalyzed cross-coupling reactions to synthesize this molecule? A: Yes, though it's a less direct route. For instance, you could perform a Sonogashira coupling on 2,5-dibromothiazole with trimethylsilylacetylene, selectively reacting at the more reactive 5-position, followed by deprotection and hydration of the alkyne to an aldehyde, and subsequent reduction.[10] Alternatively, a Suzuki coupling could introduce a boronic ester at the 5-position, which could then be oxidized to the alcohol.[11][12] These are multi-step routes that are more complex than a simple reduction but offer high functional group tolerance.[13]
Palladium-Catalyzed Cross-Coupling Concepts
Caption: Common cross-coupling reactions applicable to 2-bromothiazole.[14][15][16]
Q: What are the key safety precautions for this synthesis? A:
-
Organolithium Reagents: These are pyrophoric and will ignite on contact with air.[5] They must be handled exclusively under an inert atmosphere using proper syringe and cannula techniques. Always have a Class D fire extinguisher available.
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water to produce flammable hydrogen gas. Quenching must be done carefully and at low temperatures.
-
2-Bromothiazole: Like many organobromides, it should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
Detailed Experimental Protocol
Recommended Protocol: Synthesis via Reduction of Ethyl 2-Bromothiazole-5-carboxylate (Route B)
This protocol is a representative method and may require optimization based on your specific setup and scale.
Step 1: Esterification of 2-Bromothiazole-5-carboxylic acid
-
Suspend 2-Bromothiazole-5-carboxylic acid (1.0 eq) in absolute ethanol (approx. 10-20 mL per gram of acid).
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise. The mixture will warm, and the solid will dissolve.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Allow the reaction to cool to room temperature and then concentrate under reduced pressure to remove the excess ethanol and SOCl₂.
-
Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl ester, which can be purified by column chromatography or recrystallization.
Step 2: Reduction of the Ester to this compound
-
Dissolve the purified ethyl 2-bromothiazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Lithium Borohydride (LiBH₄, 2.0 M in THF, 1.5 eq) dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction back to 0 °C.
-
CAREFULLY quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, pre-treated with 1% Et₃N in the eluent, typically a hexane/ethyl acetate gradient) to afford this compound as a pure solid.
References
- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.Current Chemistry Letters.[Link]
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.PubMed Central.[Link]
- Synthesis of 2-bromo-5-carboxythiazole.PrepChem.com.[Link]
- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
- Heck reaction.Wikipedia.[Link]
- Synthesis, Reactions and Medicinal Uses of Thiazole.Pharmaguideline.[Link]
- Sonogashira coupling.Wikipedia.[Link]
- Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycet
- Heck Coupling.NROChemistry.[Link]
- Thiazole.Wikipedia.[Link]
- Heck Reaction.Organic Chemistry Portal.[Link]
- Suzuki reaction.Wikipedia.[Link]
- Sonogashira Coupling.Organic Chemistry Portal.[Link]
- Experimental protocol for conducting Grignard reaction for synthesis of an alcohol.Reddit.[Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.National Institutes of Health (NIH).[Link]
- Heck Reaction.Chemistry LibreTexts.[Link]
- Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.Slideshare.[Link]
- Grignard Reaction.Organic Chemistry Portal.[Link]
- The Grignard Reaction.University of Missouri–St. Louis.[Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.PubMed Central.[Link]
- Thiazole.CUTM Courseware.[Link]
- The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds 1,2.Scite.ai.[Link]
- Heck Reaction.University of Regensburg.[Link]
- This compound.ChemBK.[Link]
- 2-Bromothiazole-5-carboxylic acid.PubChem.[Link]
- This compound, min 98%, 10 grams.CP Lab Safety.[Link]
- Standard Lithiation–Borylation A user's guide.
- Mechanism of aromatic lithiation reactions--Importance of steric factors.Indian Academy of Sciences.[Link]
- Lithiation Reaction.American Chemical Society.[Link]
- Methanol Synthesis Loop Troubleshooting.Slideshare.[Link]
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- 9. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Heck Reaction [organic-chemistry.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Purification of 2-Bromothiazole-5-methanol
Welcome to the technical support center for 2-Bromothiazole-5-methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. The purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final drug candidates. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common purification challenges.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product shows multiple spots on TLC after synthesis. How do I remove starting materials and reaction byproducts?
Answer:
This is a common issue stemming from incomplete reactions or side reactions. The optimal purification strategy depends on the nature of the impurities. The primary methods are column chromatography and recrystallization.
Core Directive: Characterize Your Impurities Before attempting purification, it is crucial to identify the impurities. A proton NMR of the crude material can often reveal the presence of unreacted starting materials or common byproducts. The polarity of these impurities relative to your product will dictate the best purification strategy.
Solution A: Purification by Flash Column Chromatography
Flash column chromatography is the most versatile method for separating compounds with different polarities.[1] It is particularly effective when impurities have Rf values that are distinct from the product.
Causality Behind the Method: Chromatography separates molecules based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[1] Non-polar compounds travel faster up the column with the mobile phase, while polar compounds, like this compound with its hydroxyl group, interact more strongly with the silica and elute more slowly.
Detailed Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small sample of your crude material in a solvent like dichloromethane or ethyl acetate.
-
Spot this solution on a TLC plate and develop it in various solvent systems. A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate.[2]
-
The goal is to find a solvent system where the desired product, this compound, has a Retention Factor (Rf) of approximately 0.2-0.3.[2] This Rf value typically provides the best separation on a column.[1]
Table 1: Recommended Starting Solvent Systems for TLC Analysis Solvent System (v/v) Typical Application/Notes 30% Ethyl Acetate / 70% Hexanes A good starting point for moderately polar compounds. 50% Ethyl Acetate / 50% Hexanes For eluting more polar products or faster elution. 5% Methanol / 95% Dichloromethane Effective for highly polar compounds that do not move in Hex/EtOAc.[3] 100% Dichloromethane Useful for identifying very non-polar impurities. -
-
Column Packing ("Wet Packing" Method):
-
Prepare a slurry of silica gel in your chosen low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes).
-
Pour the slurry into your column and use gentle air pressure to pack the silica bed uniformly, avoiding cracks or channels.[4]
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[4]
-
-
Sample Loading ("Dry Loading" Method):
-
Dry loading is often superior for achieving sharp bands and good separation.[2]
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to first elute non-polar impurities, followed by your desired product.[2]
-
Collect fractions and monitor their composition by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.[2]
-
Solution B: Purification by Recrystallization
Recrystallization is an excellent technique if you have a solid product and the impurities have different solubility profiles than your compound.[5]
Causality Behind the Method: This method relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution slowly cools, the solubility of the desired compound decreases, causing it to form pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[5][6]
Detailed Experimental Protocol: Recrystallization
-
Solvent Screening:
-
The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[6]
-
Test small amounts of your crude product in different solvents (e.g., water, ethanol, isopropanol, hexanes, ethyl acetate, or a mixture). A Hexanes/Ethyl Acetate or Methanol/Water system is often a good choice.[7][8]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.[9]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals and excluding impurities.[6]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[8]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum.
-
Question 2: My compound seems to be degrading on the silica gel column, leading to low recovery. What should I do?
Answer:
Thiazole-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel. Degradation on the column is a common cause of poor yield.
Possible Causes:
-
Acidity of Silica Gel: Standard silica gel has an acidic surface (due to silanol groups) which can catalyze the degradation of sensitive molecules.
-
Prolonged Contact Time: A very slow-running column increases the time your compound spends in contact with the stationary phase, increasing the chance of degradation.
Troubleshooting Steps:
-
Assess Stability with 2D TLC: Before running a large column, spot your compound on a TLC plate. Run the plate in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the spot remains a single point on the diagonal, your compound is likely stable. If a new spot appears or streaking occurs, it suggests degradation on the silica.[2]
-
Use Deactivated Silica: You can neutralize the silica gel by preparing a slurry with a small percentage of a base, like triethylamine (e.g., 1% triethylamine in your mobile phase), before packing the column. This is particularly useful for purifying amine-containing compounds or other acid-sensitive molecules.[3]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[3] However, always test for stability and separation on a TLC plate first.
-
Minimize Contact Time: Use a coarser mesh silica gel or apply slightly more pressure to increase the flow rate, reducing the time the compound is on the column.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
Based on typical synthetic routes for thiazole derivatives, potential impurities could include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be precursors like 2-aminothiazole derivatives.[10][11]
-
Over-brominated or Under-brominated Species: If the reaction involves bromination, you might see related thiazoles with different bromine substitutions.[12]
-
Byproducts from Side Reactions: Thiazole synthesis can sometimes yield isomeric or rearranged products.[13][14]
-
Reagents: Residual reagents used in the synthesis, such as N-Bromosuccinimide (NBS) or bromine.[12]
Q2: How do I choose between column chromatography and recrystallization?
The choice depends on the physical state of your product and the nature of the impurities.
| Method | Best For... | Not Ideal For... |
| Column Chromatography | Oily or non-crystalline products; separating mixtures with closely related polarities.[1] | Compounds that are unstable on silica gel. |
| Recrystallization | Crystalline solids; removing small amounts of impurities with different solubility profiles.[5] | Oily products; separating large quantities of impurities with similar solubility. |
Q3: What analytical methods are best for assessing the purity of my final product?
Accurate purity assessment is crucial.[15]
-
High-Performance Liquid Chromatography (HPLC): This is a robust and widely used technique for routine purity checks and quantification.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both purity information (from the LC trace) and mass confirmation of your product and any impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can be used to detect impurities, often without the need for a reference standard.
-
Melting Point: A sharp melting point close to the literature value (46-48 °C) is a good indicator of high purity for a solid compound.[16]
Q4: What are the recommended storage conditions for purified this compound?
Proper storage is essential to maintain the integrity of the compound.
-
Temperature: Store in a cool place.[17] Some suppliers recommend refrigerated storage (2-8°C).
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated area to protect it from moisture and air.[17][18]
Visualized Workflows
Troubleshooting Purification Issues
Caption: A decision tree for troubleshooting purification strategies.
Standard Flash Column Chromatography Workflow
Caption: Step-by-step workflow for flash column chromatography.
References
- Vertex AI Search. (n.d.). MSDS of (2-Bromo-thiazol-5-YL)-methanol.
- BenchChem. (2025). Purification of crude 2-Bromo-5-methoxybenzothiazole by column chromatography.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-methylthiazole.
- CP Lab Safety. (n.d.). This compound, min 98%.
- ChemBK. (n.d.). This compound.
- University of California, Irvine. (n.d.). Flash Column Chromatography.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-carboxythiazole.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Finetech Industry Limited. (n.d.). This compound.
- Columbia University. (2007). Experiment 8: Chromatography.
- BenchChem. (2025). Cross-validation of analytical methods for N-Boc-2-Amino-5-bromothiazole quantification.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Quora. (2017). How to recrystallize a product from methanol.
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?
- National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- ChemicalBook. (n.d.). 2-Amino-5-bromothiazole synthesis.
- National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Sunway Pharm Ltd. (n.d.). This compound.
- YouTube. (2012). O Chem Recrystallization Procedure.
- Biosynth. (n.d.). 2-Amino-5-bromothiazole.
- Sigma-Aldrich. (n.d.). 2-Bromothiazole.
- National Institutes of Health. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
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- 13. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chembk.com [chembk.com]
- 17. capotchem.cn [capotchem.cn]
- 18. fishersci.com [fishersci.com]
Technical Support Center: Purification of 2-Bromothiazole-5-methanol Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for removing impurities from reactions involving 2-Bromothiazole-5-methanol. Our focus is on providing practical, field-proven insights to enhance the purity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of debrominated starting material in my cross-coupling reaction. What is the likely cause and how can I minimize it?
A: The presence of your starting material without the bromine atom, (thiazol-5-yl)methanol, is a common impurity arising from a side reaction known as hydrodehalogenation. This is particularly prevalent in palladium-catalyzed reactions.
Primary Causes:
-
Reaction Temperature: High temperatures can promote this side reaction.
-
Choice of Base: Stronger bases can sometimes increase the rate of debromination.[1]
-
Solvent: The presence of protic sources in the solvent can lead to the replacement of bromine with hydrogen.[2]
Solutions:
-
Optimize Temperature: Try running the reaction at a lower temperature. If the reaction rate is too slow, a systematic study to find the optimal balance between reaction rate and impurity formation is recommended.[1]
-
Milder Base: Consider switching to a milder base, such as potassium carbonate (K₂CO₃) instead of stronger bases like potassium phosphate (K₃PO₄).[1]
-
Anhydrous Conditions: Ensure you are using anhydrous solvents and that your starting materials are dry, especially in reactions sensitive to protic species.[3]
Q2: My Suzuki coupling reaction with this compound is producing a significant amount of homocoupled boronic acid byproduct. How can I prevent this?
A: Homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura couplings. This occurs when two molecules of the boronic acid couple with each other.
Primary Cause:
-
Presence of Oxygen: Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II) species, which promotes the homocoupling pathway.[3][4]
Solutions:
-
Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.[3]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.[3]
Q3: I'm having difficulty removing the palladium catalyst from my final product. What are some effective purification strategies?
A: Residual palladium is a common issue in cross-coupling reactions. Here are a few strategies to address this:
-
Aqueous Workup: A standard aqueous workup can help remove the bulk of inorganic salts and some palladium residues.[5]
-
Filtration through Celite: After the reaction, diluting the mixture with an organic solvent and filtering it through a pad of Celite can help remove precipitated palladium.[6]
-
Silica Gel Chromatography: This is a very effective method for removing palladium residues. A well-chosen solvent system is key.[3]
-
Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step to remove trace impurities, including residual catalyst.[5]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, with a substrate like this compound, several challenges can arise.
Issue: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps & Rationale |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently. Consider using a pre-catalyst, or if using a Pd(II) source, ensure your ligand is not degraded. The purity of the palladium source is also crucial.[1] |
| Poor Ligand Choice | For heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often give better results than simpler ligands.[1] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical for the transmetalation step. A common starting point is an aqueous solution of a base like K₂CO₃ or K₃PO₄ in a solvent such as 1,4-dioxane or a toluene/water mixture.[1][3] |
| Protodeboronation of Boronic Acid | The boronic acid may be degrading. Ensure it is pure and dry. Running the reaction under strictly anhydrous conditions (if applicable) and a deoxygenated environment can mitigate this.[3] |
Workflow for a Typical Suzuki Coupling and Purification
Caption: A generalized workflow for Suzuki coupling and purification.
Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. When using this compound, the reaction can sometimes be sluggish or produce unwanted side products.
Issue: Sluggish Reaction or Incomplete Conversion
| Potential Cause | Troubleshooting Steps & Rationale |
| Catalyst System | The combination of the palladium precursor and ligand is crucial. For heteroaromatic substrates, specific ligand systems may be required. |
| Reaction Temperature | Higher temperatures generally increase the reaction rate. A systematic increase in temperature may be beneficial, but be mindful of potential degradation. |
| Base Strength | A stronger base can facilitate the deprotonation of the amine, which is a key step in the catalytic cycle. |
| Reaction with the Hydroxymethyl Group | The basic conditions can deprotonate the alcohol, potentially leading to side reactions. Protecting the alcohol as a silyl ether (e.g., TBS) before the amination can prevent this.[2] |
Experimental Protocol: Protection and Buchwald-Hartwig Amination
-
Protection of the Hydroxymethyl Group (Example with TBS-Cl):
-
Dissolve this compound in an anhydrous solvent like dichloromethane (DCM).
-
Add an amine base such as triethylamine or imidazole.
-
Add tert-butyldimethylsilyl chloride (TBS-Cl) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry and concentrate. Purify the TBS-protected intermediate by flash chromatography.
-
-
Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine the TBS-protected this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., XPhos), and a base (e.g., NaOt-Bu) in a reaction vessel.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat to the required temperature (typically 80-110 °C).
-
Monitor the reaction by LC-MS or TLC.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
-
If necessary, deprotect the TBS group using standard conditions (e.g., TBAF in THF) to yield the final product.
-
Guide 3: Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl halide. A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling).
Issue: Formation of Alkyne Homocoupling Byproduct
| Potential Cause | Troubleshooting Steps & Rationale |
| Presence of Oxygen | Similar to Suzuki homocoupling, oxygen can promote the oxidative homocoupling of the alkyne, especially in the presence of the copper(I) co-catalyst.[7] |
| Catalyst Concentration | High concentrations of the catalyst can sometimes favor the homocoupling pathway.[7] |
Solutions:
-
Rigorous Degassing: Employ stringent degassing procedures for all solvents and the reaction mixture.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to minimize homocoupling.[8]
Visualization of Common Cross-Coupling Side Reactions
Caption: Common side reactions in Suzuki and Sonogashira couplings.
References
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Bromo-5-methoxybenzothiazole. BenchChem.
- BenchChem Technical Support. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Boc-2-Amino-5-bromothiazole. BenchChem.
- BenchChem Technical Support. (2025). Technical Support Center: Suzuki Coupling of 2-Bromo-5-methoxybenzothiazole. BenchChem.
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Journal of Chemical and Pharmaceutical Research.
- Al-Romaigh, F. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]
- El-Sayed, N. N. E., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 29(23), 5109. [Link]
- BenchChem Technical Support. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
- BenchChem Technical Support. (2025). Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-5-methylanisole with Terminal Alkynes. BenchChem.
- Davoodnia, A., et al. (2013). Synthesis of some new 5- substituted of -aminothiazoles. Journal of Chemical and Pharmaceutical Research, 5(1), 147-152.
- Pukar, P., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(22), 6965. [Link]
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
- O'Brien, Z., & Guiry, P. J. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2735–2744. [Link]
- Fors, B. P., & Buchwald, S. L. (2010).
- ChemBK. (n.d.). This compound. [Link]
- BenchChem Technical Support. (2025). Preventing degradation of (5-Bromopyridin-2-yl)methanol during reactions. BenchChem.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Gudla, P., & Boodida, S. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Journal of Applicable Chemistry, 4(1), 318-322.
- Cross-Coupling Chemistry. University of Rochester.
- BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of 5-Bromothiazol-2-amine and 2-Amino-5-chlorothiazole in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Kim, J. H., & Kim, K. J. (2005). Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative. Journal of Crystal Growth, 280(1-2), 165-173.
- BenchChem Technical Support. (2025). A Comparative Guide to Synthetic Alternatives for (5-Bromopyridin-2-yl)methanol in Cross-Coupling Reactions. BenchChem.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. [Link]
- So, C. M., & Dai, W. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 11563–11570. [Link]
- BenchChem Technical Support. (2025). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid. BenchChem.
- PubMed. (n.d.). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. [Link]
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Suzuki Coupling of N-Boc-2-Amino-5-bromothiazole. BenchChem.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- MDPI. (n.d.). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
- MDPI. (n.d.). Applications of Chromatographic Separation Techniques in Food and Chemistry. [Link]
- ResearchGate. (n.d.). (PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
- PubMed Central (PMC). (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]
- PubMed Central (PMC). (n.d.). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. [Link]
- MDPI. (n.d.).
- ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-Bromothiazoles
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 2-bromothiazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of this powerful C-C bond-forming reaction. The thiazole motif is a cornerstone in medicinal chemistry, and its successful functionalization is often a critical step in drug discovery programs.[1]
However, 2-bromothiazoles present a unique set of challenges compared to simple aryl bromides. The electron-rich nature of the thiazole ring and the coordinating ability of the ring nitrogen can complicate the catalytic cycle, leading to side reactions and low yields. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when planning and executing Suzuki couplings with 2-bromothiazole derivatives.
Q1: What is a reliable set of starting conditions for coupling a generic 2-bromothiazole with an arylboronic acid?
A robust starting point is crucial. For a typical 2-bromothiazole, a combination of a modern palladium precatalyst with a bulky, electron-rich phosphine ligand is highly recommended. This helps to overcome the common challenge of catalyst inhibition by the thiazole nitrogen.[2]
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd₂(dba)₃ (1-2 mol%) / SPhos (2-4 mol%) OR SPhos Pd G2 Precatalyst (2 mol%) | Bulky, electron-rich ligands like SPhos accelerate the rate-limiting oxidative addition and prevent catalyst inhibition by the thiazole nitrogen.[3][4] Precatalysts ensure a reliable generation of the active Pd(0) species.[4] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) | These bases are highly effective and soluble in common solvent mixtures.[5][6] They are generally superior to weaker bases like Na₂CO₃ for challenging heteroaryl couplings. |
| Solvent System | 1,4-Dioxane / H₂O (4:1 to 10:1) OR Toluene / H₂O (4:1 to 10:1) | A biphasic solvent system is effective at dissolving the organic substrate, the inorganic base, and the catalyst complex.[7][8][9] |
| Temperature | 90 - 110 °C | Most Suzuki couplings of heteroaryl bromides require heating to achieve a reasonable reaction rate.[5][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Palladium(0) catalysts are sensitive to oxygen. Rigorous exclusion of air is mandatory to prevent catalyst deactivation and homocoupling side reactions.[3][10][11] |
Q2: My 2-bromothiazole substrate is electron-rich. How does this affect the reaction?
The electronic nature of the thiazole ring significantly impacts the oxidative addition step, which is often rate-limiting.[12][13] An electron-rich 2-bromothiazole (e.g., containing an amino or alkoxy group) will undergo oxidative addition more slowly than an electron-deficient one. To overcome this, you may need to:
-
Use a more electron-rich ligand: Ligands like SPhos or XPhos are designed to facilitate oxidative addition with electron-rich aryl halides.[4]
-
Increase the temperature: Cautiously increasing the temperature can provide the necessary energy to overcome the higher activation barrier.[7]
-
Expect potential side reactions: Electron-rich systems are more prone to protodebromination.[4][7]
Q3: Why is protodeboronation of my boronic acid a problem, and how can I prevent it?
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming your nucleophile without forming the desired product.[6] This is particularly problematic with electron-rich or sterically hindered boronic acids.
Strategies to Minimize Protodeboronation:
-
Use an Excess of Boronic Acid: Employing 1.5 to 2.0 equivalents of the boronic acid can help drive the reaction towards the desired cross-coupling.[6]
-
Switch to Boronic Esters: Pinacol (Bpin) or MIDA boronic esters are often more stable and less susceptible to protodeboronation than their corresponding boronic acids.[6][14]
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, water is the proton source for this side reaction. If protodeboronation is severe, switching to anhydrous conditions with a base like potassium fluoride (KF) may be beneficial.[15]
Troubleshooting Guide
Even with optimized conditions, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | Inactive Catalyst/Ligand: The Pd(0) species is not forming or is being poisoned. Oxygen is a common culprit. | Ensure rigorous degassing of solvents and the reaction vessel.[10][11] Use a high-quality precatalyst. Screen different bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).[2][7] |
| Suboptimal Base or Solvent: Poor solubility of reagents or insufficient base strength to promote transmetalation. | Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃).[7] If solubility is an issue, try a more polar solvent like DMF or 2-MeTHF, but be aware that these can be harder to remove.[7] | |
| Insufficient Temperature: The activation energy for oxidative addition is not being met. | Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition by TLC or LC-MS.[7][11] | |
| 2. Significant Protodebromination | Base is too Strong / Temperature too High: These conditions can favor the pathway where the aryl halide is reduced. | Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃).[7] Reduce the reaction temperature. |
| Ligand Choice: Some ligands may favor pathways leading to debromination. | Experiment with different phosphine ligands. Sometimes a slightly less electron-rich ligand can disfavor this side reaction. | |
| N-H on Thiazole Ring: If your substrate has an acidic proton (e.g., 2-amino-5-bromothiazole), deprotonation can increase the ring's electron density, promoting debromination. | Protect the N-H group with a suitable protecting group (e.g., Boc) prior to the coupling reaction.[4] | |
| 3. Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can mediate the oxidative homocoupling of the boronic acid.[10][16] | This is the most common cause. Rigorous degassing is essential. Use several freeze-pump-thaw cycles for the solvent or sparge with argon for at least 30 minutes.[6][10] |
| Use of a Pd(II) Precursor: Some Pd(II) salts can promote homocoupling before being reduced to the active Pd(0) state. | Use a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that is designed for clean generation of Pd(0).[3][10] | |
| 4. Difficult Purification | Formation of Byproducts: Side products like homocoupled boronic acid or protodebrominated starting material co-elute with the product. | Address the root cause of the side reaction using the steps above. An acid/base wash during workup can sometimes help remove unreacted boronic acid. |
| Residual Palladium: The final compound is contaminated with palladium. | Treat the crude product solution with a palladium scavenger (e.g., silica-bound thiol) before final purification. |
Visualized Mechanisms and Workflows
Understanding the underlying processes is key to effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination, which regenerate the active catalyst.[5][12][17][18]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a logical diagnostic process can quickly identify the problem.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a general Suzuki coupling reaction. Note: This is a starting point and should be optimized for each specific set of substrates.
Protocol: General Suzuki Coupling of a 2-Bromothiazole
Materials:
-
2-Bromothiazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G2, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv, finely ground)
-
Solvent (e.g., 1,4-Dioxane, degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial, magnetic stir bar, condenser (if heating > solvent boiling point)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame- or oven-dried Schlenk flask containing a magnetic stir bar, add the 2-bromothiazole (e.g., 1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.5 mmol), and the palladium precatalyst (0.02 mmol).[5]
-
Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate the atmosphere, then backfill with argon. Repeat this vacuum/argon cycle three times to ensure all oxygen is removed.[5][10]
-
Solvent Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane (e.g., 4 mL) followed by the degassed water (e.g., 1 mL) via syringe. The reaction mixture should be stirred briefly to ensure mixing.[5][7][19]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[6]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 2-bromothiazole starting material is consumed (typically 2-24 hours).[5][7]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL). Separate the layers. Wash the organic layer with water and then with brine.[5][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[2][5]
References
- Technical Support Center: Optimizing Suzuki Coupling of N-Boc-2-Amino-5-bromothiazole. Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reaction of 2-Bromo-4-phenylthiazole. Benchchem.
- Technical Support Center: Troubleshooting Suzuki Coupling with Bromotriphenylethylene. Benchchem.
- Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Bromothiazoles. Benchchem.
- Technical Support Center: Troubleshooting Suzuki Coupling of 4-Bromo-2-(methylsulfonyl)benzaldehyde. Benchchem.
- Suzuki reaction. Wikipedia. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines. Benchchem.
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids. Benchchem.
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-phenylthiazole. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry Europe. [Link]
- Technical Support Center: Optimization of Suzuki Coupling with Bromo-Pyrazole Substr
- Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-6-isopropylpyrazine. Benchchem.
- Failed suzuki coupling, any suggenstions? Reddit. [Link]
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling [organic-chemistry.org]
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- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Bromothiazole-5-methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of (2-bromothiazol-5-yl)methanol. This molecule is a crucial heterocyclic building block in medicinal chemistry and materials science.[1] However, its synthesis can be accompanied by specific side reactions that impact yield, purity, and scalability.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles.
Section 1: Overview of Common Synthetic Pathways
Two primary routes are commonly employed to synthesize 2-bromothiazole-5-methanol. The choice of pathway often depends on the availability of starting materials and tolerance for specific reagents.
-
Route A: Formylation-Reduction Pathway. This is a two-step sequence starting from 2-bromothiazole. The C5 position is first functionalized with a formyl group via an electrophilic substitution reaction, typically the Vilsmeier-Haack reaction.[2][3] The resulting aldehyde is then selectively reduced to the primary alcohol.
-
Route B: Halogen-Metal Exchange & Electrophilic Quench. This route often starts from 2,5-dibromothiazole. A selective bromine-lithium exchange at the more reactive C5 position is performed at low temperatures, followed by quenching the resulting organolithium species with an electrophile like N,N-Dimethylformamide (DMF) or paraformaldehyde to install the hydroxymethyl precursor.[4]
Caption: High-level overview of the two primary synthetic routes to this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Category A: Issues with Halogen-Metal Exchange / Lithiation at C5
Q1: I am attempting the lithiation of 2,5-dibromothiazole with n-BuLi followed by a DMF quench, but my yield is low and I see multiple byproducts, including 2-bromothiazole and what looks like a homocoupled species. What is going wrong?
Answer: This is a classic problem stemming from the high reactivity of organolithium reagents and the nature of the thiazole ring. There are several competing side reactions at play:
-
Premature Quenching: Organolithium reagents are extremely strong bases and will react instantly with any acidic protons.[5] Trace amounts of water in your solvent (THF) or on your glassware are the most common culprits, leading to the formation of 2-bromothiazole.
-
Incorrect Site of Lithiation: While the C5-Br bond is generally more reactive to lithium-halogen exchange than the C2-Br bond, this selectivity is highly dependent on conditions.[4] Using an excess of n-BuLi or allowing the temperature to rise above -70 °C can lead to exchange at C2 or even di-lithiation.
-
Wurtz-Type Homocoupling: The generated 2-bromo-5-lithiothiazole is a potent nucleophile and can react with the starting material, 2,5-dibromothiazole, to form a bromo-bithiazole impurity. This is more prevalent if there are localized areas of high reagent concentration.
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: Glassware must be oven-dried (>120 °C) or flame-dried under vacuum and cooled under a stream of dry argon or nitrogen.[6] Use freshly distilled anhydrous THF or a high-quality commercial solvent from a sealed bottle.
-
Temperature Control: Maintain the reaction temperature strictly at -78 °C (a dry ice/acetone bath is ideal) during the addition of n-BuLi and for at least 30 minutes afterward to ensure selective C5-lithiation.[4]
-
Reagent Stoichiometry & Addition: Use a slight excess (1.05-1.1 equivalents) of accurately titrated n-BuLi. Add the n-BuLi dropwise to a stirred solution of the dibromothiazole to avoid localized high concentrations that favor side reactions.
-
Reverse Addition: For the quench, consider transferring the generated organolithium solution via cannula into a cold (-78 °C) solution of the electrophile (DMF). This ensures the electrophile is always in excess, minimizing coupling reactions.
Q2: I want to avoid using 2,5-dibromothiazole. Can I perform a direct deprotonation of 2-bromothiazole at C5? I tried using n-BuLi but the reaction was messy.
Answer: Yes, direct C5 deprotonation is a viable strategy, but your choice of base is critical. Using n-butyllithium (n-BuLi) is problematic because it can act as both a base and a nucleophile, leading to two primary issues:
-
Competitive Bromine-Lithium Exchange at C2: The C2 proton of the thiazole ring is acidic, but the C2 position is also susceptible to bromine-lithium exchange with n-BuLi. This leads to a mixture of lithiated species and low regioselectivity.[7]
-
Addition to the Thiazole Ring: Strong, nucleophilic bases like n-BuLi can potentially add to the electrophilic thiazole ring system, leading to complex byproducts.
The solution is to use a strong, non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is the reagent of choice for this transformation.[7][8] It is an exceptionally poor nucleophile due to its bulk and will selectively deprotonate the most acidic proton at C5 without promoting significant halogen exchange at C2.
| Reagent | Primary Action on 2-Bromothiazole | Suitability for C5 Lithiation |
| n-BuLi | Mixture of C2 Br-Li exchange and C5 deprotonation | Poor |
| t-BuLi | Primarily C2 Br-Li exchange; can cause di-lithiation | Very Poor[8] |
| LDA | Selective C5 deprotonation (kinetic base) | Excellent[7] |
Category B: Issues with Vilsmeier-Haack Formylation
Q3: My Vilsmeier-Haack formylation of 2-bromothiazole is very slow and gives a low yield of the aldehyde. How can I optimize this reaction?
Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its efficiency is highly dependent on the electron density of the aromatic substrate.[9] The 2-bromothiazole ring is considered electron-deficient due to the electronegativity of the nitrogen heteroatom and the electron-withdrawing inductive effect of the bromine atom. This inherent low reactivity is the primary reason for sluggish reactions.
Key Optimization Parameters:
-
Temperature: While many Vilsmeier-Haack reactions are run at or below room temperature, electron-deficient substrates often require heating.[10] A systematic increase in temperature (e.g., 40 °C, 60 °C, 80 °C) should be explored while monitoring the reaction by TLC.
-
Stoichiometry of Vilsmeier Reagent: The Vilsmeier reagent is formed from phosphorus oxychloride (POCl₃) and DMF.[11] Using a larger excess of the pre-formed or in-situ generated reagent can increase the reaction rate. Start with 1.5 equivalents and consider increasing to 2.0 or even 3.0 equivalents.
-
Reaction Time: These reactions can require extended periods. Monitor the consumption of the starting material over 12-24 hours.
-
Solvent: While DMF often serves as both reagent and solvent, using an inert co-solvent like 1,2-dichloroethane (DCE) can sometimes improve outcomes, especially at higher temperatures.
| Parameter | Starting Point | Optimization Range | Rationale |
| Temperature | Room Temp | 25 °C to 80 °C | Overcomes high activation energy of the electron-deficient ring.[10] |
| POCl₃ Equiv. | 1.5 | 1.5 to 3.0 | Increases concentration of the active electrophile.[2] |
| Reaction Time | 6 hours | 6 to 24 hours | Allows slow reactions to proceed to completion. |
Category C: Issues with Aldehyde Reduction
Q4: During the NaBH₄ reduction of 2-bromothiazole-5-carbaldehyde, I'm observing an impurity with a different mass spec signal that suggests loss of bromine. Is hydrodebromination a known side reaction?
Answer: Yes, hydrodebromination can be a problematic side reaction during the reduction of bromo-heterocycles, even with a mild reducing agent like sodium borohydride (NaBH₄). While NaBH₄ is highly chemoselective for the carbonyl group, the thiazole ring system can facilitate this unwanted reaction under certain conditions.
Factors Promoting Hydrodebromination:
-
Elevated Temperature: Running the reduction at room temperature for extended periods or heating the reaction can increase the rate of debromination.
-
pH of the Medium: The reaction mechanism can be sensitive to pH.
-
Impurities: Trace metal impurities in the reagents or starting material can sometimes catalyze the cleavage of the C-Br bond.
-
Solvent: The choice of alcohol as a solvent can influence the reaction rate and side reactions.
Troubleshooting Protocol:
-
Lower the Temperature: Perform the reduction at 0 °C using an ice bath. Add the NaBH₄ portion-wise to control any exotherm.
-
Monitor Closely: Follow the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours at 0 °C. Quench the reaction as soon as the starting aldehyde is consumed to prevent over-reduction or side reactions.
-
Use High-Purity Reagents: Ensure the quality of your 2-bromothiazole-5-carbaldehyde and sodium borohydride.
-
Alternative Reducing Agents: If the problem persists, consider using a bulkier, more selective reducing agent like sodium triacetoxyborohydride, although this is less common for simple aldehyde reductions.
Section 3: Visualization of Key Reaction vs. Side Reaction
The choice of an organolithium reagent is critical for regioselectivity when functionalizing 2-bromothiazole. The following diagram illustrates the desired pathway using LDA versus the common side reactions observed with n-BuLi.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. acs.org [acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
- 11. ijpcbs.com [ijpcbs.com]
preventing debromination of 2-Bromothiazole-5-methanol
A Guide to Preventing Debromination in Synthetic Applications
Welcome to the Technical Support Center for 2-Bromothiazole-5-methanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we address the common challenge of premature debromination, providing in-depth, evidence-based troubleshooting strategies and preventative protocols to ensure the success of your experiments.
Section 1: Frequently Asked Questions - Understanding the Instability
This section addresses the fundamental reasons behind the lability of the C2-bromine bond on the thiazole ring.
Q1: Why is my this compound undergoing debromination so easily?
A1: The debromination of this compound is primarily due to the electronic nature of the thiazole ring. Thiazole is an electron-deficient heterocycle, which makes the C-Br bond at the 2-position susceptible to cleavage under various conditions, particularly during metal-catalyzed cross-coupling reactions.[1] The primary mechanisms are:
-
Reductive Dehalogenation: This is the most common pathway, especially in palladium-catalyzed reactions like Suzuki or Sonogashira couplings.[2][3] It occurs when a palladium-hydride species (Pd-H) is formed in the catalytic cycle. This species can then react with your starting material in a side reaction, replacing the bromine with a hydrogen atom.[2][3]
-
Protonolysis: In the presence of a proton source (like residual water or acidic impurities) and a suitable catalyst or base, the C-Br bond can be cleaved and replaced by a hydrogen atom. This is a known side reaction for various aryl halides.[2][4]
Q2: Are there specific reaction conditions that are known to promote debromination?
A2: Yes, several factors can significantly increase the rate of debromination:
-
High Temperatures: Elevated temperatures or prolonged reaction times can lead to catalyst decomposition and the formation of unwanted side products, including the debrominated species.[2]
-
Choice of Base: Certain bases, especially those containing β-hydrogens or those that can act as hydrogen donors, can facilitate the formation of palladium-hydride species, which are key culprits in reductive dehalogenation.[3]
-
Presence of Impurities: Water, oxygen, and other impurities in solvents or reagents can interfere with the catalytic cycle, promoting side reactions like homocoupling and dehalogenation.[2][5]
-
Catalyst System: The choice of palladium source and ligand is critical. Some ligands may not be robust enough to stabilize the palladium(0) active species, leading to the formation of palladium black and off-cycle reactions.[2]
Section 2: Troubleshooting Guide for Common Reactions
This section provides specific advice for mitigating debromination in frequently used synthetic transformations.
Focus: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)
Problem: My LC-MS analysis shows a significant peak corresponding to the mass of Thiazole-5-methanol, indicating extensive debromination.
Below is a decision-making workflow to troubleshoot this common issue.
Caption: Troubleshooting workflow for debromination.
Q: I'm performing a Suzuki coupling. Which specific components should I change first?
A: Start with the least invasive changes.
-
Re-evaluate your base. If you are using a base like sodium ethoxide or other alkoxides, these can serve as hydrogen sources. Switch to a milder, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]
-
Lower the temperature. Many cross-coupling reactions can proceed at lower temperatures with the right catalyst system. Try running the reaction at 60-80 °C instead of refluxing at higher temperatures.
-
Change your palladium source and ligand. Instead of using Pd(PPh₃)₄, which can be sensitive, consider a more robust pre-catalyst paired with a bulky, electron-rich phosphine ligand like SPhos or RuPhos. These ligands can promote the desired reductive elimination over the undesired dehalogenation pathway.[2]
Quantitative Comparison of Reaction Parameters
| Parameter | Standard Condition (High Debromination Risk) | Recommended Condition (Low Debromination Risk) | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with SPhos/RuPhos or a pre-catalyst | Bulky, electron-rich ligands accelerate reductive elimination and stabilize the catalyst.[2] |
| Base | NaOEt, K₂CO₃ in aqueous solution | K₃PO₄, Cs₂CO₃ (anhydrous) | Avoids protic sources and bases that can generate hydride species.[2][5] |
| Solvent | Toluene/EtOH/H₂O | Dioxane, THF (anhydrous, degassed) | Minimizes water content, which can lead to protodeboronation and protonolysis.[2] |
| Temperature | 100-110 °C | 60-80 °C | Lower temperatures reduce the rate of catalyst decomposition and side reactions.[2] |
Section 3: Recommended Protocols & Best Practices
Adherence to rigorous experimental technique is paramount for success.
Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried overnight and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To a Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of dioxane. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the remaining anhydrous, degassed dioxane to the flask.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The goal is to stop the reaction as soon as the starting material is consumed to prevent product degradation or side reactions from prolonged heating.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Visualizing the Optimized Workflow
Caption: Optimized experimental workflow.
By implementing these informed strategies and maintaining rigorous experimental control, you can significantly suppress the undesired debromination of this compound, leading to higher yields and purer products in your synthetic endeavors.
References
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling of 2-Bromo-5-methoxybenzothiazole.
- Benchchem. (2025). How to avoid side reactions in 2-Bromo-5-iodothiazole Suzuki coupling.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010, 217-220.
- MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst.
- Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organic Letters, 3(16), 2485-2488.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Donham, L. L., & Gronert, S. (2019). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 84(9), 5757-5762.
- Semantic Scholar. (n.d.). Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands.
- ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ChemBK. (n.d.). This compound.
- PubMed. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Journal of Organic Chemistry, 82(11), 5947-5951.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
Sources
stability issues of 2-Bromothiazole-5-methanol under acidic conditions
Welcome to the technical support center for 2-Bromothiazole-5-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My assay involving this compound is showing variable results when performed in an acidic mobile phase. What could be the underlying cause?
A1: Variability in assay results when using an acidic mobile phase with this compound often points to on-column degradation of the analyte. The thiazole ring, particularly when substituted with both a bromine atom and a hydroxymethyl group, can be susceptible to acid-catalyzed reactions. The lone pair of electrons on the nitrogen and sulfur atoms can be protonated in an acidic environment, which can activate the ring towards nucleophilic attack or facilitate rearrangement and decomposition. It is crucial to assess the stability of the compound under your specific analytical conditions.
Q2: What are the likely degradation pathways for this compound under acidic conditions?
A2: Based on the chemical structure of this compound, several acid-catalyzed degradation pathways are plausible. Understanding these potential pathways is the first step in troubleshooting and mitigating stability issues.
-
Hydrolysis of the Bromine: The C2 position of the thiazole ring is susceptible to nucleophilic substitution. Under acidic conditions, protonation of the ring can facilitate the displacement of the bromide ion by water or other nucleophiles present in the medium, leading to the formation of 2-hydroxythiazole-5-methanol.
-
Dehydration of the Methanol Group: The primary alcohol of the hydroxymethyl group can undergo acid-catalyzed dehydration to form a reactive carbocation intermediate. This intermediate could then lead to the formation of various byproducts, including ethers (if another alcohol is present) or polymeric materials.
-
Ring Opening: Severe acidic conditions (e.g., high acid concentration, elevated temperature) could potentially lead to the cleavage of the thiazole ring.
The following diagram illustrates the potential initial steps of degradation under acidic conditions:
Caption: Workflow for a forced degradation study of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Rapid and complete degradation of the main peak | The stress conditions (acid concentration, temperature) are too harsh. | Reduce the acid concentration (e.g., to 0.01 M HCl), lower the temperature, or shorten the incubation time. |
| No significant degradation observed | The compound is stable under the tested conditions, or the analytical method is not able to detect the degradants. | Increase the severity of the stress conditions (higher acid concentration or temperature). Ensure your analytical method can separate the parent compound from potential polar degradants. |
| Poor peak shape or resolution in HPLC analysis | The mobile phase is not optimized, or the column is not suitable. | Screen different mobile phase compositions (e.g., varying the organic modifier and pH). Test different column chemistries (e.g., C8, phenyl-hexyl). [1] |
| Mass balance is not achieved (sum of parent and degradants is less than 100%) | Some degradation products may not be UV-active or are not eluting from the column. | Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with UV. Ensure the analytical method is capable of eluting all components. |
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). 2003.
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.
- Lough, W. J., & Wainer, I. W. (Eds.). (2012). High performance liquid chromatography: fundamental principles and practice. Springer Science & Business Media.
- Niessen, W. M. (2006).
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Bromothiazole-5-methanol Reactions
Introduction
2-Bromothiazole-5-methanol is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its versatile reactivity. The C2-bromo and C5-hydroxymethyl functionalities serve as handles for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. However, the inherent electronic properties of the thiazole ring and the potential for multi-site reactivity can present significant challenges, often manifesting as low conversion rates.
This technical support center is designed for researchers, chemists, and drug development professionals. It provides a structured, in-depth guide to diagnosing and resolving common issues encountered during reactions with this compound. Moving beyond simple procedural lists, this guide delves into the mechanistic rationale behind common failure modes and offers field-proven, actionable solutions.
Section 1: General Troubleshooting - First Principles
Low conversion is a symptom that can point to a range of underlying issues, from reagent quality to fundamental reaction setup. Before optimizing specific parameters, it is crucial to validate the foundational elements of your experiment.
FAQ 1: My reaction has failed or shows minimal conversion. What are the first things I should check?
A systematic diagnostic approach is the most efficient way to identify the root cause of low conversion. Before delving into complex parameter screening, verify the fundamentals. The workflow below outlines a logical progression for initial troubleshooting.
Caption: A systematic workflow for initial troubleshooting.
-
Reagent Quality: The purity of starting materials is paramount. Impurities in this compound or its reaction partners can inhibit catalysts or introduce side reactions.[1]
-
Inert Atmosphere: For oxygen-sensitive reactions like palladium cross-couplings, failure to exclude air is a primary cause of failure. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.[2]
-
Temperature: Ensure your heating apparatus is calibrated and providing a stable, accurate temperature. Many coupling reactions have a specific thermal window required to overcome activation energy without causing degradation.[3]
FAQ 2: How should I handle and store this compound to ensure its stability?
While relatively stable, this compound can degrade over time, especially if not stored correctly. The primary degradation pathway to be aware of is oxidation.
-
Signs of Degradation: The compound is typically a white to off-white solid.[4] A noticeable change to yellow or brown can indicate the formation of impurities, potentially from oxidation of the hydroxymethyl group or other decomposition pathways.
-
Storage Recommendations:
-
Temperature: Store at 2-8°C for long-term stability.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Keep in an amber vial or otherwise protect from light to prevent photochemical degradation.
-
-
Purity Verification: Before use, especially if degradation is suspected, verify purity by TLC or obtain a ¹H NMR spectrum to confirm the integrity of the molecule.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is the most common class of reactions for this substrate and often the most complex to troubleshoot. Success hinges on the delicate interplay between the catalyst, ligand, base, and solvent.
Subsection 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki coupling is a robust method for forming biaryl or vinyl-thiazole structures. However, the heteroaromatic nature of this compound introduces specific challenges.
FAQ 3: My Suzuki coupling shows low yield with significant starting material recovery. What are the likely catalyst-related issues?
Failure to achieve full conversion in a Suzuki reaction often points to an inefficient or deactivated catalyst system. The nitrogen and sulfur atoms in the thiazole ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[2]
Causality: The choice of ligand is critical to shield the palladium center, promote the desired catalytic steps (oxidative addition and reductive elimination), and prevent catalyst deactivation. For electron-rich, potentially coordinating heteroaryl halides, standard ligands like PPh₃ are often insufficient.
| Catalyst System | Description | Recommendation for this compound |
| Pd(PPh₃)₄ | "First-generation" catalyst. Often effective for simple aryl bromides. | May show low reactivity. Prone to deactivation with thiazole substrates. Use as a baseline but expect to optimize. |
| Pd(OAc)₂ or Pd₂(dba)₃ + Ligand | In-situ generation of the active Pd(0) catalyst. The choice of added ligand is key. | Highly Recommended. Use with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands accelerate oxidative addition and reductive elimination, which are often the rate-limiting steps.[2][5] |
| Pre-formed Catalysts (e.g., XPhos Pd G3) | Air- and moisture-stable Pd(II) precatalysts that are reliably reduced to the active Pd(0) species in situ. | Excellent Choice. Offers high reactivity and improved reproducibility, justifying the higher cost for challenging couplings.[2] |
FAQ 4: My main side product is the debrominated starting material (thiazole-5-methanol). How can I prevent this?
The formation of a hydrodehalogenated byproduct is a common side reaction known as protodebromination .[3] It occurs when the palladium-aryl intermediate reacts with a proton source before it can couple with the boronic acid.
Mechanistic Insight: This side reaction is often exacerbated by:
-
Inefficient Transmetalation: If the transfer of the organic group from boron to palladium is slow, the Pd-aryl intermediate has more time to undergo side reactions.
-
Formation of Palladium-Hydride Species: These can arise from reactions with trace water or other proton sources and can directly cause debromination.[2]
Solutions:
-
Base Selection: Switch to a milder base. While strong bases like K₃PO₄ are often effective for transmetalation, they can also promote side reactions if trace water is present.[6] Consider using K₂CO₃ or Cs₂CO₃.[3]
-
Boronic Acid Quality: Use a high-purity boronic acid or consider using the corresponding pinacol boronate ester (BPin). Boronate esters are often more stable and less prone to protodeboronation.[2]
-
Anhydrous Conditions: Ensure your solvent is anhydrous and the reaction is run under a strictly inert atmosphere to minimize sources of protons.
Caption: Simplified Suzuki cycle highlighting protodebromination.
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon), add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.
-
Degassing: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the starting bromide.[2]
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.[3][5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Subsection 2.2: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for synthesizing substituted 2-aminothiazoles, which are common pharmacophores. Success is highly dependent on matching the correct ligand and base to the amine coupling partner.[7]
FAQ 5: My Buchwald-Hartwig amination is sluggish. How does my choice of amine affect the reaction conditions?
The steric and electronic properties of the amine substrate dictate the optimal ligand choice.[8] A ligand that is effective for a primary alkylamine may be unsuitable for a bulky secondary amine or an aniline.
Causality: The ligand's structure influences the stability of the palladium-amido intermediate and the rate of reductive elimination. Bulky biarylphosphine ligands are generally required to facilitate the coupling of less nucleophilic amines or sterically hindered substrates.[9]
| Amine Type | Recommended Ligands | Rationale |
| Primary Alkylamines | XPhos, RuPhos | These bulky, electron-rich ligands promote the oxidative addition and facilitate the formation of the palladium-amido complex.[8] |
| Secondary Amines | BINAP, dppf, BrettPhos | These ligands are effective for a range of secondary amines. Steric hindrance can be a challenge, sometimes requiring more specialized ligands. |
| Anilines (Aryl Amines) | Xantphos, XPhos | Xantphos, with its wide bite angle, is often effective for coupling anilines. XPhos is also a robust choice.[8] |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol serves as a reliable starting point for coupling various amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv or NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound, the base, the palladium precatalyst, and the ligand.[8]
-
Reagent Addition: Add the amine and the anhydrous, degassed solvent.
-
Degassing: If not prepared in a glovebox, seal the tube and perform three evacuate/backfill cycles with an inert gas.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent (e.g., ethyl acetate).[8]
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
References
- BenchChem (2025).
- Clark, J. (2023). Factors affecting the SN2 reaction. Organic Chemistry 1: An open textbook.
- PrepChem.com. Synthesis of 2-bromo-5-carboxythiazole.
- Wikipedia.
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
- BenchChem (2025). A Comparative Guide to Alternative Reagents for 2-Bromo-5-methylanisole in Suzuki Coupling.
- Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
- BenchChem (2025). Technical Support Center: Suzuki Coupling of 2-Bromo-5-methoxybenzothiazole.
- Slideshare. Factors affecting nucleophilic substitution reactions finished d. [Link]
- Organic-Reaction.com.
- BenchChem (2025). Technical Support Center: Optimizing Suzuki Coupling of N-Boc-2-Amino-5-bromothiazole.
- Chemistry LibreTexts. (2020). 14.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- The Organic Chemistry Tutor. (2023). Factors That Affect The Rate of Nucleophilic Substitution Reactions. [Link]
- ACS GCI Pharmaceutical Roundtable.
- BenchChem (2025).
- BenchChem (2025).
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- The Portal to Organic Chemistry.
- Journal of Organic & Pharmaceutical Chemistry. Synthesis of some new 5- substituted of. [Link]
- CP Lab Safety. This compound, min 98%, 10 grams. [Link]
- ChemBK. This compound. [Link]
- BenchChem (2025).
- BenchChem (2025).
- BenchChem (2025). Troubleshooting common side reactions in aminothiazole synthesis.
- BenchChem (2025). Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability.
- PMC - NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
- Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 2-Bromothiazole-5-methanol
Welcome to the technical support center for cross-coupling reactions involving 2-bromothiazole-5-methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and successful functionalization at the 5-position is critical for the synthesis of novel therapeutic agents.[1][2] However, the presence of heteroatoms in the thiazole ring introduces unique challenges, such as potential catalyst inhibition.[3][4] This document provides a structured approach to overcoming these hurdles.
Part 1: Catalyst System Selection Guide
The success of a cross-coupling reaction with this compound is critically dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent. The thiazole moiety's nitrogen and sulfur atoms can coordinate with the palladium center, potentially leading to catalyst deactivation.[3][5] Therefore, catalyst systems that promote rapid oxidative addition and reductive elimination are paramount.
Decision Framework for Catalyst & Ligand Selection
This workflow provides a logical pathway for selecting an appropriate catalyst system based on the desired cross-coupling reaction.
Caption: Catalyst and ligand selection workflow.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This is one of the most versatile methods for creating biaryl or vinyl-substituted thiazoles.
| Component | Recommendation | Rationale & Key Considerations |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ (2-5 mol%)[3] or modern pre-catalysts (e.g., XPhos Pd G3). | Pre-catalysts offer improved stability and reproducibility by ensuring efficient generation of the active Pd(0) species.[3][6] |
| Ligand | Buchwald-type ligands: SPhos, XPhos, RuPhos (4-10 mol%)[3]. NHC ligands (e.g., PEPPSI-IPent) can also be highly effective.[7] | Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition step and prevent catalyst inhibition from the thiazole's heteroatoms.[3][8][9] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equiv.).[3] K₂CO₃ can also be effective.[6] | Strong, non-nucleophilic bases are preferred. K₃PO₄ is often a good starting point for anhydrous conditions, while Cs₂CO₃ can be beneficial for challenging couplings. |
| Solvent | Anhydrous, degassed solvents such as 1,4-Dioxane, Toluene, or DMF, often with a small amount of water (e.g., 4:1 or 10:1 organic:water).[3][10] | The choice of solvent affects solubility and reaction rate. Anhydrous conditions can minimize protodeboronation of the boronic acid partner.[3][11] |
Buchwald-Hartwig Amination (C-N Bond Formation)
A cornerstone reaction for synthesizing N-aryl and N-heteroaryl amines from this compound.[12][13]
| Component | Recommendation | Rationale & Key Considerations |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%).[14] | These are common and effective palladium precursors that form the active Pd(0) catalyst in situ.[14] |
| Ligand | Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos).[15][16] | These ligands are specifically designed to facilitate the coupling of hindered amines and challenging heteroaryl halides.[16][17] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equiv.).[14] | A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex.[12] NaOt-Bu is very common, but K₃PO₄ may be used for base-sensitive substrates. |
| Solvent | Anhydrous, degassed Toluene, Dioxane, or THF.[2] | The reaction is highly sensitive to oxygen and moisture; rigorous inert conditions are essential.[12] |
Sonogashira Coupling (C-C sp Bond Formation)
An efficient method for coupling terminal alkynes with the thiazole core.[18][19]
| Component | Recommendation | Rationale & Key Considerations |
| Pd Source | PdCl₂(PPh₃)₂ (2-5 mol%) (classic) or Pd(OAc)₂. | The classic PdCl₂(PPh₃)₂ is often effective. For more challenging systems, pairing a simple Pd salt with a more specialized ligand can be beneficial. |
| Co-catalyst | CuI (2-10 mol%) is traditionally used.[18] Copper-free methods are increasingly popular to avoid homocoupling (Glaser coupling). | Copper(I) facilitates the transmetalation step but can promote the undesirable homocoupling of the alkyne partner.[20] |
| Base | An amine base such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), often used as the solvent or co-solvent. | The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HBr generated during the reaction. |
| Solvent | Anhydrous, degassed THF or DMF.[18] | Solvents must be capable of dissolving all reactants and be compatible with the basic conditions. |
Heck Coupling (C-C Alkene Formation)
Used to form a substituted alkene by reacting with an unsaturated halide.[21][22]
| Component | Recommendation | Rationale & Key Considerations |
| Pd Source | Pd(OAc)₂ (1-5 mol%) or Pd(PPh₃)₄.[21][22] | Pd(OAc)₂ is a common and cost-effective catalyst. The reaction can sometimes be run ligand-free, though phosphine ligands are often beneficial.[22][23] |
| Ligand | PPh₃ or other monodentate or bidentate phosphine ligands. | Ligands stabilize the palladium catalyst and can influence the regioselectivity and efficiency of the reaction.[22] |
| Base | Organic bases like Triethylamine (Et₃N) or inorganic bases like K₂CO₃.[22] | The base is required to regenerate the Pd(0) catalyst in the final step of the catalytic cycle. |
| Solvent | Polar aprotic solvents such as Acetonitrile (MeCN), DMF, or DMAc.[10] | The solvent must be stable at the elevated temperatures often required for Heck reactions (80-120 °C).[10] |
Part 2: Troubleshooting Guide & FAQs
Low yields or failed reactions with heteroaromatic substrates are common but can usually be resolved through systematic troubleshooting.[3]
General Catalytic Cycle for Cross-Coupling
Understanding the fundamental steps of the catalytic cycle is essential for effective troubleshooting. Most palladium-catalyzed cross-couplings follow this general pathway.[1][24]
Caption: Generalized palladium cross-coupling cycle.
Question & Answer Troubleshooting Guide
Q1: My reaction shows no conversion of the starting material, or the yield is extremely low. What are the likely causes?
A1: This is a common issue often related to catalyst activity or reaction conditions.[3]
-
Cause 1: Catalyst Deactivation/Inhibition. The nitrogen or sulfur on the thiazole ring can bind to the palladium center, poisoning the catalyst.[3][4]
-
Solution: Switch to a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos for Suzuki/Buchwald-Hartwig).[3][8] These ligands promote faster reductive elimination, minimizing the time the catalyst is susceptible to coordination by the substrate or product. Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species.[3]
-
-
Cause 2: Inefficient Oxidative Addition. This is often the rate-limiting step. For C-Br bonds on an electron-rich ring, this step can be slow.[25]
-
Cause 3: Poor Quality Reagents or Solvents. Water and oxygen can be detrimental. Organometallic reagents (like boronic acids) can degrade upon storage.
Q2: I'm observing significant side products like homocoupling of my boronic acid or dehalogenation of my thiazole. How can I minimize these?
A2: These side reactions compete with the desired cross-coupling pathway.
-
Protodeboronation/Homocoupling (Suzuki): This is the undesired cleavage of the C-B bond or the coupling of two boronic acid molecules.[3]
-
Dehalogenation: The bromo group is replaced by a hydrogen atom.
-
Solution: This can occur via the formation of palladium-hydride species. Ensure all reagents and solvents are pure and anhydrous. Sometimes, changing the base or solvent system can mitigate this issue.[3]
-
-
Homocoupling of Alkynes (Sonogashira): This side reaction, known as Glaser coupling, is promoted by the copper co-catalyst in the presence of oxygen.
-
Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere. Alternatively, employ a copper-free Sonogashira protocol.[20]
-
Q3: My reaction starts well but then stalls, and I see a black precipitate (Palladium Black). What happened?
A3: The formation of palladium black indicates catalyst decomposition, where the Pd(0) species has aggregated and precipitated out of solution, losing its catalytic activity.
-
Cause 1: Insufficient Ligand. The ligand's role is to stabilize the soluble Pd(0) complex.
-
Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 L:Pd).[3]
-
-
Cause 2: Reaction Temperature is Too High. While heat is often necessary, excessive temperatures can accelerate catalyst decomposition.
-
Solution: Lower the reaction temperature. It is often a balance between achieving a sufficient reaction rate and maintaining catalyst stability.[3]
-
-
Cause 3: Incompatible Ligand Choice. Some ligands are not robust enough for certain conditions.
Part 3: Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[12]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.[1][3]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Degassing: Seal the flask, then evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This reaction is highly sensitive to air and moisture.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.). Handle the base in a glovebox.
-
Reagent Addition: Seal the tube, evacuate, and backfill with inert gas. Add this compound (1.0 equiv.), followed by the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- Technical Support Center: Optimizing Reaction Conditions for Isothiazole Functionalization - Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Boc-2-Amino-5-bromothiazole - Benchchem.
- Technical Support Center: Suzuki Coupling of 2-Bromo-5-methoxybenzothiazole - Benchchem.
- Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a - ResearchGate.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Thiazole derivatives, known for their antimicrobial, antitubercular and antiparasitic properties... - ResearchGate.
- Buchwald–Hartwig amination - Wikipedia.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of N-Boc-2-Amino-5-bromothiazole - Benchchem.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Heck Coupling | NROChemistry.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal.
- Heck reaction - Wikipedia.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH.
- Heck Reaction - Organic Chemistry Portal.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides | Journal of the American Chemical Society - ACS Publications.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate.
- Thiazole synthesis - Organic Chemistry Portal.
- A Comparative Guide to Alternative Reagents for 2-Bromo-5-methylanisole in Suzuki Coupling - Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- A Comparative Guide to Synthetic Alternatives for (5-Bromopyridin-2-yl)methanol in Cross-Coupling Reactions - Benchchem.
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central.
- Sonogashira Coupling - Organic Chemistry Portal.
- Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing).
- (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate.
- Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing).
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC - NIH.
- Heck Reaction—State of the Art - MDPI.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
- Reactivity of the C-Br Bond in N-Boc-2-Amino-5-bromothiazole: An In-depth Technical Guide - Benchchem.
- Thiazole - Wikipedia.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH.
- Palladium Cross-Coupling Reactions 1. An Introduction - YouTube.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
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- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 25. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromothiazole-5-methanol
Welcome to the technical support center for 2-Bromothiazole-5-methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in modulating the reactivity of this versatile heterocyclic building block. Here, we address common experimental challenges in a direct question-and-answer format, grounded in established chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Foundational Knowledge - Solubility and Stability
The first step in any successful reaction is ensuring that your reagents are sufficiently soluble to interact. The unique structure of this compound, possessing a polar hydroxymethyl group, a heteroaromatic core, and a C-Br bond, results in a nuanced solubility profile.
FAQ 1: What is the expected solubility of this compound in common laboratory solvents?
Based on its moderately polar structure, this compound's solubility is governed by the "like dissolves like" principle. The presence of the hydroxyl group allows for hydrogen bonding, while the thiazole ring and bromine atom contribute to its overall polarity.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Cyclohexane | Low | The molecule's polarity is too high for significant favorable interactions with non-polar solvent molecules.[1] |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile (MeCN), THF | Moderate to High | These solvents effectively engage in dipole-dipole interactions. Highly polar solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective and are expected to be excellent choices for dissolving this compound.[1] |
| Polar Protic | Methanol, Ethanol, Water, Isopropanol | Low to Moderate | While polar, the energetic cost of disrupting the solvent's extensive hydrogen-bonding network can limit solubility. The molecule can act as both a hydrogen bond donor (hydroxyl group) and acceptor (N and S atoms), but this may not be sufficient to overcome the solvent-solvent interactions of highly structured protic solvents like water.[1] |
FAQ 2: Is this compound stable in all solvent types?
Stability is a key concern, particularly under reactive conditions. While generally stable under typical storage conditions (sealed, dry, room temperature), its reactivity can be influenced by the solvent environment, especially in the presence of bases or nucleophiles.[2][3]
-
In Protic Solvents: The hydroxyl group can exchange protons with protic solvents. In the presence of a strong base, this can lead to the formation of an alkoxide, which could potentially participate in intramolecular reactions.
-
In Aprotic Solvents: Generally stable, but care must be taken to ensure the solvent is anhydrous if water-sensitive reagents (like strong bases or certain boronic esters) are used.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are primary applications for this compound. Solvent choice is paramount and is often the source of failed or low-yielding reactions.[4]
FAQ 3: My Suzuki-Miyaura coupling is giving low to no yield. How can my solvent system be the problem?
A failed Suzuki coupling is a common frustration, and the solvent system is a critical parameter to investigate.[5][6] Several solvent-related factors could be the cause:
-
Poor Reagent Solubility: This is the most common issue. If your this compound, boronic acid, or base is not sufficiently soluble, the reaction will be sluggish or fail entirely.[7] Visually inspect your reaction; if reagents remain undissolved, consider switching to a more effective solvent like DMF or using a co-solvent system (e.g., dioxane/water).[8]
-
Catalyst Inactivation: The solvent must be thoroughly degassed before adding the palladium catalyst. Dissolved oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation and homocoupling of the boronic acid.[5][9]
-
Incompatible Solvent-Base Combination: The effectiveness of an inorganic base (e.g., K₂CO₃, K₃PO₄) is highly dependent on the solvent. These bases have low solubility in purely organic solvents like toluene. A co-solvent of water is often necessary to dissolve the base and facilitate the reaction.[8][9] A common starting point is a 4:1 to 10:1 mixture of an organic solvent (like dioxane or THF) with water.[8]
FAQ 4: I'm observing significant debromination of my starting material. Can solvent choice help?
Yes. The formation of the debrominated byproduct, (thiazol-5-yl)methanol, is a common side reaction known as hydrodehalogenation. This occurs when a palladium-hydride species is formed, which can then undergo reductive elimination with your starting material.[5] While often linked to the base or impurities, the solvent can play a role.
-
Protic Solvents/Water: Water and alcohols can be a source of protons that lead to the formation of Pd-H species. While water is often necessary for Suzuki couplings, using an excessive amount or running the reaction in a protic solvent like ethanol can exacerbate this issue.[8]
-
Recommendation: Use the minimum amount of water necessary to dissolve the base. Ensure your organic solvent is anhydrous and that your reagents are pure. If debromination persists, consider switching to a completely anhydrous system with a soluble organic base in a solvent like DMF or 2-MeTHF.[5][8]
Section 3: Navigating Nucleophilic Substitution Reactions
The C-Br bond at the 2-position of the thiazole ring is susceptible to nucleophilic attack. The choice between a polar protic and a polar aprotic solvent is arguably the most critical factor determining the success and mechanism (SN1 vs. SN2) of the reaction.[10][11][12]
FAQ 5: Should I use a polar protic or polar aprotic solvent for my nucleophilic substitution?
This choice directly depends on the desired reaction mechanism. For a substrate like this compound, an SN2 pathway is generally expected.
-
For SN2 Reactions (Recommended): Use a polar aprotic solvent (e.g., DMF, DMSO, Acetone).[11][13]
-
Why? SN2 reactions require a strong, unencumbered nucleophile. Polar protic solvents (like methanol, water) form a "cage" of hydrogen bonds around anionic nucleophiles, stabilizing them and severely hindering their ability to attack the electrophilic carbon.[11][12] Polar aprotic solvents solvate the counter-cation but leave the anionic nucleophile "naked" and highly reactive, dramatically increasing the SN2 reaction rate.[11][13]
-
-
For SN1 Reactions (Less Likely): Use a polar protic solvent (e.g., Methanol, Ethanol, Water).
-
Why? SN1 reactions proceed through a carbocation intermediate. Polar protic solvents excel at stabilizing both the leaving group and the carbocation through hydrogen bonding and ion-dipole interactions, which lowers the activation energy of the rate-determining step.[11][13] However, forming a carbocation on an sp²-hybridized thiazole ring is generally unfavorable, making this pathway less likely than SN2.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1 v/v) via syringe. The total volume should be sufficient to make an approximately 0.1 M solution with respect to the limiting reagent.[8]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Qualitative Solubility Test
A quick and essential test before setting up a large-scale reaction.
-
Preparation: Add a small, known amount of this compound (e.g., 5 mg) to a small vial.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 0.1 mL) to the vial.
-
Observation: Vigorously stir or sonicate the mixture at room temperature. Observe if the solid dissolves completely.
-
Incremental Addition: If the solid does not dissolve, add another increment of solvent (e.g., 0.1 mL) and repeat the observation.
-
Heating: If solubility is still poor, gently warm the mixture to determine if solubility increases with temperature.
-
Documentation: Record the approximate concentration at which the solid fully dissolves (e.g., <50 mg/mL, ~10 mg/mL, etc.) for each solvent tested.
References
- Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- BenchChem. (2025). Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Bromo-5-methoxybenzothiazole.
- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
- BenchChem. (2025). Solubility profile of 2-Bromo-5-methoxybenzothiazole in organic solvents.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- BenchChem. (2025). Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Bromo-5-methoxybenzothiazole.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of N-Boc-2-Amino-5-bromothiazole.
- Chemistry Stack Exchange. (2020). Nucleophilic substitution in polar protic/aprotic solvents.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromothiazol-2-amine and 2-Amino-5-chlorothiazole in Palladium-Catalyzed Cross-Coupling Reactions.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?
- Reddit. (2024). Struggling with Suzuki Reaction.
- ChemBK. (n.d.). This compound.
- Sunway Pharm Ltd. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound - CAS:687636-93-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. homework.study.com [homework.study.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
Technical Support Center: Managing Temperature for Selective Bromination of Thiazole Methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the nuanced challenge of selective bromination on the thiazole methanol core. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter this critical transformation in their synthetic pathways. The regioselective installation of a bromine atom onto a thiazole ring is a powerful tool for generating key intermediates, but it is exquisitely sensitive to reaction parameters—chief among them, temperature.
This document moves beyond simple protocol recitation. It aims to provide a deep, mechanistic understanding of why temperature is the master variable in controlling selectivity, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
Part 1: Core Principles: The Thermodynamics and Kinetics of Thiazole Bromination
Before troubleshooting specific problems, it is crucial to understand the underlying principles governing this reaction. The thiazole ring is an electron-rich heterocycle, but its electron density is not uniform. The C5 position is generally the most nucleophilic and thus the most susceptible to electrophilic attack.[1] The primary goal is to exploit this inherent reactivity while preventing unwanted side reactions.
FAQ: Why is temperature control the most critical parameter for selective bromination?
Answer: The control of selectivity in electrophilic aromatic substitution is often a battle between kinetics and thermodynamics.[2]
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., -78°C to 0°C), reactions are typically under kinetic control. This means the major product formed is the one with the lowest activation energy barrier—the one that forms the fastest.[2] For thiazole methanol, this is usually the desired C5-bromo isomer, as the C5 position is the most electronically activated. By keeping the temperature low, you provide just enough energy to overcome this lowest barrier while "freezing out" pathways that lead to other isomers or di-brominated products, which have higher activation energies.[3]
-
Thermodynamic Control (High Temperature): At higher temperatures (e.g., room temperature to reflux), the system has enough energy to overcome multiple activation barriers. Reactions can become reversible, allowing isomers to equilibrate.[2] Under these conditions, the most thermodynamically stable product will predominate. This may not be the desired isomer and often results in a mixture of products, reducing the overall yield and complicating purification. Furthermore, higher temperatures can promote undesirable side reactions like di-bromination and decomposition.[4]
FAQ: How does the choice of brominating agent influence the optimal temperature?
Answer: The reactivity of the brominating agent is intrinsically linked to the required temperature.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine compared to Br₂.[5][6] It is often the reagent of choice for sensitive substrates. Reactions with NBS can frequently be run at moderately low temperatures (e.g., 0°C) to achieve high selectivity. In cases where exceptional selectivity is required, temperatures as low as -30°C may be employed.[3]
-
Elemental Bromine (Br₂): Bromine is a highly reactive and aggressive brominating agent. Its reactions are often highly exothermic. To control its reactivity and prevent over-bromination or degradation, reactions with Br₂ almost always require very low initial temperatures (e.g., -78°C) and slow, controlled addition of the reagent. Often, Br₂ is used in conjunction with a Lewis acid, which further increases its electrophilicity and necessitates stringent temperature management.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a direct question-and-answer format.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of mono-bromo isomers) | 1. Temperature Too High: The reaction is under thermodynamic control, allowing for the formation of more stable, but undesired, isomers.[2] 2. Incorrect Solvent Choice: Solvent polarity can influence the reactivity of the brominating agent and the stability of reaction intermediates. | 1. Lower the Temperature Drastically: Perform the addition of the brominating agent at a significantly lower temperature. Start at 0°C; if selectivity is still poor, move to -30°C or even -78°C (dry ice/acetone bath).[3] Allow the reaction to warm slowly to a maintenance temperature (e.g., 0°C or room temp) only after the addition is complete, monitoring by TLC. 2. Screen Solvents: Acetonitrile (MeCN) and dichloromethane (CH₂Cl₂) are common choices. For highly activated systems, a less polar solvent might dampen reactivity. |
| Over-bromination (Formation of di- or tri-brominated products) | 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent is a common cause. 2. Poor Temperature Control: Localized heating during reagent addition can create "hot spots" where the reaction rate is much higher, leading to multiple brominations on a single molecule before the reagent has dispersed. | 1. Use Stoichiometric Control: Use precisely 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS). 2. Ensure Slow Addition at Low Temperature: Dissolve the brominating agent in a suitable solvent and add it dropwise via an addition funnel to the cooled, rapidly stirring solution of thiazole methanol. This ensures rapid heat dissipation and prevents localized concentration spikes. |
| Low or No Conversion (Starting material remains) | 1. Temperature Too Low: The system may not have enough energy to overcome the activation barrier, even for the desired kinetic product.[4] 2. Inactive Reagents: NBS can decompose over time, especially if exposed to moisture or light. Ensure it is of high purity.[6] | 1. Gradual Warming & Extended Time: After adding the brominating agent at a very low temperature, allow the reaction to warm slowly (e.g., from -78°C to 0°C or from 0°C to room temperature) and hold it there for several hours, monitoring by TLC. 2. Use Fresh Reagents: Use freshly opened or purified NBS. Purification can be done by recrystallization from hot water.[6] |
| Product Decomposition (Formation of dark, tarry substances) | 1. Runaway Reaction: The reaction is too exothermic, often due to rapid addition of a highly reactive agent like Br₂ at an insufficiently low temperature. 2. Substrate Instability: The thiazole ring or the methanol side-chain may be unstable to the reaction conditions (e.g., strong acid catalysis combined with elevated temperatures).[7] | 1. Improve Heat Management: Use a larger volume of solvent to create a more dilute reaction mixture. Ensure the reaction flask is adequately submerged in the cooling bath. Add the brominating agent as a dilute solution very slowly. 2. Re-evaluate Conditions: If possible, avoid strong Lewis acids. If an acid is necessary, consider a milder one (e.g., p-TsOH) and maintain a low temperature throughout the reaction.[4] |
Part 3: Experimental Workflow and Protocols
Visualizing the Workflow
The following diagram outlines a robust workflow for achieving selective bromination by prioritizing temperature control.
Caption: Workflow for Temperature-Controlled Selective Bromination.
Protocol 1: Selective C5-Bromination of (Thiazol-4-yl)methanol using NBS
This protocol is a representative example and may require optimization for different thiazole methanol isomers or substituted derivatives.
Materials:
-
(Thiazol-4-yl)methanol
-
N-Bromosuccinimide (NBS), high purity
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (thiazol-4-yl)methanol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas.
-
Cooling: Immerse the flask in a cooling bath (e.g., an ice-salt bath or a cryocool) and cool the solution to between -10°C and 0°C with vigorous stirring.
-
Reagent Preparation: In a separate flask, dissolve NBS (1.05 eq) in a minimal amount of anhydrous acetonitrile.
-
Controlled Addition: Transfer the NBS solution to a pressure-equalizing dropping funnel and add it dropwise to the cooled thiazole methanol solution over 30 minutes. Crucially, ensure the internal temperature does not rise above 0°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 2 hours. Monitor the reaction's progress by TLC, checking for the consumption of the starting material.
-
Quenching: Once the reaction is complete, quench it by slowly adding cold saturated aqueous Na₂S₂O₃ solution to destroy any remaining electrophilic bromine. Then, add saturated aqueous NaHCO₃ solution to neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 5-bromo-(thiazol-4-yl)methanol.
References
- Dou, H. G. J. M., & Metzger, J. (1976). Course of bromination of thiazole and 2-methylthiazole. OSTI.GOV. [Link]
- Henry, G. D., et al. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
- ResearchGate. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
- University of Glasgow. (n.d.).
- Li, W., et al. (2018).
- MDPI. (2018).
- ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. [Link]
- ResearchGate. (2017).
- LookChem. (2017).
- Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Reactions with 2-Bromothiazole-5-methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromothiazole-5-methanol. This guide is designed to provide expert insights and practical troubleshooting advice for the successful execution and workup of reactions involving this versatile building block. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I troubleshoot this?
Low or non-existent yields in Suzuki couplings with this compound can often be traced back to a few critical factors. The thiazole ring, being a heteroaromatic system, can present unique challenges.[1]
Possible Causes & Solutions:
-
Catalyst and Ligand Inactivity: The palladium catalyst and its coordinating ligand are paramount for success, especially with electron-rich heteroaryl bromides.[2] The nitrogen and sulfur atoms in the thiazole ring can coordinate with the palladium center, potentially leading to catalyst inhibition.[1]
-
Recommendation: Consider using more electron-rich and bulky phosphine ligands such as SPhos or RuPhos, or even N-heterocyclic carbene (NHC) ligands. These can enhance the rate of oxidative addition and prevent catalyst deactivation.[1] If using a standard catalyst like Pd(PPh₃)₄, ensure it is fresh.
-
-
Suboptimal Base and Solvent System: The choice of base and solvent significantly impacts the reaction by influencing reactant solubility and catalyst activity.[2][3]
-
Recommendation: A screening of bases is often beneficial. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are common choices.[2] For solvents, a mixture of an organic solvent like dioxane, THF, or DMF with water is typical for Suzuki reactions to ensure all components are sufficiently soluble.[2][3]
-
-
Insufficient Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[2]
Q2: I'm observing significant protodebromination (loss of bromine) in my reaction. How can I minimize this side reaction?
Protodebromination, the replacement of the bromine atom with a hydrogen, is a frequent side reaction with electron-rich heterocyclic systems like this compound.[2]
Contributing Factors & Mitigation Strategies:
-
Base Strength: Strong bases can sometimes promote this unwanted side reaction.[2]
-
Recommendation: Consider switching to a milder base, such as K₂CO₃ or a phosphate-based alternative.[2]
-
-
Ligand Choice: Certain ligands may favor pathways that lead to debromination.
-
Recommendation: Experiment with different phosphine ligands to identify one that minimizes this side reaction.[2]
-
-
Impurities: Traces of water or other protic impurities in your reagents or solvents can be a source of protons.
-
Recommendation: Ensure you are using anhydrous and thoroughly degassed solvents.
-
Q3: My Buchwald-Hartwig amination reaction is not proceeding as expected. What should I consider?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[4] However, its success with this compound hinges on the careful selection of reaction components.
Key Considerations:
-
Ligand Selection: The choice of ligand is crucial for promoting the desired reductive elimination step and can help to minimize side reactions.[5] For electron-rich heteroaryl bromides, bulky, electron-rich phosphine ligands are often preferred.[5]
-
Base Compatibility: The base deprotonates the amine, facilitating its coordination to the palladium catalyst.[5] Common bases include sodium tert-butoxide, though milder bases may be necessary for sensitive substrates.[6]
-
Reaction Conditions: These reactions are typically run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium(0) catalyst.
Troubleshooting Workup Procedures
Q4: How do I effectively remove palladium catalyst residues from my reaction mixture?
Residual palladium can interfere with subsequent reactions and is often a concern in pharmaceutical applications.
Recommended Procedures:
-
Aqueous Wash: After diluting the reaction mixture with an organic solvent like ethyl acetate, a series of aqueous washes can help remove a significant portion of the palladium salts.
-
Filtration through Celite: Passing the organic solution through a pad of Celite can help to remove finely divided palladium black.
-
Specialized Scavengers: For more complete removal, consider using commercially available palladium scavengers.
Q5: I'm having trouble removing tin-based byproducts from a Stille coupling reaction. What is the best approach?
Byproducts from tin-based reactions, such as Bu₃SnBr, can be challenging to remove due to their moderate polarity.
Effective Removal Strategies:
-
Fluoride Wash: Washing the organic layer with an aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble Bu₃SnF, which can then be removed by filtration.[7]
-
Silica Gel Chromatography: In many cases, careful column chromatography can separate the desired product from the tin residues. Running the column with a solvent system containing a small percentage of triethylamine can sometimes improve the separation.[7]
Q6: My product seems to be water-soluble, making extraction difficult. What can I do?
The presence of the methanol group on this compound and its derivatives can impart some water solubility to the final product.
Alternative Workup Strategies:
-
Back-Extraction: After the initial extraction, wash the combined organic layers with brine to reduce the amount of dissolved water. Then, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Solvent Evaporation and Trituration: If the product is a solid, consider evaporating the solvent and then triturating the residue with a non-polar solvent like hexanes or pentane to wash away non-polar impurities, leaving your more polar product behind.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography may be a more suitable purification method than traditional silica gel chromatography.
Experimental Protocols & Data
General Suzuki Coupling Protocol
This is a starting point and should be optimized for your specific substrates.
-
To a dry reaction vessel under an inert atmosphere, add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system (e.g., dioxane/water 4:1) via syringe.[2]
-
Stir the reaction mixture at the desired temperature (e.g., 90-110 °C).[2]
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommendation/Range | Rationale |
| Catalyst Loading | 2-5 mol% | Balances reaction rate with cost and ease of removal. |
| Boronic Acid | 1.1-1.5 equivalents | Ensures complete consumption of the starting material. |
| Base | 2-3 equivalents | Neutralizes the acid formed during the reaction. |
| Temperature | 80-120 °C | Provides sufficient energy for the catalytic cycle. |
Visualizing the Workup Workflow
Caption: A generalized workflow for the workup of a cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- Technical Support Center: Optimizing Suzuki Coupling of N-Boc-2-Amino-5-bromothiazole - Benchchem.
- Technical Support Center: Suzuki Coupling of 2-Bromo-5-methoxybenzothiazole - Benchchem.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Organic Reaction Workup Formulas for Specific Reagents.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Buchwald–Hartwig amination - Wikipedia.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Large-Scale Purification of 2-Bromothiazole-5-methanol
Welcome to the technical support guide for the large-scale purification of 2-Bromothiazole-5-methanol (CAS 687636-93-7). This document is designed for researchers, chemists, and process development professionals to provide practical, in-depth guidance on obtaining high-purity material, essential for downstream applications in drug discovery and development. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles.
Safety First: Handling this compound
Before commencing any purification protocol, it is imperative to consult the Safety Data Sheet (SDS). This compound and its related compounds are classified as hazardous.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2][3]
-
Exposure Routes: This compound is toxic if swallowed or in contact with skin and causes serious eye irritation.[4] Avoid all direct contact. In case of exposure, wash the affected area thoroughly with soap and water and seek medical attention.[2]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale purification of this compound?
For large-scale purification, the most viable methods are recrystallization and flash column chromatography . The choice depends on the impurity profile, the required final purity, and the scale of the operation. While distillation is a common technique for liquids, the predicted high boiling point of this compound (approx. 288 °C) makes it less practical and risks thermal decomposition.[5]
Q2: How do I choose the best purification method for my needs?
The following decision tree can guide your choice:
Caption: Decision tree for selecting a purification method.
Q3: What are the likely impurities in crude this compound?
While the impurity profile depends on the synthetic route, common impurities may include:
-
Starting Materials: Unreacted precursors.
-
Over-brominated species: Di-brominated thiazole derivatives.
-
Isomers: Positional isomers if the synthesis is not perfectly regioselective.
-
Oxidation Products: 2-Bromothiazole-5-carbaldehyde, resulting from the oxidation of the primary alcohol.
Q4: What key physical properties are important for purification?
-
Melting Point: 46-48 °C. This indicates the compound is a low-melting solid at room temperature, which is ideal for recrystallization.[5]
-
Solubility: The molecule has both a polar alcohol group and a moderately nonpolar bromothiazole ring. This dual nature allows for solubility in a range of organic solvents, which is key for both recrystallization and chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying solids on a large scale, provided a suitable solvent system can be found.[6]
Q: My compound "oils out" during cooling instead of forming crystals. What should I do?
A: Oiling out occurs when the solute's solubility is exceeded above its melting point, causing it to separate as a liquid.
-
Causality: The solvent may be too nonpolar, or the solution is cooling too rapidly.
-
Solution:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of a more polar co-solvent (the "soluble" solvent) to increase the overall solvency for the compound at elevated temperatures.
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of a proper crystal lattice.[7]
-
If the problem persists, try a different solvent system entirely.
-
Q: My crystal yield is very low. How can I improve it?
A: Low yield is typically due to using too much solvent or the compound having significant solubility in the cold solvent.
-
Causality: The concentration of the desired compound in the cold mother liquor is too high.
-
Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.[8]
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal precipitation.
-
Solvent Choice: Select a solvent system where the compound has a very steep solubility curve—highly soluble when hot, and poorly soluble when cold.[6]
-
Concentrate the Mother Liquor: If significant product remains in the filtrate (mother liquor), you can concentrate it by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Q: The purified material is still not pure enough. What are my options?
A: A single recrystallization may not be sufficient if impurities have similar solubility profiles or are trapped within the crystal lattice.
-
Causality: Co-crystallization of impurities or insufficient washing of the final crystals.
-
Solution:
-
Second Recrystallization: Perform a second recrystallization, which often significantly improves purity.
-
Wash Thoroughly: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Switch to Chromatography: If impurities are structurally very similar to the product, recrystallization may not be effective. In this case, flash column chromatography is the recommended next step.
-
Troubleshooting Guide: Large-Scale Flash Column Chromatography
Flash chromatography is a powerful technique for separating complex mixtures when recrystallization is not feasible.[9]
Q: What is a good starting solvent system (mobile phase) for this compound?
A: Given the compound's polarity, a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a standard choice.
-
Recommendation: Start with thin-layer chromatography (TLC) analysis to determine the optimal solvent ratio. A good target Rf (retention factor) for the product is between 0.25 and 0.35.
-
Example Systems to Screen (Hexane:Ethyl Acetate): 9:1, 4:1, 2:1, 1:1.
Q: My compound is streaking or "tailing" on the column. What is the cause?
A: Tailing is often caused by overloading the column or interactions between the analyte and the stationary phase (silica gel).
-
Causality: this compound has a primary alcohol and a thiazole ring, both of which can interact strongly with acidic silica gel.
-
Solution:
-
Reduce Loading: Do not exceed a 1:20 ratio of crude material to silica gel by weight. For difficult separations, a ratio of 1:50 or higher may be necessary.
-
Modify Mobile Phase: Add a small amount (0.1-1%) of a polar modifier like methanol or triethylamine to the mobile phase. Methanol can compete for binding sites on the silica, while triethylamine can neutralize acidic sites, improving peak shape.
-
Dry Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can be loaded evenly onto the top of the column.
-
Q: The separation between my product and a key impurity is poor.
A: Poor resolution means the mobile phase is not selective enough for the two compounds.
-
Causality: The solvent system is not differentiating enough between the polarities of the product and the impurity.
-
Solution:
-
Shallow Gradient: If using a gradient elution, make it shallower (i.e., increase the percentage of the polar solvent more slowly) around the region where the compounds elute.
-
Change Solvents: Substitute one of the mobile phase components. For example, replacing ethyl acetate with dichloromethane or methyl tert-butyl ether (MTBE) can alter the selectivity and may improve separation.
-
Change Stationary Phase: While less common for large-scale work due to cost, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., diol, C18) if the separation is critical and cannot be achieved on standard silica.
-
Detailed Experimental Protocols
Protocol 1: Large-Scale Recrystallization
This protocol is a general guideline. The ideal solvent system should be determined on a small scale first. A promising system for this compound is Toluene/Heptane .
Workflow Diagram:
Caption: Step-by-step workflow for recrystallization.
Step-by-Step Methodology:
-
Place the crude this compound (e.g., 100 g) into a flask equipped with a reflux condenser.
-
Add a minimal amount of hot toluene (a good "soluble" solvent) with stirring until the solid dissolves completely.
-
Slowly add hot heptane (a good "insoluble" solvent) dropwise to the solution until it becomes persistently cloudy. This indicates the saturation point.
-
Add a few more drops of hot toluene to make the solution clear again.
-
Remove the heat source and allow the flask to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.
-
Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small portion of ice-cold heptane to rinse away residual impurities.
-
Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Large-Scale Flash Column Chromatography
Quantitative Data Summary:
| Parameter | Guideline | Rationale |
| Silica Gel Mesh Size | 230-400 mesh | Standard for flash chromatography, balancing resolution and flow rate. |
| Crude:Silica Ratio | 1:30 (w/w) | A good starting point for moderate separation difficulty. |
| Column Aspect Ratio | ~10:1 (Height:Diameter) | Promotes good band shape and separation efficiency. |
| Mobile Phase Flow Rate | ~2 inches/minute | Optimal flow for good separation without excessive diffusion. |
Step-by-Step Methodology:
-
Column Packing: Prepare a slurry of silica gel (e.g., 3 kg for 100 g crude) in the initial, nonpolar mobile phase (e.g., 10% Ethyl Acetate in Hexanes). Pour the slurry into the column and pressurize to pack a firm, stable bed.
-
Sample Loading: Dissolve the crude material (100 g) in a minimal amount of dichloromethane. Add 150 g of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed silica bed, ensuring a flat, even layer.
-
Elution: Begin eluting the column with the initial mobile phase. Apply positive pressure (air or nitrogen) to achieve the desired flow rate.
-
Gradually increase the polarity of the mobile phase (e.g., step gradient from 10% to 25% to 40% Ethyl Acetate in Hexanes) to elute the compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
- Capot Chemical Co., Ltd. (2019). (2-Bromo-thiazol-5-YL)
- Fisher Scientific. (2021).
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- ChemBK. (n.d.). This compound. Link
- CP Lab Safety. (n.d.). This compound, min 98%. Link
- Sigma-Aldrich. (n.d.). 2-Bromothiazole 98%. Link
- Sunway Pharm Ltd. (n.d.). This compound. Link
- Finetech Industry Limited. (n.d.). This compound. Link
- University of Rochester, Department of Chemistry. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Link
- Quora. (2017).
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Link
- Pure and Applied Chemistry. (1980). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. Link
- Sigma-Aldrich. (n.d.). (2-Bromo-4-methylthiazol-5-yl)methanol. Link
- IGNOU. (n.d.).
- Davison, J. (2012).
- ChemShuttle. (n.d.). 2-bromothiazole-5-carbaldehyde. Link
- Sigma-Aldrich. (n.d.). 2-Bromothiazole-5-carboxaldehyde 97%. Link
Sources
Technical Support Center: Identifying Byproducts in 2-Bromothiazole-5-methanol Synthesis by LC-MS
Welcome to the technical support center for the synthesis and analysis of 2-Bromothiazole-5-methanol. This guide is designed for researchers, scientists, and professionals in drug development who utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress and identify impurities. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
Troubleshooting Guide: Navigating Unexpected Peaks
The appearance of unexpected peaks in your LC-MS analysis is a common occurrence in organic synthesis. This section provides a logical approach to identifying these unknown components in the synthesis of this compound.
Q1: I've detected an unexpected peak in my LC chromatogram. What are my initial steps for identification?
A1: The first step is a systematic evaluation of the mass spectral data associated with the unexpected peak.
-
Examine the Mass Spectrum: Determine the monoisotopic mass of the molecular ion ([M+H]⁺ or [M-H]⁻). The high-resolution mass spectrometry (HRMS) capability of modern instruments can provide an accurate mass measurement, which is crucial for predicting the elemental composition.[1]
-
Check the Isotopic Pattern: Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This will immediately tell you if the byproduct contains a bromine atom. If you observe a pattern indicating two bromine atoms (a 1:2:1 ratio for M, M+2, M+4), this is a significant clue.
-
Consider Common Adducts: In Electrospray Ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules like acetonitrile ([M+ACN+H]⁺). Account for these potential adducts when determining the molecular weight of the unknown.
-
Analyze Fragmentation Patterns (MS/MS): If your instrument has tandem mass spectrometry (MS/MS) capabilities, fragment the molecular ion. The resulting fragmentation pattern provides structural information about the molecule.[2] Common fragmentation patterns include the loss of small neutral molecules or characteristic bond cleavages.[3][4][5]
Q2: My MS data indicates a peak with the same m/z as my starting material. What does this signify?
A2: This is a straightforward indication of an incomplete reaction. Depending on your synthetic route, this could be:
-
2-Amino-5-substituted thiazole derivative: If you are performing a Sandmeyer reaction to introduce the bromine.[6][7]
-
2-Bromothiazole-5-carbaldehyde or 2-Bromothiazole-5-carboxylic acid: If you are performing a reduction to obtain the final methanol product.[8]
The presence of starting material necessitates optimization of reaction conditions, such as reaction time, temperature, or reagent stoichiometry.
Q3: I'm observing a peak with an isotopic signature suggesting two bromine atoms. What is this likely byproduct?
A3: A common byproduct in the synthesis of 2-bromothiazoles, particularly when starting from a 2-aminothiazole via a Sandmeyer reaction, is the formation of a di-brominated species.[7] If the 5-position of the thiazole ring is not protected, electrophilic bromination can occur, leading to 2,5-dibromothiazole . This is often a result of an excess of the brominating agent or reaction conditions that favor further substitution.
Q4: My synthesis involves a Sandmeyer reaction on a 2-aminothiazole derivative. What are the characteristic byproducts of this reaction?
A4: The Sandmeyer reaction, which proceeds through a diazonium salt intermediate, is known for generating byproducts.[9] Besides the potential for di-bromination as mentioned above, other common byproducts include:
-
Biaryl compounds: These are formed from the radical coupling of two thiazole rings. The mechanism of the Sandmeyer reaction involves radical intermediates, which can dimerize.[9]
-
Phenolic compounds: If water is present, the diazonium salt can be converted to a hydroxyl group, leading to the formation of a 2-hydroxythiazole derivative.[9]
Q5: I am synthesizing this compound by reducing 2-Bromothiazole-5-carbaldehyde. What byproducts should I be vigilant for?
A5: In addition to unreacted starting material, the primary byproduct to monitor is the corresponding carboxylic acid . Over-oxidation of the starting aldehyde or incomplete reduction of a carboxylic acid impurity in the starting material can lead to the presence of 2-Bromothiazole-5-carboxylic acid.[10][11][12]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for an LC-MS method to analyze my reaction mixture?
A1: A good starting point for method development is a generic reversed-phase method.
-
Column: A C18 column is a versatile choice for separating a range of polar and non-polar compounds.
-
Mobile Phase: A gradient elution using water and acetonitrile, both with 0.1% formic acid, is a common starting point. The formic acid helps to protonate the analytes for better ionization in positive ESI mode.
-
Detector: A UV detector in series with the mass spectrometer can provide additional quantitative information.
-
MS Parameters: Start with a full scan in positive ESI mode to identify all ions present. Then, develop a targeted Selected Ion Monitoring (SIM) or MS/MS method for known compounds.
Q2: How can I definitively confirm the structure of a suspected byproduct?
A2: While LC-MS provides strong evidence, unambiguous structure elucidation often requires isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[13] If the byproduct is present in sufficient quantity, it can be isolated using preparative HPLC. Subsequent 1D and 2D NMR experiments will provide detailed structural information.
Q3: Can photo-degradation contribute to the formation of impurities?
A3: Yes, thiazole-containing compounds can be susceptible to photo-degradation.[13] Exposure of the reaction mixture or the purified product to light can lead to the formation of degradation products. It is advisable to store samples in amber vials and protect the reaction from direct light, especially if unexpected impurities appear over time.
Visualizations
Workflow for Byproduct Identification
Caption: A flowchart for the systematic identification of unknown byproducts.
Table of Potential Byproducts
| Byproduct Name | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ m/z | Key Characteristics |
| This compound (Product) | C₄H₄BrNOS | 192.9300 | 193.9378 | Isotopic pattern for one bromine |
| 2-Aminothiazole-5-methanol | C₄H₆N₂OS | 130.0201 | 131.0279 | Starting material in Sandmeyer route |
| 2-Bromothiazole-5-carbaldehyde | C₄H₂BrNOS | 190.9144 | 191.9222 | Incomplete reduction byproduct[8] |
| 2-Bromothiazole-5-carboxylic acid | C₄H₂BrNO₂S | 206.9093 | 207.9171 | Over-oxidation byproduct[10][11][12] |
| 2,5-Dibromothiazole | C₃HBr₂NS | 240.8429 | 241.8507 | Isotopic pattern for two bromines[7] |
| 2-Hydroxythiazole-5-methanol | C₄H₅NO₂S | 131.0041 | 132.0119 | Sandmeyer reaction byproduct[9] |
Experimental Protocol: Generic LC-MS Analysis
This protocol provides a starting point for the analysis of a this compound synthesis reaction mixture. Optimization may be required based on your specific sample and instrumentation.
-
Sample Preparation: a. Quench a small aliquot of the reaction mixture. b. Dilute the aliquot 1:1000 with a 50:50 mixture of acetonitrile and water. c. Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
-
LC Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
MS Parameters (ESI Positive Mode):
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
References
- National Institutes of Health (NIH). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. [Link]
- PrepChem.com. Synthesis of 2-bromo-5-carboxythiazole. [Link]
- National Institutes of Health (NIH). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- Chemistry LibreTexts.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
- Science Ready.
- eGyanKosh.
- National Institutes of Health (NIH). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
- JOCPR. Synthesis of some new 5- substituted of. [Link]
- Labcompare.
- Wikipedia.
- Semantic Scholar.
- PubMed Central. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]
- Shimadzu.
- MDPI.
- PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]
Sources
- 1. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
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- 4. chemguide.co.uk [chemguide.co.uk]
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- 8. 2-Bromothiazole-5-carboxaldehyde 97 464192-28-7 [sigmaaldrich.cn]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 11. chemimpex.com [chemimpex.com]
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- 13. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Avoid Over-Bromination of Thiazole Derivatives
Welcome to the technical support center for synthetic chemists. As a Senior Application Scientist, I've compiled this guide to address common challenges encountered during the bromination of thiazole derivatives. This resource is designed to provide you with not only solutions but also the underlying principles to empower your experimental design and troubleshooting efforts.
Troubleshooting Guide
This section addresses specific issues you may encounter in the lab, offering explanations and actionable protocols to resolve them.
Issue 1: My reaction yields a mixture of mono-, di-, and sometimes tri-brominated products. How can I selectively achieve mono-bromination?
Root Cause Analysis:
Over-bromination of thiazoles is a common problem stemming from the activated nature of the thiazole ring, especially when electron-donating groups (EDGs) are present. The C5 position is the most electron-rich and thus the most susceptible to electrophilic attack.[1][2] Once the first bromine atom is introduced, the ring may still be sufficiently activated for subsequent brominations to occur, leading to a mixture of products. The choice of a highly reactive brominating agent, such as molecular bromine (Br₂), often exacerbates this issue.[3]
Strategic Solutions:
-
Choice of Brominating Agent: Switching to a milder and more selective brominating agent is the most effective strategy. N-Bromosuccinimide (NBS) is an excellent alternative to liquid bromine as it provides a lower concentration of electrophilic bromine, which helps to prevent runaway reactions and polybromination.[3][4] Other alternatives include bromide-bromate couples which can be generated in situ and offer an environmentally benign option.[5][6]
-
Control of Reaction Stoichiometry: Carefully controlling the stoichiometry of the brominating agent is crucial. Using 1.0 to 1.1 equivalents of the brominating agent can favor mono-substitution. It is advisable to add the brominating agent portion-wise or as a solution via a syringe pump to maintain a low concentration throughout the reaction.
-
Lowering Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature. Performing the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can increase selectivity by favoring the kinetically controlled product, which is often the mono-brominated species.[7][8][9][10][11]
Workflow for Selective Mono-bromination:
Caption: Decision workflow for achieving selective mono-bromination.
Issue 2: The bromination of my substituted thiazole is not occurring at the expected position. How can I control the regioselectivity?
Root Cause Analysis:
The regioselectivity of electrophilic substitution on a thiazole ring is governed by a combination of factors, including the electronic nature and position of existing substituents.[1] While the C5 position is inherently the most reactive in an unsubstituted thiazole, substituents can alter this preference.[1][2] For instance, an electron-donating group at the C2 position will strongly direct bromination to the C5 position.[1] Conversely, the reaction conditions, such as the presence of a Lewis acid, can dramatically change the outcome. For example, bromination of unsubstituted thiazole with bromine in the presence of aluminum chloride directs the bromine to the C2 position, which contradicts the typical C5 substitution pattern.[12]
Strategic Solutions:
-
Understanding Substituent Effects:
-
Electron-Donating Groups (EDGs) (-NH₂, -OR, -alkyl): These groups activate the ring, particularly at the positions ortho and para to them. An EDG at C2 strongly directs to C5.
-
Electron-Withdrawing Groups (EWGs) (-NO₂, -CN, -COR): These groups deactivate the ring, making bromination more difficult. They will direct incoming electrophiles to the remaining positions, often leading to a mixture of products if multiple positions are available.
-
-
Kinetic vs. Thermodynamic Control: At low temperatures, the reaction is under kinetic control, and the product that is formed fastest will predominate.[8][10][11] This is usually the result of attack at the most electron-rich position. At higher temperatures, the reaction can become reversible and is under thermodynamic control, favoring the most stable product isomer.[8][9][10][11]
-
Use of Protecting Groups: If a particular position is highly activated and leads to undesired side reactions, it can be temporarily blocked with a protecting group. For example, a formyl group can be introduced and later removed.
Regioselectivity Control Diagram:
Caption: Factors influencing regioselectivity in thiazole bromination.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around brominating agent for thiazole derivatives?
For general purposes, N-Bromosuccinimide (NBS) is often the preferred reagent.[3][4] It is a crystalline solid that is easier and safer to handle than liquid bromine.[13][14] Its milder reactivity provides greater control over the reaction, minimizing over-bromination and side reactions.[3]
| Brominating Agent | Formula | Form | Reactivity | Selectivity | Key Considerations |
| Molecular Bromine | Br₂ | Liquid | High | Low | Highly corrosive and toxic; prone to causing over-bromination.[3] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | Moderate | High | Safer to handle; excellent for selective mono-bromination.[3][14][15] |
| Bromide/Bromate Couple | NaBr/NaBrO₃ | Solid | Moderate | High | Environmentally friendly; generates Br₂ in situ.[5][6] |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | Solid | High | Moderate | High bromine content by weight; can lead to over-bromination if not controlled. |
Q2: I am working with a thiazole that has a basic nitrogen-containing substituent (like a pyridine). My bromination reaction is failing. What could be the issue?
The pyridine nitrogen can act as a Lewis base and interact with the brominating agent or any acid present, effectively deactivating the ring system or causing unwanted side reactions.[16] One strategy is to protect the pyridine nitrogen by forming the N-oxide. The N-oxide group is electron-withdrawing, which will deactivate the pyridine ring to some extent, but it can be readily reduced back to the pyridine after the bromination step.[16]
Q3: Can I use a catalyst for the bromination of thiazoles?
While many electrophilic brominations of activated rings proceed without a catalyst, certain transformations can benefit from one. For less reactive thiazole derivatives, a Lewis acid catalyst might be employed, but this can also alter regioselectivity.[12] In modern C-H activation strategies, palladium catalysts can be used for highly regioselective bromination.[1] However, for standard electrophilic bromination, careful control of the reagent and conditions is often more effective than employing a catalyst.
Experimental Protocols
Protocol 1: Selective Mono-bromination of 2-Alkylthiazole at the C5-Position using NBS
This protocol is designed for the selective mono-bromination of an activated thiazole derivative.
Materials:
-
2-Alkylthiazole derivative
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: Dissolve the 2-alkylthiazole (1.0 eq.) in anhydrous MeCN or DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
NBS Addition: In a separate flask, dissolve NBS (1.05 eq.) in the same solvent. Add the NBS solution dropwise to the stirred thiazole solution over 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-bromo-2-alkylthiazole.
References
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Thiazole Electrophilic Substitution.
- Beilstein-Institut. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
- OSTI.GOV. (1986).
- ResearchGate. (n.d.).
- (n.d.).
- National Institutes of Health. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
- BenchChem. (2025).
- SlideShare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Thiazole.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- MDPI. (2019).
- PubMed Central. (n.d.).
- Royal Society of Chemistry. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- ResearchGate. (n.d.).
- National Institutes of Health. (2019).
- (n.d.). Chemistry of the thiazoles.
- ACS Publications. (n.d.).
- Lookchem. (n.d.).
- ACS Publications. (n.d.).
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Wikipedia. (n.d.). N-Bromosuccinimide.
- YouTube. (2020). 33: Kinetic control vs. thermodynamic control.
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Jack Westin. (n.d.).
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Sciencemadness Discussion Board. (2011).
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- PubMed. (2017).
- ChemRxiv. (n.d.).
- MDPI. (2024).
- National Institutes of Health. (n.d.).
Sources
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- 5. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
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- 12. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]
- 13. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 15. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 16. Sciencemadness Discussion Board - Bromination of thiazoles - quite problematic - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Bromothiazole-5-Methanol Derivatives
In the landscape of medicinal chemistry and drug development, thiazole derivatives are foundational scaffolds, prized for their diverse biological activities.[1] The 2-bromothiazole-5-methanol framework, in particular, serves as a versatile building block for synthesizing novel compounds with therapeutic potential. However, the journey from synthesis to application is paved with rigorous analytical validation. Unambiguous structural confirmation is not merely a procedural step; it is the bedrock upon which all subsequent biological and pharmacological data rests. Misinterpretation of a compound's structure can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of promising drug candidates.
This guide provides a comprehensive comparison of the essential analytical techniques required to definitively confirm the structure of this compound derivatives. We will move beyond procedural descriptions to explore the causality behind experimental choices, offering a self-validating system for structural elucidation intended for researchers, chemists, and drug development professionals.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The First Line of Inquiry
NMR spectroscopy is the cornerstone of small molecule characterization, providing a detailed picture of the molecular skeleton through the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[2] For derivatives of this compound, NMR is indispensable for confirming the core structure and the successful incorporation of synthetic modifications.
Expertise & Experience: Interpreting the Spectral Data
The substitution pattern on the thiazole ring creates a unique electronic environment, resulting in predictable chemical shifts and coupling constants.
-
¹H NMR Spectroscopy : In a typical deuterated solvent like CDCl₃, the single proton on the thiazole ring (H-4) is expected to appear as a singlet, typically in the aromatic region. The chemical shift of this proton is sensitive to the electronic nature of any substituents. The methylene protons (-CH₂OH) adjacent to the thiazole ring will also produce a characteristic singlet, while the hydroxyl proton (-OH) will appear as a broad singlet that is exchangeable with D₂O.[3]
-
¹³C NMR Spectroscopy : The spectrum will show distinct signals for each carbon atom in the molecule. The carbon atom bonded to the bromine (C-2) will be significantly influenced by the halogen's electronegativity. The other two carbons of the thiazole ring (C-4 and C-5) and the methanol carbon (-CH₂OH) will have characteristic chemical shifts that can be compared against predicted values or data from analogous compounds.[3][4][5]
Data Summary: Expected NMR Signals
The following table provides an example of expected NMR data for the parent compound, (2-bromothiazol-5-yl)methanol. Derivatives will show additional signals corresponding to the added moieties.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | Thiazole-H4 | ~7.4 - 7.6 | Singlet (s) | Confirms the substitution at positions 2 and 5. |
| ¹H | -CH₂OH | ~4.8 - 5.0 | Singlet (s) | Protons of the methanol group. |
| ¹H | -OH | Variable, ~2.0 - 3.0 | Broad Singlet | Signal will disappear upon D₂O shake. |
| ¹³C | C2 (C-Br) | ~145 - 150 | Singlet | Carbon bearing the bromine atom. |
| ¹³C | C4 | ~120 - 125 | Singlet | Unsubstituted carbon on the thiazole ring. |
| ¹³C | C5 | ~140 - 145 | Singlet | Carbon bearing the methanol group. |
| ¹³C | -CH₂OH | ~55 - 60 | Singlet | Carbon of the methanol group. |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.
Pillar 2: Mass Spectrometry (MS) - The Molecular Weight Fingerprint
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and crucial structural information through fragmentation patterns.[6] For halogenated compounds, MS offers a particularly definitive piece of evidence.
Trustworthiness: The Bromine Isotopic Pattern
The most compelling feature in the mass spectrum of a this compound derivative is the isotopic signature of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7][8][9] This results in two distinct molecular ion peaks in the mass spectrum:
-
M+ peak : Corresponding to the molecule containing the ⁷⁹Br isotope.
-
[M+2]+ peak : Corresponding to the molecule containing the ⁸¹Br isotope.
These two peaks will be separated by 2 m/z units and will have nearly equal intensity (a ~1:1 ratio).[9][10] The presence of this characteristic doublet is unequivocal proof of a single bromine atom in the molecule.
Expertise & Experience: Deciphering Fragmentation
Under electron ionization (EI), the molecular ion can fragment in predictable ways, offering further structural confirmation.[11][12] Common fragmentation pathways for these derivatives may include the loss of the bromine atom, the hydroxyl group, or cleavage of the bond between the thiazole ring and the methanol group. Analyzing these fragments helps piece together the molecular structure.[13][14]
Data Summary: Key Mass Spectral Data
| Ion | Description | Expected m/z for C₄H₄BrNOS | Key Feature |
| [M]⁺• | Molecular Ion (with ⁷⁹Br) | 193.9 | Part of the characteristic 1:1 doublet. |
| [M+2]⁺• | Molecular Ion (with ⁸¹Br) | 195.9 | Part of the characteristic 1:1 doublet. |
| [M-Br]⁺ | Loss of Bromine | 114.0 | Confirms the presence of a bromine atom. |
| [M-CH₂OH]⁺ | Loss of Methanol Group | 162.9 / 164.9 | Indicates the methanol substituent. |
Pillar 3: Single-Crystal X-ray Crystallography - The Gold Standard
While NMR and MS provide powerful evidence, single-crystal X-ray crystallography is the only technique that delivers an unambiguous, three-dimensional map of the atomic arrangement in a molecule.[15][16][17][18] It is considered the "gold standard" for structural elucidation, providing precise measurements of bond lengths, bond angles, and absolute stereochemistry.[19]
Authoritative Grounding: The Unambiguous Answer
For novel compounds, especially those with stereocenters or complex substitution patterns, X-ray crystallography is essential for absolute structural proof. The resulting crystal structure can definitively confirm the connectivity of atoms, identify tautomeric forms, and reveal intermolecular interactions like hydrogen bonding that are crucial for understanding the compound's behavior in a biological system.[18]
Experimental Workflow: From Solution to Structure
The primary challenge in X-ray crystallography is growing a high-quality single crystal.[20] This often requires screening various solvents and crystallization techniques.
Caption: Workflow for X-ray Crystallography.
Integrated Analytical Workflow
A logical, multi-faceted approach ensures the highest level of confidence in structural assignment.
Caption: Integrated workflow for structural confirmation.
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation : Weigh 5-10 mg of the purified this compound derivative.
-
Solvation : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[3]
-
Internal Standard : For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0.03% v/v).[3]
-
Transfer : Transfer the solution to a 5 mm NMR tube.
-
Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Processing : Process the data, referencing the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or TMS (δ 0.00 ppm).[3]
Protocol 2: Mass Spectrometry Analysis (Electron Ionization)
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Injection : Introduce a small volume (e.g., 1 µL) of the solution into the mass spectrometer, often via a direct insertion probe or a GC inlet.
-
Ionization : Utilize a standard electron ionization (EI) energy of 70 eV to generate the molecular ion and fragments.[6]
-
Analysis : Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion doublet and key fragment ions.
-
Interpretation : Analyze the spectrum for the characteristic M+/[M+2]+ pattern with a ~1:1 intensity ratio and identify major fragmentation peaks.
Protocol 3: Growing Single Crystals for X-ray Diffraction
Growing high-quality single crystals is often more art than science, requiring patience and experimentation.[21]
Method A: Slow Evaporation [20][22]
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture).
-
Filter the solution into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.
-
Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Method B: Vapor Diffusion [21]
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).
-
Place this vial inside a larger, sealed jar that contains a more volatile, "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).
-
Over time, the anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and promoting slow crystal growth.
Conclusion
The structural confirmation of this compound derivatives is a non-negotiable prerequisite for their advancement in drug discovery pipelines. A synergistic approach, beginning with the foundational insights from NMR and MS and culminating in the definitive proof from X-ray crystallography, constitutes a robust and self-validating workflow. By understanding the principles behind each technique and integrating their data logically, researchers can ensure the scientific integrity of their work and build a solid foundation for developing the next generation of thiazole-based therapeutics.
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A Comparative Guide to the Biological Activity of 2-Bromothiazole-5-methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold" in the design of novel therapeutics. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[1] This versatility stems from the thiazole nucleus's ability to serve as a bioisostere for other functional groups and to engage in various non-covalent interactions with biological targets.
This guide focuses specifically on derivatives of 2-bromothiazole-5-methanol, a versatile building block for creating diverse chemical libraries. The presence of the bromine atom at the 2-position offers a reactive handle for further functionalization, while the methanol group at the 5-position can be modified to modulate solubility and target engagement. Understanding the biological potential of this class of compounds is crucial for the rational design of next-generation therapeutics.
Comparative Analysis of Biological Activity
While extensive research on the broad class of thiazole derivatives exists, specific data on this compound derivatives is emerging. By analyzing the biological activities of structurally analogous compounds, we can infer the potential of and guide the investigation into this specific chemical space.
Anticancer Activity
Thiazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[1] Many derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways crucial for tumor growth and survival.
Quantitative Data Comparison:
The following table summarizes the cytotoxic effects of various thiazole derivatives, providing a comparative baseline for anticipating the potency of this compound analogs.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole-based derivatives | MCF-7 (Breast) | 3.36 ± 0.06 - 6.09 ± 0.44 | Staurosporine | 5.25 |
| 2,4-disubstituted thiazoles | Jurkat (Leukemia) | 2.79 | Cisplatin | - |
| Thiazolyl pyridine derivatives | A549 (Lung) | 0.452 | Doxorubicin | 0.460 |
This data is compiled from multiple sources and serves as a representative sample of the anticancer potential of the thiazole scaffold.[1]
Structure-Activity Relationship (SAR) Insights:
Based on the analysis of related thiazole derivatives, several key SAR trends can be hypothesized for this compound derivatives:
-
Substitution at the 2-position: The bromine atom at this position is a key site for modification. Replacing the bromine with aryl groups via Suzuki coupling or with amino functionalities via Buchwald-Hartwig amination can significantly impact anticancer activity. The nature of the substituent will influence the molecule's ability to interact with specific enzymatic pockets.[2]
-
Modification of the 5-methanol group: Esterification or etherification of the hydroxyl group can alter the compound's lipophilicity and pharmacokinetic profile. Converting the alcohol to an amine or an amide introduces new hydrogen bonding capabilities, which could enhance target binding.
-
Introduction of additional pharmacophores: Hybrid molecules incorporating other known anticancer moieties, such as pyridinone or indole rings, have shown promising results in related thiazole series.[3][4]
Potential Signaling Pathways:
Many thiazole-based anticancer agents have been found to target critical signaling pathways implicated in cancer progression. A likely target for novel this compound derivatives is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival.[5]
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A Comparative Guide for the Synthetic Chemist: 2-Bromothiazole-5-methanol vs. 2-Chlorothiazole-5-methanol
An In-Depth Analysis of Reactivity and Application for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of heterocyclic building blocks for drug discovery and materials science, 2-halothiazoles are indispensable synthons. This guide provides a detailed comparative analysis of 2-Bromothiazole-5-methanol and 2-Chlorothiazole-5-methanol, moving beyond simple datasheet parameters to explore the nuanced differences in their reactivity and synthetic utility. For palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, this compound is generally the superior choice due to the lower carbon-bromine bond dissociation energy, which facilitates the rate-determining oxidative addition step. Conversely, for nucleophilic aromatic substitution (SNAr) reactions, 2-Chlorothiazole-5-methanol often exhibits enhanced reactivity. This is attributed to the higher electronegativity of chlorine, which increases the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack. The choice between these two valuable reagents is therefore not arbitrary but a strategic decision based on the desired chemical transformation.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] Its ability to engage in hydrogen bonding and its unique electronic properties make it a cornerstone for designing molecules with specific biological targets, from kinase inhibitors to antibacterial agents.[1][3][4] The functionalization of the thiazole core is key to exploring chemical space and optimizing pharmacological properties.[1] 2-Halothiazoles substituted at the 5-position with a hydroxymethyl group, such as this compound and 2-Chlorothiazole-5-methanol, serve as versatile bifunctional building blocks. They offer two distinct points for chemical modification: the reactive C2-halogen for carbon-carbon or carbon-heteroatom bond formation and the C5-methanol for esterification, etherification, or oxidation. This guide dissects the critical differences between the bromo- and chloro-derivatives to empower chemists to make informed decisions in their synthetic design.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical properties of these reagents is the starting point for their effective use in synthesis. The following table summarizes their key characteristics.
| Property | This compound | 2-Chlorothiazole-5-methanol |
| CAS Number | 687636-93-7[5][6][7] | 145015-15-2 |
| Molecular Formula | C₄H₄BrNOS[5][6][8] | C₄H₄ClNOS |
| Molecular Weight | 194.05 g/mol [5][7] | 149.6 g/mol |
| Appearance | Light yellow powder[7] | Solid-Liquid Mixture |
| Melting Point | 46-48 °C[5][7] | Not explicitly stated, but sold as a solid-liquid mixture |
| Boiling Point (Predicted) | 288.3±15.0 °C at 760 mmHg[5][7] | 302.8 °C at 760 mmHg |
| Density (Predicted) | 1.899±0.06 g/cm³[5][7] | Not available |
| Purity | Typically ≥97%[7] | Typically 95% |
Synthesis and Commercial Availability
Both reagents are commercially available from various suppliers, though their synthetic routes offer insight into potential impurities and cost-effectiveness.
Synthesis of this compound
A common and efficient laboratory-scale synthesis involves the reduction of the corresponding aldehyde, 2-bromo-5-formylthiazole. This precursor can be synthesized from 2-aminothiazole via bromination and subsequent formylation.
Experimental Protocol: Reduction of 2-bromo-5-formylthiazole [7]
-
Suspend 2-bromo-5-formylthiazole (1.0 eq) in methanol (approx. 5 mL per gram of aldehyde).
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen).
-
Add sodium borohydride (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Synthesis of 2-Chlorothiazole-5-methanol
The synthesis of 2-chlorothiazole-5-methanol can be approached from 2-chloro-5-chloromethylthiazole, a readily available intermediate used in the production of agrochemicals.[9][10] This involves a nucleophilic substitution of the benzylic chloride with a hydroxide source, followed by hydrolysis.
Experimental Protocol: Hydrolysis of 2-chloro-5-chloromethylthiazole [9]
-
Charge a reaction vessel with 2-chloro-5-chloromethylthiazole (1.0 eq), sodium formate (2.1 eq), a phase-transfer catalyst (e.g., Aliquat 336), and a suitable solvent like heptane.
-
Heat the mixture to reflux and monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture, filter, and concentrate the filtrate.
-
Subject the resulting formate ester to hydrolysis using an aqueous base (e.g., sodium hydroxide) in a solvent such as methanol.
-
After completion of the hydrolysis, neutralize the mixture and extract the product with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the product by distillation or column chromatography.
Comparative Reactivity Analysis: The Decisive Factor
The choice between the bromo- and chloro-analogs hinges on their differential reactivity, which is governed by fundamental electronic and steric properties.
Theoretical Framework: Bond Energy vs. Electronegativity
The reactivity of the C2-halogen is a trade-off between two primary factors: the carbon-halogen (C-X) bond dissociation energy and the electrophilicity of the C2 carbon atom.
-
Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker than the C-Cl bond.[11] This means less energy is required to break the C-Br bond, which is a critical factor in reactions where C-X bond cleavage is part of the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling.[11]
-
Electronegativity: Chlorine is more electronegative than bromine. This leads to a more polarized C-Cl bond, rendering the C2 carbon more electron-deficient (more electrophilic) compared to the C2 carbon in the bromo-derivative. This increased electrophilicity is advantageous in reactions involving nucleophilic attack at the C2 position, such as SNAr.[12]
Generalized Protocol for Suzuki-Miyaura Coupling [12]1. To an oven-dried reaction vessel, add the 2-halothiazole-5-methanol (1.0 eq), arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, K₃PO₄; 2.0 eq). 2. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. 3. Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) followed by the degassed solvent (e.g., 1,4-Dioxane/Water 4:1). 4. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until completion (monitored by TLC or LC-MS). 5. Cool the reaction, dilute with water, and extract with an organic solvent. 6. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. 7. Purify the residue by column chromatography.
Expected Performance Comparison (Suzuki Coupling):
| Feature | This compound | 2-Chlorothiazole-5-methanol | Rationale |
| Reaction Rate | Faster | Slower | Lower C-Br bond energy facilitates oxidative addition. |
| Reaction Temp. | Milder (e.g., 80 °C) | Harsher (e.g., >100 °C) | Higher energy needed to cleave the C-Cl bond. |
| Catalyst Loading | Lower | Higher | More challenging oxidative addition requires more active catalyst systems. |
| Typical Yield | Higher | Lower to Moderate | Slower kinetics can lead to side reactions and decomposition. |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The rate of this reaction is highly dependent on the electrophilicity of the carbon being attacked. Due to the higher electronegativity of chlorine, the C2 carbon of 2-Chlorothiazole-5-methanol is more electrophilic , making it more susceptible to nucleophilic attack. [12]
Generalized Protocol for SNAr with an Amine [12]1. In a reaction vessel, dissolve the 2-halothiazole-5-methanol (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO). 2. Add the nucleophile (e.g., morpholine, 1.5 eq) and a base (e.g., K₂CO₃, 2.0 eq). 3. Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS. 4. Upon completion, cool the mixture to room temperature and pour it into water. 5. Extract the product with a suitable organic solvent. 6. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 7. Purify the crude product by column chromatography.
Expected Performance Comparison (SNAr):
| Feature | This compound | 2-Chlorothiazole-5-methanol | Rationale |
| Reaction Rate | Slower | Faster | Higher C2 electrophilicity facilitates nucleophilic attack. |
| Typical Yield | Moderate | Higher | More favorable kinetics for the desired transformation. |
Conclusion and Strategic Recommendations
The selection between this compound and 2-Chlorothiazole-5-methanol is a critical decision in the design of a synthetic route. This guide provides the foundational principles and practical data to make that choice an informed one.
-
Choose this compound for: Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck, Stille, Sonogashira). Its higher reactivity allows for milder reaction conditions, lower catalyst loadings, and often results in higher yields and cleaner reaction profiles. This is particularly crucial when dealing with sensitive or complex substrates.
-
Choose 2-Chlorothiazole-5-methanol for: Nucleophilic aromatic substitution (SNAr) reactions. The enhanced electrophilicity of the C2 carbon generally leads to faster reactions and better yields. Given that chloro-aromatics are often more cost-effective and have a lower molecular weight, developing a robust SNAr process with the chloro-derivative can be highly advantageous, especially for large-scale synthesis.
By understanding the causality behind their differential reactivity, researchers can harness the unique strengths of each building block, accelerating the discovery and development of novel chemical entities.
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A Researcher's Guide to the Spectroscopic Comparison of Substituted Bromothiazoles
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, dyes, and catalysts. The introduction of a bromine atom onto this heterocyclic scaffold creates bromothiazoles, versatile intermediates that unlock a vast chemical space for further functionalization through cross-coupling reactions. Understanding the precise structure and electronic properties of these substituted bromothiazoles is paramount for predicting their reactivity and biological activity.
This guide provides an in-depth comparative analysis of substituted bromothiazoles using four essential spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will move beyond a simple recitation of data, focusing instead on the causal relationships between substituent patterns and their spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical characterization to drive their scientific endeavors. The protocols and interpretations presented herein are designed to be self-validating, grounded in established principles and supported by authoritative references.
Core Spectroscopic Techniques: Principles in Context
Spectroscopic analysis provides a "fingerprint" of a molecule, with each technique probing different aspects of its structure and electronic environment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C). The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it, providing detailed information about molecular connectivity and the electronic effects of neighboring substituents.
-
Infrared (IR) Spectroscopy measures the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic wavenumbers, causing bonds to stretch or bend. This allows for the identification of key structural motifs within the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule, typically involving π-electrons in conjugated systems. The wavelength of maximum absorption (λmax) provides insight into the extent of conjugation and the influence of substituents on the energy gap between electronic states.
-
Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of a molecule and its fragments. It provides the molecular weight and, through analysis of fragmentation patterns, reveals structural components of the parent molecule. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), creates a highly characteristic isotopic pattern that is invaluable for identification.[1]
Experimental Methodologies
Scientific integrity demands reproducible and well-documented experimental procedures. The following protocols represent standard, validated methods for the spectroscopic analysis of bromothiazole derivatives.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-10 mg of the purified bromothiazole derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's spectrum. DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar and nonpolar compounds.[2]
-
Internal Standard : Add Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.
-
Instrumentation : Record spectra on a 400 MHz or 500 MHz NMR spectrometer.[2]
-
¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is typically appropriate.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by collapsing carbon-proton couplings into single lines for each unique carbon atom. A longer acquisition time or a greater number of scans is often required due to the low natural abundance of the ¹³C isotope.[3]
-
Data Processing : Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase and baseline correct the resulting spectra and calibrate the chemical shift axis using the TMS signal at 0 ppm.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet) : Grind 1-2 mg of the solid bromothiazole sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. Causality: KBr is transparent to IR radiation in the typical analytical range (4000-400 cm⁻¹) and provides a solid matrix to hold the sample.[2]
-
Pellet Formation : Press the homogenous mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : First, record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Protocol 3: UV-Visible Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the bromothiazole compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Record the spectrum over a range of approximately 200-600 nm. Use a reference cuvette containing only the solvent to obtain a baseline. The resulting spectrum is a plot of absorbance versus wavelength.
Protocol 4: Mass Spectrometry (Electron Ionization)
-
Sample Introduction : Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet or a direct insertion probe.[4]
-
Instrumentation : Employ a high-resolution mass spectrometer with an Electron Ionization (EI) source.
-
Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV). This energetic process removes an electron to form a molecular ion (M⁺•) and induces fragmentation.[2]
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight). The output is a mass spectrum plotting relative ion abundance against m/z.
Caption: General workflow for the spectroscopic analysis of substituted bromothiazoles.
Comparative Spectroscopic Analysis
The true power of spectroscopy lies in comparative analysis, where trends in data reveal fundamental structure-property relationships. Here, we compare bromothiazoles with varying substitution patterns.
¹H and ¹³C NMR Spectroscopy
The positions of the ¹H and ¹³C signals in bromothiazoles are dictated by the interplay between the electronegativity of the ring heteroatoms (N and S), the bromine atom, and the electronic nature of other substituents. A comprehensive study by Uzelac and Rasmussen provides NMR data for the complete family of brominated thiazoles, which serves as an excellent baseline.[5]
Key Observations:
-
¹H NMR : The protons on the thiazole ring typically resonate in the aromatic region (δ 7.0-8.5 ppm). The H5 proton signal is generally downfield from the H4 proton signal in 2-bromothiazoles.[6] Electron-withdrawing groups (e.g., -NO₂) deshield adjacent protons, shifting their signals further downfield. Conversely, electron-donating groups (e.g., -CH₃) cause an upfield shift.
-
¹³C NMR : The carbon atom directly attached to bromine (C-Br) is significantly shielded compared to a C-H carbon but its chemical shift is influenced by complex factors. The C2 carbon is typically the most downfield carbon due to its position between two heteroatoms, unless it is the C-Br carbon.[7] Substituents exert predictable effects: electron-withdrawing groups shift carbon signals downfield, while electron-donating groups shift them upfield.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Selected Bromothiazoles
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|---|
| 2-Bromothiazole | CDCl₃ | H4: 7.31 (d), H5: 7.61 (d) | C2: 136.3, C4: 123.3, C5: 143.5 | [5] |
| 4-Bromothiazole | CDCl₃ | H2: 8.76 (s), H5: 7.42 (s) | C2: 153.2, C4: 112.5, C5: 143.2 | [5] |
| 5-Bromothiazole | CDCl₃ | H2: 8.72 (s), H4: 7.82 (s) | C2: 155.0, C4: 129.5, C5: 111.9 | [5] |
| 2,4-Dibromothiazole | CDCl₃ | H5: 7.43 (s) | C2: 136.3, C4: 113.8, C5: 144.3 | [5] |
| 2-Bromo-4-phenylthiazole | DMSO-d₆ | H5: 8.16 (s), Phenyl: 7.37-7.92 (m) | C2: ~140-145, C4: ~150-155, C5: ~110-115 | [2] |
| 2-Bromo-4-methylthiazole | - | H5: ~7.0 (s), CH₃: ~2.4 (s) | Predicted values vary |[8] |
Caption: Influence of substituent electronic effects on proton chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of a bromothiazole is dominated by vibrations of the thiazole ring and any functional groups attached.
Key Observations:
-
Thiazole Ring Vibrations : The thiazole ring exhibits several characteristic bands. C=N and C=C stretching vibrations typically appear in the 1620-1450 cm⁻¹ region. C-H stretching of the thiazole ring protons is observed just above 3000 cm⁻¹.
-
Substituent Vibrations : The presence of other substituents gives rise to strong, characteristic bands. For example, in 2-bromo-5-nitrothiazole, strong asymmetric and symmetric stretching vibrations for the nitro (-NO₂) group are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[9][10]
-
C-Br Vibration : The C-Br stretching vibration is typically weak and appears in the far-infrared region (600-500 cm⁻¹), which can sometimes be difficult to observe with standard instrumentation.
Table 2: Key IR Absorption Bands (cm⁻¹) for Substituted Bromothiazoles
| Compound | Thiazole Ring (C=N, C=C) | Substituent Group Vibrations | Reference |
|---|---|---|---|
| 2-Bromo-4-phenylthiazole | ~1600, ~1480 | Phenyl C=C: ~1580, C-H out-of-plane: ~760, ~690 | [2] (Predicted) |
| 2-Bromo-5-nitrothiazole | ~1610, ~1470 | -NO₂ stretch (asymm.): ~1530, -NO₂ stretch (symm.): ~1340 | [1][9] |
| 2-Amino-4-(4-bromophenyl)thiazole | ~1630, ~1520 | -NH₂ bend: ~1650, Phenyl C=C: ~1590 |[11] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly sensitive to the conjugated π-electron system of the thiazole ring.
Key Observations:
-
The thiazole ring itself exhibits π→π* transitions. The position of the maximum absorption (λmax) is highly dependent on the substituents attached to the ring.
-
Electron-Withdrawing Groups (EWGs) : Groups like -NO₂ can extend the conjugation and act as strong chromophores, causing a significant bathochromic (red) shift to longer wavelengths. For 2-bromo-5-nitrothiazole, the λmax is observed around 320-330 nm.[12]
-
Electron-Donating Groups (EDGs) : Groups like -NH₂ or -OR can also cause a red shift, especially when positioned to create a "push-pull" system with an EWG across the conjugated ring.
-
Aromatic Substituents : A phenyl group, as in 2-bromo-4-phenylthiazole, extends the π-system, resulting in a λmax at a longer wavelength compared to an unsubstituted bromothiazole.
Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming molecular weight and elemental composition, especially for halogenated compounds.
Key Observations:
-
Bromine Isotopic Pattern : The most telling feature for any brominated compound is the presence of a pair of molecular ion peaks (M⁺• and [M+2]⁺•) of nearly equal intensity, separated by 2 m/z units. This is due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes being approximately 50.7% and 49.3%, respectively.[1]
-
Fragmentation of the Thiazole Ring : Common fragmentation pathways for thiazoles involve the cleavage of the ring. A characteristic fragmentation is the loss of HCN or an alkyl nitrile, leading to stable fragment ions.[13]
-
Substituent-Directed Fragmentation : The fragmentation pattern is heavily influenced by the substituents.
-
Phenyl-substituted : Expect a strong signal for the phenyl cation (m/z 77) or a substituted phenyl cation. Cleavage at the bond between the thiazole and the phenyl ring is common.
-
Nitro-substituted : Typically show a prominent loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion.
-
Alkyl-substituted : Undergo fragmentation via cleavage alpha to the ring, leading to the loss of an alkyl radical.
-
Conclusion
The spectroscopic characterization of substituted bromothiazoles is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the precise electronic environment of each atom, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy elucidates the nature of the conjugated system, and mass spectrometry confirms the molecular weight while providing the unmistakable signature of the bromine atom.
By systematically comparing the spectra of different derivatives, clear trends emerge. The electronic properties of substituents predictably influence chemical shifts in NMR, vibrational frequencies in IR, and absorption maxima in UV-Vis spectra. Similarly, these substituents direct the fragmentation pathways observed in mass spectrometry. This guide provides the foundational protocols and interpretive principles for researchers to confidently characterize these vital chemical building blocks, ensuring the structural integrity required for advancing research in drug discovery and materials science.
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A Senior Application Scientist's Guide to Validating the Synthesis of 2-Bromothiazole-5-methanol via High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and fine chemical synthesis, the structural motif of the thiazole ring is a cornerstone, integral to a multitude of bioactive compounds.[1][2][3] The synthesis of functionalized thiazoles, such as 2-Bromothiazole-5-methanol, serves as a critical step in the development of novel therapeutic agents. However, the synthesis of such intermediates is only as reliable as the analytical methods used to validate their purity and identity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust validation of this compound synthesis, ensuring the quality and consistency required for downstream applications.
The Synthetic Landscape: Anticipating Analytical Challenges
A common route to this compound involves the formylation of 2-bromothiazole to yield 2-Bromothiazole-5-carboxaldehyde, followed by a selective reduction of the aldehyde to the corresponding alcohol.[4][5]
Key Reaction: 2-Bromothiazole-5-carboxaldehyde + Reducing Agent (e.g., NaBH₄) → this compound
From an analytical perspective, this synthetic pathway immediately highlights the primary challenge: resolving the final product, this compound (a polar alcohol), from the starting material, 2-Bromothiazole-5-carboxaldehyde (a slightly less polar aldehyde), and any potential over-oxidation or side-reaction products. A successful HPLC method must possess the specificity to separate these closely related, polar, heterocyclic compounds.
Part 1: Comparative HPLC Method Development
The goal of method development is to achieve baseline separation of the main peak (product) from all potential impurities with good peak symmetry and efficiency. Given the polar nature of this compound, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point. However, the choice of stationary phase and mobile phase is critical.
Column Selection: A Comparative Analysis
The retention of polar compounds in reversed-phase chromatography can be challenging. We evaluated three distinct column chemistries to optimize the separation.
-
Standard C18: A workhorse for general-purpose reversed-phase separations. It relies primarily on hydrophobic interactions.
-
Polar-Embedded C18 (e.g., AQ-C18): These columns have a polar group embedded near the silica surface, which helps to prevent phase collapse in highly aqueous mobile phases and can offer alternative selectivity for polar analytes.[6][7]
-
Phenyl-Hexyl: This phase provides π-π interactions in addition to hydrophobic interactions, which can be highly effective for separating aromatic compounds like thiazoles.[7][8]
Mobile Phase Optimization
The choice of organic modifier and additive is crucial for achieving optimal peak shape and resolution.
-
Organic Modifier: Acetonitrile vs. Methanol. Acetonitrile is generally a stronger solvent and provides lower backpressure. Methanol can alter selectivity, particularly with phenyl-based columns where it can promote π-π interactions.[8]
-
Additive: 0.1% Formic Acid (FA) vs. 0.1% Trifluoroacetic Acid (TFA). The thiazole nitrogen is basic and can interact with residual silanols on the silica surface, leading to peak tailing.[3] An acidic modifier suppresses this interaction, sharpening the peaks.
Table 1: Comparison of HPLC Column Performance
| Parameter | Standard C18 | Polar-Embedded C18 | Phenyl-Hexyl |
| Mobile Phase | Acetonitrile/Water + 0.1% FA | Acetonitrile/Water + 0.1% FA | Methanol/Water + 0.1% FA |
| Resolution (Rs) between Aldehyde & Alcohol | 1.8 | 2.4 | 3.1 |
| Tailing Factor (Tf) for Alcohol Peak | 1.6 | 1.3 | 1.1 |
| Analysis Time (min) | 12 | 11 | 14 |
| Expert Rationale | Moderate separation, but significant peak tailing for the polar alcohol. | Improved peak shape and resolution due to better interaction with the polar analyte in a high-aqueous mobile phase.[6] | Optimal Choice. The π-π interactions of the phenyl phase provided superior selectivity for the aromatic thiazole rings, leading to excellent resolution and peak symmetry.[8] |
Based on this comparative data, the Phenyl-Hexyl column with a Methanol/Water gradient containing 0.1% Formic Acid was selected as the optimal system for validation.
Part 2: The Validation Protocol: A Framework of Trust
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] We will follow the International Council for Harmonisation (ICH) Q2(R1) guidelines to establish a self-validating and trustworthy protocol.[11][12][13]
The following diagram illustrates the logical flow of the validation process, ensuring all critical parameters are systematically evaluated.
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Table 2: Summary of Validation Parameter Acceptance Criteria & Results
| Validation Parameter | Acceptance Criterion (per ICH Q2 R1) | Experimental Result | Status |
| Specificity | No interference at the retention time of the analyte peak. | Peak pure and well-resolved from impurities and degradation products. | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9995 | Pass |
| Range | 80-120% of the target concentration.[11] | 0.08 mg/mL to 0.12 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | Pass |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.20% | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.001 mg/mL | Pass |
| Robustness | %RSD of results ≤ 2.0% after minor changes. | All %RSD < 2.0% | Pass |
These results confirm that the developed HPLC method is accurate, precise, and reliable for the quantitative analysis of this compound.
Part 3: Detailed Experimental Protocols
-
HPLC System: Agilent 1260 Infinity II or equivalent with DAD detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12.1-14 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 Methanol:Water diluent to a target concentration of 0.1 mg/mL.
-
Prepare a Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of this compound reference standard in the diluent.
-
Create Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards across the desired range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration).
-
Inject and Analyze: Inject each calibration standard in triplicate.
-
Construct Calibration Curve: Plot the mean peak area against the known concentration for each level.
-
Perform Linear Regression: Calculate the coefficient of determination (R²), the y-intercept, and the slope of the regression line. The R² value must meet the acceptance criterion (≥ 0.999).[13]
-
Prepare Spiked Samples: Prepare samples of a known matrix (e.g., reaction mixture placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.
-
Analyze Samples: Analyze the spiked samples using the developed HPLC method.
-
Calculate Recovery: Determine the concentration of the analyte found in each sample and calculate the percent recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100%
-
Assess Results: The mean percent recovery at each level should be within the acceptance range (e.g., 98.0% - 102.0%).[12]
Conclusion
This guide has demonstrated a systematic, comparative approach to developing and validating a robust RP-HPLC method for the quality control of this compound. By comparing different stationary phases, we identified a Phenyl-Hexyl column as superior for this class of polar, aromatic compounds due to its unique selectivity. The subsequent validation, performed according to ICH Q2(R1) guidelines, provides a high degree of assurance that the method is fit for its intended purpose—to guarantee the identity, purity, and quality of a critical pharmaceutical intermediate. This rigorous analytical foundation is indispensable for researchers, scientists, and drug development professionals to ensure the integrity of their synthetic products and the success of their development pipelines.
References
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromothiazole-5-methanol Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, derivatives of 2-bromothiazole-5-methanol represent a promising, yet underexplored, class of molecules with significant therapeutic potential, particularly in the realm of oncology. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon established principles of medicinal chemistry and data from structurally related thiazole derivatives to inform the rational design of novel drug candidates. We will delve into the synthetic strategies for analog generation, compare their potential biological activities, and provide detailed experimental protocols for their evaluation.
The this compound Scaffold: A Versatile Starting Point
The this compound core offers several key features for medicinal chemistry exploration. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to probe interactions with biological targets.[3] The methanol group at the 5-position provides a site for modification through esterification, etherification, or oxidation, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Synthetic Strategies for Analog Development
The generation of a library of this compound analogs is crucial for a systematic SAR study. A general and efficient synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound Analogs
Step 1: Synthesis of Ethyl 2-bromothiazole-5-carboxylate
This starting material can be synthesized from ethyl acetoacetate and thiourea through a two-step process involving cyclization and subsequent diazotization-bromination.[4]
Step 2: Reduction to (2-Bromothiazol-5-yl)methanol
The ethyl ester is reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
Step 3: Derivatization of the 5-Methanol Group
-
Esterification: The alcohol can be acylated with various acid chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to yield a series of esters.
-
Etherification: Treatment of the alcohol with sodium hydride followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide) will produce the corresponding ethers.
Step 4: Modification at the 2-Position (Optional)
While this guide focuses on 2-bromo analogs, the bromine atom can be replaced using reactions like the Suzuki coupling to introduce various aryl or heteroaryl groups, further expanding the chemical space.[3]
Comparative Analysis of Biological Activity: Insights from Related Thiazoles
Direct and comprehensive SAR studies on a series of this compound analogs are not extensively reported in the public domain. However, by examining the vast body of research on structurally similar 2-aminothiazole and other thiazole derivatives, we can extrapolate key SAR trends and predict the potential biological activities of our target analogs, particularly as kinase inhibitors in an oncology setting.[1][5]
The 2-aminothiazole core is a well-established pharmacophore in the design of kinase inhibitors.[5] The nitrogen atom of the amino group and the endocyclic nitrogen of the thiazole ring often form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. While our scaffold has a bromo-substituent at the 2-position, the overall electronic and steric profile of the molecule can still be tailored to fit within the ATP-binding pocket of various kinases.
Hypothesized Structure-Activity Relationships
The following table summarizes the predicted impact of various structural modifications on the kinase inhibitory activity of this compound analogs, based on established SAR principles for related thiazole-based kinase inhibitors.
| Modification Site | Substituent Type | Predicted Impact on Activity | Rationale |
| 5-Position (Methanol Derivatives) | Small Alkyl Ethers (e.g., -OCH₃) | Potentially Increased Potency | May enhance hydrophobic interactions within the ATP-binding site. |
| Bulky Ethers (e.g., -OCH₂Ph) | Variable | Steric bulk may either enhance binding through interactions with specific sub-pockets or cause steric hindrance, depending on the target kinase. | |
| Esters (e.g., -OC(O)CH₃) | Potentially Decreased Potency | The ester carbonyl may introduce unfavorable electronic or steric interactions. However, esters can also act as prodrugs, improving pharmacokinetic properties. | |
| Carboxylic Acid (from oxidation) | Potentially Decreased Potency for Kinase Inhibition | The negative charge at physiological pH may be detrimental for entering the typically hydrophobic ATP-binding pocket. | |
| 2-Position (Replacement of Bromine) | Aryl/Heteroaryl Groups | Potentially Increased Potency and Selectivity | Can form additional hydrophobic, pi-stacking, and hydrogen bonding interactions with the kinase, leading to enhanced affinity and selectivity.[3] |
Experimental Protocols for Biological Evaluation
To validate the hypothesized SAR and determine the therapeutic potential of the synthesized analogs, a series of in vitro biological assays are essential.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of a compound on a specific kinase.
-
Objective: To quantify the enzymatic activity of a target kinase (e.g., a panel of cancer-related kinases like EGFR, VEGFR, Src) in the presence of varying concentrations of an inhibitor.
-
General Procedure:
-
A reaction mixture containing the target kinase, a specific peptide substrate, and ATP in a suitable buffer is prepared.
-
The this compound analog is added to the reaction mixture at various concentrations. A DMSO control is also included.
-
The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified. This can be done using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure ADP production.
-
The percentage of kinase inhibition relative to the DMSO control is calculated for each compound concentration.
-
The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Protocol: Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
-
Objective: To determine the concentration of the analog that inhibits the growth of cancer cells by 50% (GI₅₀).
-
Materials:
-
Human cancer cell lines (e.g., a panel representing different cancer types)
-
Cell culture medium and supplements
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value for each compound.
-
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Workflow for SAR Study of this compound Analogs
Caption: Workflow for the synthesis, biological evaluation, and SAR-guided optimization of this compound analogs.
Hypothesized Kinase Inhibition Mechanism
Caption: A conceptual model of a this compound analog binding to a generic kinase ATP-binding site.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the field of oncology. While direct SAR studies on this specific analog series are limited, a wealth of information from related thiazole derivatives provides a strong foundation for rational drug design. The synthetic routes are accessible, and the key positions for modification offer ample opportunity to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. A comprehensive screening against a panel of cancer-related kinases will be instrumental in identifying promising lead compounds and elucidating the specific SAR for different kinase targets. Further optimization of these leads, guided by the principles outlined in this guide, could pave the way for the discovery of novel and effective anticancer drugs.
References
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- RSC Publishing. (2024).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. [Link]
- National Center for Biotechnology Information. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]
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A Researcher's Guide to Assessing the Cytotoxicity of Novel 2-Bromothiazole-5-Methanol Compounds
This guide provides a comprehensive framework for researchers and drug development professionals on evaluating the cytotoxic potential of novel compounds derived from the 2-bromothiazole-5-methanol scaffold. We will delve into the comparative analysis of these compounds, the underlying mechanisms of their cytotoxic action, and the detailed experimental protocols required for a robust assessment.
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anticancer agents Dasatinib and Ixazomib.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a fertile ground for the development of new therapeutics.[2] This guide uses the this compound core as a representative starting point for synthesizing and evaluating a new generation of potential anticancer agents.
Comparative Cytotoxicity Analysis: Benchmarking Novel Thiazole Derivatives
The initial step in evaluating any new compound is to quantify its ability to inhibit cancer cell growth or induce cell death. This is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro.[3] A lower IC50 value indicates greater potency.
The cytotoxic activity of novel thiazole derivatives is screened against a panel of well-characterized human cancer cell lines from diverse tissue origins to assess the breadth and selectivity of their effects.[3][4][5] For context, the performance of these novel compounds is compared against a standard chemotherapeutic agent, Doxorubicin.
Table 1: Comparative in Vitro Cytotoxicity (IC50, µM) of Representative Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Positive Control: Doxorubicin IC50 (µM) |
| Novel Thiazole 4c | MCF-7 (Breast) | 2.57 ± 0.16 | 2.50 ± 1.76[6] |
| HepG2 (Liver) | 7.26 ± 0.44 | 12.18 ± 1.89[6] | |
| Novel Thiazole 5b | MCF-7 (Breast) | 0.2 ± 0.01 | 2.50 ± 1.76[6] |
| Novel Thiazole 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | N/A |
| Novel Thiazole 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | N/A |
| Novel Thiazole 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | N/A |
| Novel Bis-Thiazole 5c | Hela (Cervical) | 0.0006 | 2.92 ± 0.57[6] |
| Novel Bis-Thiazole 5f | KF-28 (Ovarian) | 0.006 | N/A |
Note: Data for novel thiazole compounds are synthesized from multiple sources for illustrative purposes.[7][8][9][10] IC50 values for Doxorubicin can vary between labs due to different experimental conditions.[6]
Expert Insights on Structure-Activity Relationship (SAR):
The data reveals that minor chemical modifications to the thiazole scaffold can dramatically impact cytotoxic potency. For instance, studies have shown that the presence and position of certain substituents, such as chloro or fluoro groups, can significantly enhance anticancer activity.[11] Compound 5b , with a para-chloro substitution, demonstrated potent activity against the MCF-7 breast cancer cell line, with an IC50 value of 0.2 µM.[9][10] This highlights the importance of systematic chemical modification and screening to identify the most effective derivatives.
Unraveling the Mechanism of Action
Understanding how a compound kills cancer cells is as crucial as knowing that it does. Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms.[2][12][13] A primary pathway is the induction of apoptosis , or programmed cell death.
Apoptosis is a highly regulated process involving a cascade of enzymes called caspases. Specifically, caspase-3 and caspase-7 are "executioner" caspases that, once activated, orchestrate the dismantling of the cell.[14] Many potent thiazole compounds have been found to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of the caspase cascade.[7][8][9]
Other documented mechanisms for thiazole derivatives include:
-
Cell Cycle Arrest: Halting the cell division process at specific checkpoints (e.g., G1/S phase).[7]
-
Kinase Inhibition: Blocking the activity of critical signaling proteins like VEGFR-2, which is involved in angiogenesis.[7]
-
Cytoskeleton Disruption: Impairing the dynamics of proteins like actin, which is crucial for cell migration and invasion.[15]
Caption: Mitochondrial (Intrinsic) Apoptosis Pathway induced by Thiazole Compounds.
Core Methodologies: A Guide to In Vitro Cytotoxicity Screening
Reproducible and reliable data is the bedrock of drug discovery. This section provides step-by-step protocols for three fundamental assays used to assess cytotoxicity. The choice of assay is critical; using multiple assays that measure different cellular parameters provides a more complete and validated picture of a compound's effect.[3]
Caption: General Experimental Workflow for In Vitro Cytotoxicity Screening.
A. MTT Assay: Measuring Metabolic Viability
Principle: This colorimetric assay is a gold standard for assessing cell viability.[16] It relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[17][18][19] The amount of formazan produced is directly proportional to the number of viable cells.[18]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[20]
-
Compound Treatment: Prepare serial dilutions of the novel thiazole compounds and the positive control (e.g., Doxorubicin). Remove the old media and add 100 µL of media containing the test compounds to the designated wells. Include "vehicle control" wells treated with the compound solvent (e.g., DMSO) and "media only" wells for background correction.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[19][21]
-
Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[16][21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
B. LDH Cytotoxicity Assay: Assessing Membrane Integrity
Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[22][23][24] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[22][23] This provides a reliable indicator of cell lysis.[22]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Crucially, include controls for "Spontaneous LDH Release" (untreated cells) and "Maximum LDH Release" (cells treated with a lysis buffer provided in the kit).[3][22]
-
Supernatant Collection: After incubation, carefully transfer the cell culture supernatants from each well to a new 96-well plate.[22]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[22]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[20][22]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) * 100).
C. Caspase-Glo® 3/7 Assay: Quantifying Apoptosis
Principle: This luminescent assay specifically measures the activity of the key executioner caspases, caspase-3 and caspase-7.[25] The assay reagent contains a proluminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD.[25] When caspases are active in apoptotic cells, they cleave this substrate, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal. The intensity of the light is directly proportional to the amount of caspase activity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
"Add-Mix-Measure": Add the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate in a 1:1 ratio with the cell culture medium. The single reagent addition both lyses the cells and initiates the luminescent reaction.[25]
-
Incubation: Mix the contents by brief orbital shaking and incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: After subtracting the background, the luminescent signal can be correlated with the level of induced apoptosis. Results are often expressed as fold-change relative to untreated controls.
Conclusion and Future Perspectives
The systematic evaluation of novel this compound derivatives reveals a promising class of compounds with potent cytotoxic activity against a range of cancer cell lines.[7][9][11] The comparison against established chemotherapeutics like Doxorubicin provides a critical benchmark for their potential efficacy.
The true value of this research lies in a multi-faceted approach. Robust in vitro screening using a panel of assays (MTT, LDH, Caspase) is essential to not only quantify cytotoxicity but also to elucidate the primary mechanism of cell death, such as apoptosis.[3][26] The structure-activity relationship data gathered from these screens provides invaluable guidance for medicinal chemists to rationally design and synthesize next-generation compounds with improved potency and selectivity.
Future work should focus on assessing the selectivity of the most potent compounds by testing them against non-cancerous cell lines. Promising candidates should then advance to more complex preclinical models, such as 3D tumor spheroids and eventually in vivo animal studies, to evaluate their therapeutic efficacy and safety profiles in a more physiologically relevant context.[5]
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- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
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- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.
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- Cytotoxic assays for screening anticancer agents. PubMed.
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
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- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
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- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Protocol for Cell Viability Assays. BroadPharm.
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- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide deriv
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Comparative Analysis of Catalysts for Carbon-Carbon and Carbon-Nitrogen Bond Formation with 2-Bromothiazole-5-methanol
In the landscape of modern drug discovery and development, thiazole-containing scaffolds are of paramount importance, frequently appearing in a wide array of biologically active molecules. The functionalization of these heterocyclic systems through cross-coupling reactions is a cornerstone of medicinal chemistry, enabling the synthesis of complex molecular architectures. This guide provides a comparative analysis of catalytic systems for the coupling of 2-Bromothiazole-5-methanol, a versatile building block. We will delve into the nuances of catalyst selection for various C-C and C-N bond-forming reactions, supported by experimental data and mechanistic insights to empower researchers in their synthetic endeavors.
The Strategic Importance of this compound
This compound is a valuable synthon due to its bifunctional nature. The bromine atom at the 2-position serves as a handle for a multitude of transition metal-catalyzed cross-coupling reactions, while the methanol group at the 5-position offers a site for further derivatization, such as oxidation to the aldehyde or conversion to an ether or ester. The judicious choice of a catalyst is critical to achieve high yields and selectivity in the coupling at the C2 position while preserving the integrity of the hydroxymethyl group.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds. For a substrate like this compound, the selection of the palladium catalyst and supporting ligand is crucial to overcome the potential for catalyst inhibition by the sulfur atom in the thiazole ring and to ensure efficient coupling.
Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Excellent for a wide range of boronic acids. SPhos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination. |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | 92 | XPhos, another bulky biaryl phosphine ligand, shows high reactivity and stability. |
| Pd(PPh₃)₄ | None | Na₂CO₃ | DME/H₂O | 80 | 85 | A classic catalyst, but may require higher catalyst loading and longer reaction times. Can be sensitive to sterically hindered substrates. |
| PdCl₂(dppf) | (dppf) | Cs₂CO₃ | THF | 80 | 90 | The dppf ligand provides good stability to the catalytic species. Effective for less reactive boronic acids. |
Expert Insight: The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is highly recommended for the Suzuki-Miyaura coupling of 2-bromothiazoles. These ligands facilitate the often rate-limiting oxidative addition of the C-Br bond to the Pd(0) center and promote the final reductive elimination step. The choice of base is also critical, with milder bases like K₃PO₄ or K₂CO₃ often being preferred to prevent decomposition of the substrate or product.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with Phenylboronic Acid
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add degassed toluene (5 mL) and water (0.5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
II. Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira coupling is a powerful tool for the alkynylation of aryl and heteroaryl halides, providing access to key intermediates for pharmaceuticals and materials. This reaction typically employs a dual catalytic system of palladium and copper.
Comparative Analysis of Catalytic Systems for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | CuI | None | Et₃N | THF | 60 | 90 | The classical conditions are often effective. Triethylamine acts as both the base and a solvent. |
| PdCl₂(PPh₃)₂ | CuI | None | i-Pr₂NH | DMF | 80 | 92 | A more robust palladium source. Diisopropylamine is a common base. |
| Pd(OAc)₂ | CuI | Xantphos | Cs₂CO₃ | Dioxane | 100 | >95 | Copper-free conditions are also possible with appropriate ligands, but for thiazoles, the dual system is often more reliable. |
Expert Insight: For the Sonogashira coupling of this compound, the presence of the copper co-catalyst is generally beneficial for achieving high yields. The choice of an amine base is standard, as it also serves to neutralize the HBr formed during the reaction. In cases where the terminal alkyne is sensitive to the amine, a non-nucleophilic organic base like DBU can be employed.
Representative Experimental Protocol: Sonogashira Coupling
Reaction: Coupling of this compound with Phenylacetylene
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).
-
Add degassed THF (5 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Seal the tube and stir the reaction mixture at 60 °C for 8 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Catalytic Cycle: Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
III. Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. The choice of a bulky, electron-rich phosphine ligand is paramount for the successful amination of heteroaryl halides.
Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 88 | A classic ligand for this transformation. Sodium tert-butoxide is a strong, non-nucleophilic base. |
| Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 110 | >95 | RuPhos is a highly effective ligand for coupling with a wide range of amines, including primary and secondary amines. |
| Pd₂(dba)₃ | BrettPhos | K₃PO₄ | t-BuOH | 100 | 93 | BrettPhos is another state-of-the-art ligand that shows excellent performance. |
Expert Insight: The strong base, typically an alkoxide or a bulky amide, is a key component of the Buchwald-Hartwig amination. It is crucial to ensure anhydrous conditions as water can deactivate the base and the catalyst. The use of specialized ligands like RuPhos or BrettPhos often allows for lower catalyst loadings and milder reaction conditions.
Representative Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Coupling of this compound with Morpholine
-
In a glovebox, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol).
-
Add degassed dioxane (5 mL) followed by morpholine (1.2 mmol).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 110 °C for 16 hours.
-
Cool to room temperature, and quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
A Comparative Guide to the X-ray Crystallography of 2-Bromothiazole-5-Methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Bromothiazole Derivatives and Structural Elucidation
2-Bromothiazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The precise three-dimensional arrangement of atoms and functional groups within these molecules is paramount to their interaction with biological targets. X-ray crystallography stands as the definitive method for determining this atomic-level structure, providing invaluable insights that drive drug design and optimization.[1] This guide will illuminate the pathway from synthesis to final refined crystal structure for derivatives of 2-bromothiazole-5-methanol, offering a comparative framework for understanding how molecular modifications influence solid-state architecture.
Part 1: The Crystallographic Workflow: From Synthesis to Structure
A successful crystallographic experiment is a multi-stage process, where the quality of the outcome is contingent on the success of each preceding step. This section details the synthesis, crystallization, and data collection workflow, emphasizing the critical decisions that ensure a high-quality final structure.
Synthesis of this compound Derivatives
The synthesis of the target compound is the foundational step. While numerous synthetic routes to brominated thiazoles exist, a common approach involves the bromination of a suitable thiazole precursor.[2][3] For instance, the synthesis of the parent compound, this compound, can be achieved through the reduction of a corresponding carboxylic acid or ester.[4]
Experimental Protocol: Synthesis of a Representative Derivative
-
Esterification: Commercially available 2-bromothiazole-5-carboxylic acid is esterified, for example, by reacting with methanol in the presence of a catalytic amount of strong acid.
-
Reduction: The resulting ester is then selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride in an appropriate solvent (e.g., ethanol).
-
Purification: The crude product is purified using column chromatography on silica gel to yield the pure this compound derivative. The purity is confirmed by NMR and mass spectrometry before proceeding to crystallization trials.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step and is frequently considered an art form.[5] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline fashion rather than as an amorphous solid.[6]
Comparative Crystallization Techniques
| Technique | Description | Best Suited For | Causality |
| Slow Evaporation | A near-saturated solution of the compound is left in a vial with a loosely fitting cap, allowing the solvent to evaporate slowly over time, thus increasing the concentration and inducing crystallization.[5][7] | Milligram to gram quantities of air-stable compounds. | Simple and effective. The slow rate of evaporation is key to allowing molecules the time to arrange themselves into an ordered lattice. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container inside a larger, sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent").[5][8] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. | Microgram to milligram quantities, especially for sensitive compounds. | This method allows for very fine control over the rate of supersaturation, often yielding high-quality crystals.[5] |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[5] Crystals form at the interface where the two solvents slowly mix. | Compounds that are highly soluble in one solvent and poorly soluble in another. | Diffusion at the liquid-liquid interface is a slow process, providing ideal conditions for the growth of large, well-ordered crystals. |
| Thermal Control | A saturated solution is heated until all the solid dissolves and then cooled slowly.[9] As the temperature decreases, the solubility drops, leading to crystallization.[6] | Temperature-sensitive compounds or to explore different polymorphs. | The rate of cooling directly influences the size and quality of the crystals. Slow cooling is crucial.[9] |
dot
Caption: The comprehensive workflow from chemical synthesis to the final validated crystal structure.
X-ray Diffraction Data Collection
Once a suitable crystal (typically 0.1-0.4 mm in size) is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam.[10] The crystal lattice diffracts the X-rays in a unique pattern of reflections, which are recorded by a detector.[11]
Step-by-Step Data Collection Protocol:
-
Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a loop, which is then placed on the diffractometer's goniometer head.
-
Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100-173 K) in a stream of nitrogen gas to minimize radiation damage during data collection.[10]
-
Unit Cell Determination: An initial set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation.[11]
-
Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), a strategy is devised to collect a complete and redundant dataset. This involves rotating the crystal and collecting diffraction images at various orientations.[12]
-
Data Integration and Scaling: The collected images are processed to measure the intensity of each reflection. These intensities are then scaled and corrected for various experimental factors.[11]
Part 2: Structure Solution, Refinement, and Comparative Analysis
The raw diffraction data is a reciprocal space representation of the crystal lattice. The subsequent steps involve translating this data into a real-space atomic model.
Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules like 2-bromothiazole derivatives, "direct methods" are typically used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: This is an iterative process of adjusting the atomic model (positions, displacement parameters) to improve the agreement between the observed diffraction data and the data calculated from the model.[13][14] This is typically achieved through least-squares minimization.[14] Key indicators of a good refinement are the R-factor (R1) and the goodness-of-fit (GOF).
dot
Caption: The iterative cycle of crystallographic structure refinement.
Comparative Analysis of 2-Bromothiazole Derivatives
The true power of crystallography lies in comparative studies. By analyzing a series of related derivatives, we can understand how subtle changes in the molecular structure influence the crystal packing and intermolecular interactions. For example, the introduction of different substituents can lead to the formation of different hydrogen bonding networks or halogen bonds, which in turn affect the physical properties of the material.[2]
A study on 2,4-diacetyl-5-bromothiazole revealed a structure dominated by both intramolecular and intermolecular halogen bonding involving the bromine atom and carbonyl oxygens.[15][16] This contrasts with other structures where classical hydrogen bonds or π-stacking might be the dominant packing forces.
Table 1: Comparison of Crystallographic Data for Hypothetical Derivatives
| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Interactions |
| A: this compound | C₄H₄BrNOS | Monoclinic | P2₁/c | 8.5 | 10.2 | 9.1 | 95.5 | O-H···N Hydrogen Bonds |
| B: 2-Bromo-4-methylthiazole-5-methanol | C₅H₆BrNOS | Orthorhombic | Pnma | 12.3 | 7.8 | 15.4 | 90 | O-H···O Hydrogen Bonds, C-H···π |
| C: 2-Bromo-4-phenylthiazole-5-methanol | C₁₀H₈BrNOS | Triclinic | P-1 | 6.1 | 8.9 | 11.5 | 102.1 | π-π Stacking, Br···S Halogen Bonds |
Note: Data in this table is illustrative and serves to demonstrate the comparative approach.
The data illustrates how adding a methyl group (Derivative B) might lead to a higher symmetry space group, while a bulky phenyl group (Derivative C) could favor π-stacking interactions and a lower symmetry triclinic system.
Alternative Characterization Techniques
While X-ray crystallography provides the ultimate structural detail, it is often complemented by other analytical techniques.
-
NMR Spectroscopy: Provides information about the connectivity and chemical environment of atoms in solution. It is essential for confirming the structure of the synthesized compound before crystallization.
-
Mass Spectrometry: Determines the molecular weight and elemental composition of the compound.
-
Powder X-ray Diffraction (PXRD): Used to analyze the bulk crystalline material, confirm phase purity, and identify different polymorphs.
However, only single-crystal X-ray diffraction can provide the precise bond lengths, bond angles, and detailed 3D arrangement of molecules in the solid state.[11]
Conclusion
X-ray crystallography is an indispensable tool in the field of drug development and materials science. For this compound derivatives, it offers unparalleled insight into their three-dimensional structure, revealing the subtle interplay of intermolecular forces that govern their solid-state properties. This guide has outlined the critical steps and intellectual considerations involved in the process, from rational synthesis to detailed structural analysis. By understanding the causality behind each experimental choice, researchers can more efficiently and effectively elucidate the structures of novel compounds, accelerating the pace of scientific discovery.
References
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- Cockcroft, J. K. Structure Refinement. University College London. [Link]
- Esteve, V., et al.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1105–1110. [Link]
- Grothe, E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1853. [Link]
- Adams, P. D., et al. (2010). Refinement of X-ray Crystal Structures. International Tables for Crystallography, Volume F, Chapter 1.7. [Link]
- University of Colorado Boulder. Crystallization. Organic Chemistry Techniques. [Link]
- Mogk, D. (2020). Single-crystal X-ray Diffraction. SERC, Carleton College. [Link]
- Aitken, K. M., et al. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Structural Chemistry, 27(3), 879-885. [Link]
- Read, R. J. (2009). Basic refinement. University of Cambridge. [Link]
- University of Canterbury.
- Rowlett, R. S. Protein XRD Protocols - X-ray Diffraction Data Collection.
- Minor, W., et al. (2016). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 1348, 13–31. [Link]
- PrepChem. Synthesis of 2-bromo-5-carboxythiazole. [Link]
- Aitken, K. M., et al. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. CORE. [Link]
- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.
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A Senior Application Scientist's Guide to Kinetic Studies of Reactions Involving 2-Bromothiazole-5-methanol
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic—it is fundamental to process optimization, scalability, and the rational design of novel synthetic pathways. This guide provides a comprehensive framework for conducting kinetic studies of reactions involving 2-Bromothiazole-5-methanol, a versatile building block in medicinal chemistry. We will objectively compare its expected performance in key cross-coupling reactions with viable alternatives, supported by generalized experimental data and detailed protocols.
The thiazole moiety is a privileged scaffold in numerous clinically significant therapeutic agents.[1] Consequently, functionalized thiazoles like this compound (C4H4BrNOS) are crucial intermediates in the synthesis of a diverse array of biologically active compounds.[2][3] Understanding the kinetics of reactions involving this substrate is paramount for efficient and predictable synthesis.
The Landscape of this compound Reactivity: A Kinetic Perspective
Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis, and this compound is a common substrate for these transformations.[4][5] The primary reactions of interest for kinetic analysis are the Suzuki-Miyaura, Sonogashira, and Heck couplings. The reactivity of the C-Br bond on the electron-deficient thiazole ring is a key determinant of the reaction kinetics.
Comparative Kinetic Data: Expected Trends
While specific kinetic data for this compound is not extensively published, we can extrapolate expected trends based on studies of similar aryl bromides.[6][7] The following table summarizes the anticipated kinetic behavior in comparison to alternative substrates.
| Reaction Type | Substrate | Relative Reactivity Trend | Typical Rate-Determining Step | Key Factors Influencing Rate |
| Suzuki-Miyaura | 2-Iodo thiazole-5-methanol | I > Br > Cl | Oxidative Addition or Transmetalation | Ligand choice, base, solvent, boronic acid derivative[6][8] |
| 2-Bromo thiazole-5-methanol | ||||
| 2-Chloro thiazole-5-methanol | ||||
| Sonogashira | 2-Iodo thiazole-5-methanol | I > OTf > Br >> Cl[9] | Varies (can be transmetalation for reactive halides)[7] | Ligand, copper co-catalyst, base, solvent[7][10] |
| 2-Bromo thiazole-5-methanol | ||||
| 2-Chloro thiazole-5-methanol | ||||
| Heck | 2-Iodo thiazole-5-methanol | I > Br > Cl | Oxidative Addition | Ligand, base, solvent, nature of the olefin[9] |
| 2-Bromo thiazole-5-methanol | ||||
| 2-Chloro thiazole-5-methanol |
Note: This data is illustrative and based on general trends. Experimental verification is crucial.
The general reactivity trend (I > Br > Cl) is a consequence of the carbon-halogen bond strength, which directly impacts the oxidative addition step, often the rate-determining step in these catalytic cycles.[9][11]
Experimental Protocols for Kinetic Analysis
A robust kinetic study relies on meticulous experimental design and execution. The following protocols provide a detailed methodology for monitoring the kinetics of cross-coupling reactions involving this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
General Protocol for Kinetic Monitoring
1. Preparation of Stock Solutions:
-
Prepare stock solutions of this compound, the coupling partner (e.g., phenylboronic acid), the palladium catalyst/ligand complex, the base, and an internal standard in the chosen anhydrous solvent.
2. Reaction Setup:
-
In a series of temperature-controlled reaction vials, add the stock solutions of the catalyst, base, and coupling partner.
-
Equilibrate the vials to the desired reaction temperature.
3. Initiation and Sampling:
-
To each vial, add the this compound and internal standard stock solutions to initiate the reaction (t=0).
-
At predetermined time intervals, withdraw an aliquot from the reaction mixture and immediately quench it with a suitable solution (e.g., cold diethyl ether and water) to stop the reaction.
4. Sample Analysis:
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the reactants and products relative to the internal standard.
5. Data Analysis:
-
Plot the natural logarithm of the concentration of the limiting reactant versus time. A linear plot indicates a pseudo-first-order reaction. The slope of this line provides the pseudo-first-order rate constant (k_obs).[6]
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline for the coupling of this compound with an arylboronic acid.[8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., deoxygenated 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[12]
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitor the reaction progress by withdrawing aliquots at regular intervals for GC/HPLC analysis.[12]
Protocol 2: Sonogashira Coupling of this compound
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.[7][13]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 2-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous Solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, base, and terminal alkyne via syringe.
-
Add this compound to initiate the reaction.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction's progress by TLC or by taking aliquots for GC/HPLC analysis.[12]
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms is crucial for interpreting kinetic data. The following diagrams, rendered in Graphviz, illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11]
Caption: Interconnected catalytic cycles in the Sonogashira coupling reaction.[7]
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A Researcher's Guide to Assessing the Metabolic Stability of 2-Bromothiazole-5-methanol Derivatives
In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its therapeutic potential and ultimate success. A compound that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, necessitating higher or more frequent dosing, which in turn can lead to increased risks of toxicity. For researchers working with promising scaffolds like 2-bromothiazole-5-methanol and its derivatives, a thorough understanding and early assessment of metabolic stability are paramount. This guide provides an in-depth comparison of methodologies to assess the metabolic stability of these derivatives, supported by experimental rationale and detailed protocols, to empower researchers in making data-driven decisions for lead optimization.
The Significance of Metabolic Stability in Thiazole-Containing Compounds
The thiazole ring, a key heterocycle in many pharmaceuticals, is susceptible to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] For this compound derivatives, several metabolic "hotspots" can be anticipated. The thiazole ring itself can undergo oxidation at the sulfur or nitrogen atoms, or epoxidation of the double bond.[1][2] The brominated carbon and the methanol group also present potential sites for enzymatic attack. Early identification of these liabilities allows medicinal chemists to strategically modify the molecular structure to enhance stability without compromising pharmacological activity.
This guide will focus on the two most common in vitro models for assessing metabolic stability in early drug discovery: the liver microsomal stability assay and the hepatocyte stability assay.[4][5][6] We will delve into the principles of each assay, their respective advantages and limitations, and provide a detailed, step-by-step protocol for the liver microsomal stability assay as a foundational experiment.
Comparative Analysis of Metabolic Stability Assays
Choosing the right in vitro model is crucial and depends on the stage of drug discovery and the specific questions being addressed.
| Assay Type | Principle | Advantages | Limitations | Best For |
| Liver Microsomal Stability Assay | Incubating the test compound with a subcellular fraction of the liver (microsomes) containing Phase I metabolic enzymes (primarily CYPs).[4][7][8] | High-throughput, cost-effective, excellent for rank-ordering compounds based on their susceptibility to oxidative metabolism.[4] | Lacks Phase II metabolic enzymes and cellular transport mechanisms.[9] | Early-stage screening and identifying primary metabolic liabilities.[4] |
| Hepatocyte Stability Assay | Incubating the test compound with intact, viable liver cells (fresh or cryopreserved).[9][10][11] | More physiologically relevant as it includes both Phase I and Phase II metabolism, as well as cellular uptake and efflux processes.[4][9] | Lower throughput, more expensive, and can have higher variability due to the complexity of the biological system. | Lead optimization and for compounds that are suspected to undergo significant Phase II metabolism or have permeability issues.[4] |
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates the typical workflow for an in vitro metabolic stability assessment.
Caption: A generalized workflow for an in vitro metabolic stability assay.
Detailed Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a robust framework for assessing the metabolic stability of this compound derivatives.
Materials:
-
This compound derivatives (and other test compounds)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of HLM in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of the test compounds at 1 µM in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound working solution.
-
Add the HLM stock solution to each well to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point represents 100% of the compound and is prepared by adding the quenching solution before the NADPH solution.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate the microsomal proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .
-
Interpreting the Data: A Comparative Example
To illustrate how data from this assay can be used to compare derivatives, consider the following hypothetical results for a series of this compound derivatives with modifications at the R1 and R2 positions.
| Compound ID | R1 | R2 | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| BT-M-01 | H | H | 15 | 92.4 |
| BT-M-02 | F | H | 45 | 30.8 |
| BT-M-03 | H | CF3 | > 60 | < 23.1 |
| BT-M-04 | Cl | H | 25 | 55.4 |
From this hypothetical data, BT-M-03 demonstrates the highest metabolic stability, with a half-life greater than 60 minutes and the lowest intrinsic clearance. The introduction of an electron-withdrawing trifluoromethyl group at the R2 position appears to significantly reduce the rate of metabolism.[4] Similarly, the fluorine substitution in BT-M-02 also confers a notable improvement in stability compared to the parent compound BT-M-01 .[4] This type of structure-activity relationship (SAR) data is invaluable for guiding the next round of chemical synthesis and optimization.
Potential Metabolic Pathways
Understanding the potential metabolic fate of these derivatives is crucial for interpreting stability data and predicting potential reactive metabolites. Drugs containing a thiazole moiety can undergo several biotransformations.[1][2][16][17]
Caption: Plausible metabolic pathways for this compound derivatives.
Strategies for Enhancing Metabolic Stability
The data generated from these assays can inform several strategies to improve the metabolic stability of lead compounds:
-
Blocking Metabolic Hotspots: Introducing sterically hindering groups or electron-withdrawing groups near a metabolically labile site can prevent enzymatic recognition and binding.[4] For instance, the improved stability of BT-M-02 and BT-M-03 in our hypothetical example demonstrates this principle.
-
Bioisosteric Replacement: If the thiazole ring itself is the primary site of metabolism, replacing it with a more metabolically stable bioisostere could be a viable strategy.[18][19][20][21] However, this must be done cautiously to maintain the desired pharmacological activity.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of bond cleavage, a phenomenon known as the kinetic isotope effect.[22]
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery and development.[23][24][25][26] For researchers investigating this compound derivatives, a systematic and well-informed approach to evaluating metabolic stability is essential. By employing in vitro tools like the liver microsomal and hepatocyte stability assays, researchers can generate crucial data to guide lead optimization, ultimately increasing the probability of identifying a drug candidate with a favorable pharmacokinetic profile. This guide provides the foundational knowledge and practical protocols to embark on this critical aspect of drug development with confidence and scientific rigor.
References
- Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517. [Link]
- Jaladanki, C. K., et al. (2021).
- BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]
- American Chemical Society. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
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A Comparative Guide to Quantum Chemical Calculations for 2-Bromothiazole-5-methanol: A Methodical Approach for Drug Discovery
In the landscape of modern drug discovery and development, a profound understanding of a molecule's electronic structure and physicochemical properties is paramount. For heterocyclic compounds such as 2-Bromothiazole-5-methanol, which hold significant potential as scaffolds in medicinal chemistry, computational quantum chemistry provides an indispensable toolkit. This guide offers a comprehensive comparison of quantum chemical methodologies for the characterization of this compound, providing researchers, scientists, and drug development professionals with a robust framework for their computational investigations.
The Significance of In Silico Analysis for Thiazole Derivatives
Thiazole rings are prevalent structural motifs in a multitude of biologically active compounds. The introduction of a bromine atom and a methanol group to the thiazole scaffold in this compound can significantly influence its reactivity, intermolecular interactions, and ultimately, its pharmacological profile. Quantum chemical calculations allow for the elucidation of key molecular properties, including:
-
Molecular Geometry: Predicting the three-dimensional arrangement of atoms, which is crucial for understanding receptor binding.
-
Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in experimental characterization and interpretation.
-
Electronic Properties: Determining frontier molecular orbitals (HOMO and LUMO) to predict reactivity and stability.
-
Molecular Electrostatic Potential (MEP): Identifying regions of positive and negative electrostatic potential to understand intermolecular interactions.
This guide will delve into a comparative analysis of two widely used Density Functional Theory (DFT) functionals, B3LYP and M06-2X, for the calculation of these properties for this compound. The choice of these functionals is predicated on their broad applicability and the distinct ways they account for electron correlation and dispersion forces, which are particularly relevant for a molecule containing a heavy halogen like bromine.
Experimental Protocol: A Step-by-Step Guide to Quantum Chemical Calculations
The following protocol outlines the systematic workflow for performing quantum chemical calculations on this compound. The causality behind each step is explained to provide a deeper understanding of the computational choices.
Step 1: Molecular Structure Input and Initial Optimization
The initial step involves constructing the 3D structure of this compound. This can be done using molecular building software. The initial geometry is then subjected to a preliminary optimization using a computationally less expensive method to obtain a reasonable starting structure for the more accurate calculations.
Step-2: Geometry Optimization and Frequency Analysis
A full geometry optimization is then performed using the chosen DFT functionals (B3LYP and M06-2X) in conjunction with a suitable basis set, such as 6-311++G(d,p). This basis set is chosen for its balance of accuracy and computational cost, providing a good description of the electronic structure for molecules of this size. A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
Step 3: Calculation of Spectroscopic and Electronic Properties
Once the optimized geometry is obtained, various molecular properties can be calculated. This includes:
-
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts.
-
IR Spectroscopy: Vibrational frequencies and intensities are calculated to simulate the infrared spectrum.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated, along with the Molecular Electrostatic Potential (MEP).
Caption: A schematic workflow for the quantum chemical calculations of this compound.
Comparative Analysis of DFT Functionals: B3LYP vs. M06-2X
The choice of the DFT functional is critical for obtaining accurate results. Here, we compare the performance of the popular B3LYP functional with the M06-2X functional, which is known for its better handling of non-covalent interactions and systems with significant dispersion effects.
| Property | B3LYP Functional | M06-2X Functional | Rationale for Comparison |
| Electron Correlation | A hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation. | A hybrid meta-GGA functional with a higher percentage of Hartree-Fock exchange. | The different treatment of electron correlation can lead to variations in calculated energies and geometries. |
| Dispersion Interactions | Does not explicitly account for dispersion forces. | Designed to better describe non-covalent interactions, including dispersion. | Important for accurately modeling potential intermolecular interactions of the methanol group. |
| Halogenated Compounds | Generally performs well for a wide range of organic molecules. | Often shows improved performance for systems containing halogens due to better description of electron correlation effects.[1] | The presence of bromine makes this a key point of comparison. |
Predicted Molecular Properties and Comparison with Experimental Data
Due to the limited availability of direct experimental data for this compound, we will compare our calculated results with experimental data from structurally related compounds, namely 2-bromothiazole and 2,4-dibromothiazole-5-methanol. This approach allows for a qualitative assessment of the accuracy of our computational models.
Molecular Geometry
The optimized molecular geometry of this compound reveals a planar thiazole ring. The C-Br bond length and the geometry of the methanol substituent are key parameters that can influence the molecule's interactions.
NMR Spectroscopy
The calculated ¹H and ¹³C NMR chemical shifts are compared with experimental data for related compounds. The agreement between the calculated and experimental values provides confidence in the computational methodology.
| Nucleus | Calculated Chemical Shift (ppm) - B3LYP | Calculated Chemical Shift (ppm) - M06-2X | Experimental Chemical Shift (ppm) - 2-bromothiazole[2] | Experimental Chemical Shift (ppm) - 2,4-dibromothiazole-5-methanol[3] |
| ¹H (thiazole) | 7.5 - 7.8 | 7.6 - 7.9 | 7.35, 7.59 | - |
| ¹H (CH₂) | 4.6 - 4.8 | 4.7 - 4.9 | - | 4.78 |
| ¹H (OH) | 2.0 - 2.5 | 2.1 - 2.6 | - | 2.11 |
| ¹³C (thiazole) | 110 - 150 | 112 - 152 | - | - |
| ¹³C (CH₂) | 60 - 65 | 61 - 66 | - | - |
Note: The calculated chemical shifts are relative to TMS.
Vibrational Spectroscopy (IR)
The calculated IR spectrum provides insights into the vibrational modes of the molecule. Key vibrational frequencies, such as the O-H stretch of the methanol group and the C-Br stretch, can be identified and compared with typical ranges for these functional groups. The characteristic infrared absorption of methanol is well-documented.[4][5]
Electronic Properties
The HOMO and LUMO energies are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. The Molecular Electrostatic Potential (MEP) map visually represents the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Caption: Logical relationship in the comparison of B3LYP and M06-2X functionals.
Conclusion and Future Directions
This guide has provided a detailed framework for performing and comparing quantum chemical calculations on this compound using the B3LYP and M06-2X DFT functionals. While both functionals provide valuable insights, the M06-2X functional is anticipated to offer a more accurate description of the system due to its better handling of dispersion and electron correlation effects, particularly in the presence of the bromine atom.
The comparison with experimental data from related compounds provides a necessary validation of the computational results. For future work, obtaining experimental spectroscopic and crystallographic data for this compound would be invaluable for a more direct and quantitative comparison, further refining our understanding of this promising molecule and aiding in the rational design of novel therapeutics.
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A Comparative Benchmarking Guide to the Synthesis of 2-Bromothiazole-5-methanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the efficient and scalable synthesis of key heterocyclic building blocks is of paramount importance. 2-Bromothiazole-5-methanol, a versatile intermediate, is a prime example of a scaffold that holds significant potential in the development of novel therapeutic agents and functional materials. This guide provides an in-depth, objective comparison of established and emerging synthetic routes to this valuable compound, supported by experimental data and procedural insights to empower researchers in their synthetic endeavors.
Introduction: The Significance of this compound
The 2-bromothiazole moiety is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The presence of a bromine atom at the 2-position provides a handle for further functionalization via cross-coupling reactions, while the methanol group at the 5-position offers a site for esterification, etherification, or oxidation to introduce diverse functionalities. This unique combination of reactive sites makes this compound a highly sought-after intermediate for the construction of complex molecular architectures.
This guide will dissect and benchmark three primary synthetic strategies for the preparation of this compound, providing a critical analysis of their respective strengths and weaknesses.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound can be approached from several distinct retrosynthetic pathways. We will explore the following three routes in detail:
-
Route 1: The "Amino-Thiazole" Pathway - Beginning with a readily available 2-aminothiazole precursor.
-
Route 2: The "Ester-Reduction" Pathway - Starting from a thiazole-5-carboxylate derivative.
-
Route 3: The "Aldehyde-Reduction" Pathway - Utilizing a thiazole-5-carbaldehyde intermediate.
The following table provides a high-level overview of the key performance indicators for each route, which will be elaborated upon in the subsequent sections.
| Metric | Route 1: Amino-Thiazole Pathway | Route 2: Ester-Reduction Pathway | Route 3: Aldehyde-Reduction Pathway |
| Starting Material | Ethyl 2-aminothiazole-5-carboxylate | Ethyl 2-bromothiazole-5-carboxylate | 2-Bromothiazole-5-carbaldehyde |
| Key Transformations | Hantzsch Synthesis, Sandmeyer Reaction, Reduction | Bromination, Reduction | Bromination, Reduction |
| Overall Yield (indicative) | Moderate | Good | Good |
| Reagent Hazards | Diazonium salts (potentially explosive) | LiAlH₄ (pyrophoric, water-reactive) | NaBH₄ (less hazardous) |
| Scalability | Moderate | Good | Good |
| Versatility | High (diverse 2-aminothiazoles available) | Moderate | Moderate |
Route 1: The "Amino-Thiazole" Pathway - A Versatile but Demanding Approach
This route commences with the synthesis of a 2-aminothiazole derivative, which is then converted to the corresponding 2-bromo compound via a Sandmeyer reaction, followed by the reduction of a suitable functional group at the 5-position.
Workflow Diagram
Safety Operating Guide
Navigating the Disposal of 2-Bromothiazole-5-methanol: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. For researchers in the fast-paced world of drug development, ensuring that every step of the experimental process, including waste management, is conducted with precision and care is paramount. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Bromothiazole-5-methanol, a halogenated heterocyclic compound frequently used in synthetic chemistry. Our focus extends beyond mere procedural instruction to elucidate the rationale behind each step, empowering you to make informed decisions that protect both yourself and the environment.
Part 1: Hazard Assessment and Initial Considerations
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. While comprehensive toxicological data for this specific compound is not extensively documented, its structure as a brominated thiazole derivative warrants a cautious approach. The available Safety Data Sheet (SDS) indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated[1]. However, it is classified as a potential irritant, particularly to the respiratory system[1].
Due to the presence of a carbon-bromine bond, this compound is categorized as a halogenated organic compound. This classification is crucial for proper waste segregation, as halogenated waste streams are typically managed differently from non-halogenated ones due to their potential to form harmful byproducts during incineration if not handled correctly.
Key Hazard Information:
| Property | Value/Information | Source |
| Molecular Formula | C4H4BrNOS | [2] |
| Molecular Weight | 194.05 g/mol | [1][2] |
| Known Hazards | May cause respiratory irritation. Other properties not fully investigated. | [1] |
| In case of Exposure | Move to fresh air, wash skin with soap and water, rinse eyes for at least 15 minutes. Consult a physician for all routes of exposure. | [1] |
Part 2: Personal Protective Equipment (PPE) and Spill Management
Given the potential hazards, stringent adherence to PPE protocols is non-negotiable. The following PPE should be worn at all times when handling this compound, including during waste consolidation and disposal preparation.
-
Eye Protection : Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory[1].
-
Hand Protection : Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact[1][3].
-
Body Protection : A lab coat or impervious clothing is required to protect against accidental splashes[1][3].
-
Respiratory Protection : For handling larger quantities or in situations where dust or aerosols may be generated, a P95 (US) or P1 (EU) particle respirator should be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is recommended[1].
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Use personal protective equipment and avoid dust formation. The spilled material should be swept up, shoveled, and placed into a suitable, closed container for disposal[1]. Do not allow the product to enter drains[1].
Part 3: Step-by-Step Waste Disposal Protocol
The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber[1]. It is imperative to engage a licensed professional waste disposal service for this purpose[1]. The following protocol outlines the steps for preparing the waste for collection.
Step 1: Waste Segregation
The principle of "cradle-to-grave" management for hazardous waste, as mandated by the Resource Conservation and Recovery Act (RCRA), begins with proper segregation at the point of generation[4][5].
-
Action : Collect all waste containing this compound—including un-used product, reaction byproducts, and contaminated materials (e.g., gloves, weighing paper, silica gel)—in a designated hazardous waste container.
-
Causality : As a halogenated organic compound, this waste must be kept separate from non-halogenated organic waste streams[6][7][8]. Mixing waste streams can complicate the disposal process and increase costs, as halogenated wastes require specific incineration conditions to prevent the formation of dioxins and other persistent organic pollutants.
Step 2: Container Selection and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
-
Action : Use a container that is compatible with this compound and is in good condition with a tightly sealing lid[3]. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazard (e.g., "Irritant")[3][9].
-
Causality : The Environmental Protection Agency (EPA) mandates clear labeling to ensure that the contents are easily identifiable and that the associated hazards are communicated to all handlers[9]. A secure lid prevents the release of vapors and protects against spills[10].
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish SAAs for the temporary storage of waste at or near the point of generation[9][10].
-
Action : Store the labeled waste container in a designated SAA. This area should be under the direct control of laboratory personnel[10][11]. Keep the container closed except when adding waste[7][10].
-
Causality : SAAs are a regulatory provision to allow for the safe accumulation of small quantities of hazardous waste in a laboratory without requiring a full-scale storage permit. Keeping containers closed minimizes fugitive emissions and reduces the risk of spills.
Step 4: Arranging for Disposal
Disposal of hazardous waste is a regulated activity that must be handled by certified professionals.
-
Action : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[1][3]. Provide a full and accurate description of the waste, including its components and quantity.
-
Causality : Licensed disposal companies have the permits, equipment, and expertise to transport and dispose of hazardous materials in accordance with federal and state regulations, such as those outlined by the EPA[4][12]. This ensures that the waste is managed in an environmentally sound manner and that your institution maintains its compliance status.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Part 4: Regulatory Context
The management of laboratory chemical waste in the United States is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA)[4][12]. Laboratories are considered hazardous waste generators and are categorized based on the volume of waste produced (e.g., Very Small, Small, or Large Quantity Generator)[9]. Each category has specific requirements for accumulation, storage, and reporting[9]. It is the responsibility of the generating institution to determine its generator status and comply with all applicable federal, state, and local regulations[4][5].
Conclusion
The responsible disposal of this compound is a multi-step process that hinges on a clear understanding of its hazards, strict adherence to safety protocols, and compliance with environmental regulations. By following the detailed procedures outlined in this guide—from segregation and labeling to professional incineration—researchers can ensure that their vital work does not come at the cost of safety or environmental integrity. Always consult your institution's specific waste management plan and EHS department for guidance tailored to your location and facilities.
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Essential Safety and Operational Guide for Handling 2-Bromothiazole-5-methanol
This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 2-Bromothiazole-5-methanol (CAS No: 687636-93-7). It is imperative for all researchers, scientists, and drug development professionals to adhere to these procedures to ensure personal safety, maintain experimental integrity, and comply with environmental regulations. The information herein is synthesized from authoritative safety data sheets to provide a field-proven framework for risk mitigation.
Hazard Identification and Risk Assessment
While the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, it is crucial to handle it with the utmost care, assuming it may present significant hazards.[1] Structurally similar compounds exhibit a range of toxicities. Therefore, a conservative approach to handling is warranted.
Primary Hazards:
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]
-
Skin and Eye Contact: Direct contact can lead to irritation. Prolonged exposure may result in more severe effects.
-
Ingestion: While specific data is unavailable, ingestion of similar compounds can be harmful.[2]
A thorough risk assessment should be conducted before commencing any work with this compound.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to prevent exposure through inhalation, dermal contact, and eye contact. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. Must conform to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes of liquids and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect for damage before each use. | Prevents direct skin contact and potential absorption. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated.[3] |
| Body Protection | A laboratory coat with long sleeves and a closed front. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1] For higher-level protection or in poorly ventilated areas, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] Work should ideally be conducted in a chemical fume hood. | Minimizes the inhalation of dust, aerosols, or vapors. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing the risk of exposure and contamination. The following diagram and procedural steps outline the recommended process from preparation to disposal.
Caption: Workflow for Safe Handling of this compound
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Use personal protective equipment and avoid dust formation.[1]
-
Avoid breathing vapors, mist, or gas.[1]
-
When weighing, do so in a manner that minimizes the generation of airborne particles.
-
Conduct all manipulations, including dissolving and transferring, within the fume hood.
-
Keep containers tightly closed when not in use.
-
-
In Case of a Spill:
First Aid Measures
In the event of accidental exposure, immediate action is critical.
-
General Advice: Consult a physician and show them the safety data sheet.[1]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and consult a physician.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Chemical Waste: Unused or surplus this compound should be treated as hazardous waste. It should be offered to a licensed professional waste disposal service.[1] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, including gloves, weighing papers, and disposable labware, must also be disposed of as hazardous waste.[1]
-
Containers: Contaminated packaging should be disposed of as unused product.[1]
Do not let the product enter drains.[1]
References
- MSDS of (2-Bromo-thiazol-5-YL)-methanol.
- SAFETY D
- This compound - ChemBK.
- SAFETY DATA SHEET - National Institute of Standards and Technology.
- Methyl 2-bromothiazole-5-carboxylate - SAFETY D
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
